Tentagel resin
Description
Properties
CAS No. |
136841-34-4 |
|---|---|
Molecular Formula |
C4HCl2NO2S |
Synonyms |
Tentagel resin |
Origin of Product |
United States |
Foundational & Exploratory
What are the fundamental principles of Tentagel resin?
An In-depth Technical Guide to TentaGel® Resin: Core Principles and Applications
Introduction to TentaGel® Resin
TentaGel® resin is a class of grafted copolymer supports that have become a cornerstone in solid-phase synthesis, particularly for peptides and complex organic molecules.[1] Developed to merge the advantageous properties of insoluble polystyrene supports with the solution-like reaction environment of polyethylene glycol (PEG), TentaGel® resins offer a unique platform for researchers in chemistry and drug development.[1] The fundamental structure consists of a low cross-linked polystyrene matrix onto which long chains of PEG are grafted.[2][3] This creates a "tentacle-like" structure where the reactive sites are located at the ends of the flexible PEG chains, extending into the solvent phase and away from the rigid polystyrene backbone.[1] This architecture leads to high diffusion rates and a reaction environment that closely mimics solution-phase chemistry, even though the resin itself is an insoluble solid support.[3][4][5][6][7]
The properties of TentaGel® resins are predominantly influenced by the PEG component, which can constitute 50-70% of the copolymer by weight.[2] This high PEG content imparts both hydrophilic and hydrophobic characteristics to the resin, allowing it to swell effectively in a broad spectrum of solvents, from water and methanol to dichloromethane (DCM) and N,N-dimethylformamide (DMF).[2][4][8]
Core Principles and Composition
The synthesis of TentaGel® resin involves the anionic graft copolymerization of ethylene oxide directly onto a functionalized polystyrene matrix.[2] This method allows for the creation of long PEG chains with a narrow molecular weight distribution, which is crucial for the resin's consistent performance.[2] The optimal PEG chain length is typically around 3000 Da, providing a good balance of kinetic rates, mobility, swelling, and loading capacity.[2][3][4][6][7]
The core of the resin is a low cross-linked polystyrene bead, which provides mechanical stability and insolubility.[2] The PEG chains are grafted onto this backbone, creating a distinct two-phase structure. The polystyrene core remains relatively collapsed, while the long, flexible PEG "tentacles" extend into the solvent, creating a pseudo-solution environment where chemical reactions occur. This separation of the reaction sites from the polymer backbone minimizes steric hindrance and enhances reaction kinetics.[1]
Physicochemical Properties
Swelling Behavior
A key characteristic of TentaGel® resins is their extensive and relatively solvent-independent swelling.[2] The presence of the polar PEG chains allows the resin to swell in a wide variety of solvents, creating an accessible reaction environment.[2][8] This is in contrast to standard polystyrene resins, which swell well in nonpolar solvents but collapse in polar ones.[9] The high degree of swelling creates a large reaction volume, which is particularly beneficial for the synthesis of large molecules like long peptides or for sequences prone to aggregation.[8]
Table 1: Swelling Volumes of TentaGel® Resins in Various Solvents
| Solvent | TentaGel® S (0.25-0.3 mmol/g) [mL/g] | TentaGel® HL (0.4-0.6 mmol/g) [mL/g] | Polystyrene (1% DVB) [mL/g] |
|---|---|---|---|
| Water | 3.6 | 3.1 | -- |
| Methanol (MeOH) | 3.6 | 3.6 | 1.6 |
| Ethanol (EtOH) | 2.9 | 3.5 | 1.7 |
| Dichloromethane (DCM) | 6.3 | 5.7 | 8.3 |
| Toluene | 4.8 | 4.1 | 8.5 |
| N,N-Dimethylformamide (DMF) | 4.7 | 4.6 | 5.6 |
| Acetonitrile (MeCN) | 4.2 | 3.9 | 3.2 |
| Tetrahydrofuran (THF) | 5.0 | 4.2 | 8.8 |
| Diethyl Ether | 1.9 | 2.4 | 4.0 |
| Dimethyl sulfoxide (DMSO) | 3.9 | -- | -- |
Data sourced from Rapp Polymere.[9]
Reaction Kinetics
The solution-like environment created by the PEG tentacles generally leads to favorable reaction kinetics.[2] However, the notion that reactions are always faster on TentaGel® compared to polystyrene resins is an oversimplification.[10] The polymer backbone can be viewed as a "solvent phase," and its effect on reaction rates is dependent on the specific reaction.[10][11] For some reactions, the more polar environment of TentaGel® is advantageous, while for others, the hydrophobic nature of polystyrene may be preferable.[10]
Types of TentaGel® Resins
A variety of TentaGel® resins have been developed to suit different synthetic needs, primarily differing in the linkage of the PEG spacer to the polystyrene backbone and the functional group at the terminus of the PEG chain.[2]
Table 2: Comparison of Different TentaGel® Resin Types
| Resin Type | Linkage to Polystyrene | Key Features & Applications |
|---|---|---|
| TentaGel® S | Alkyl ether (stable) | Standard resin for peptide synthesis, organic synthesis, and combinatorial chemistry.[2] |
| TentaGel® R | Alkyl ether (stable) | Increased swelling volume, lower loading. Ideal for large peptides and difficult sequences.[2][7] |
| TentaGel® M | Alkyl ether (stable) | Microspherical with a narrow particle size distribution for automated sorters and high-speed synthesis.[2][4][6] |
| TentaGel® HL | Alkyl ether (stable) | High loading capacity.[12] |
| TentaGel® XV | Modified polystyrene backbone | "Extended Swelling Volume" for difficult sequences, aggregating peptides, and mini-proteins.[2][8] |
| TentaGel® PAP | Benzyl ether (acid-labile) | For synthesizing soluble PEG-modified compounds; the PEG spacer is cleaved with the product.[2] |
| TentaGel® RAP | Alkyl ether (stable) | For synthesizing uncleavable resin-linked peptides, often used as polymeric immunoconjugates.[2][13][14] |
| TentaGel® MAP | Alkyl ether (stable) | For synthesizing uncleavable Multiple Antigenic Peptides (MAPs).[2] |
| TentaGel® N | Not specified | Tailored for small and large-scale oligonucleotide synthesis.[2] |
Quantitative Data Summary
Loading Capacity
Loading capacity is a critical parameter that defines the amount of starting material that can be attached to the resin. It is typically expressed in millimoles per gram (mmol/g).
Table 3: Typical Loading Capacities and Particle Sizes of TentaGel® Resins
| Resin Type | Typical Loading (mmol/g) | Particle Size (µm) |
|---|---|---|
| TentaGel® S | 0.25 - 0.30 | 90 |
| TentaGel® R RAM | 0.15 - 0.22 | 90[7] |
| TentaGel® M | 0.15 - 0.35 | 8-12, 19-24, or 30-35 (lot-dependent)[4][6][15] |
| TentaGel® HL | 0.40 - 0.60 | 90[9] |
| TentaGel® XV | 0.18 - 0.25 | 90 |
| TentaGel® RAP | 0.20 - 0.30 | 90[13][14] |
Particle Size
The particle size of the resin beads affects factors such as the number of beads per gram and the capacity of a single bead, which is important for applications like "one-bead-one-compound" combinatorial libraries.[2]
Experimental Protocols
General Procedure for Resin Swelling Measurement
-
Wash the resin thoroughly with toluene, DCM, DMF, and methanol (5 cycles each) to remove any soluble impurities.[9]
-
Dry the resin to a constant weight.
-
Place a known weight of dry resin (e.g., 1 g) into a graduated cylinder.[9]
-
Add the desired solvent to the cylinder and mix thoroughly to create a homogenous suspension and dislodge any trapped air bubbles.[9]
-
Seal the cylinder and allow the resin to swell for at least 2 hours.[9]
-
Agitate the suspension again to ensure all air is removed.
-
Seal the cylinder and allow the resin to settle for 22-24 hours.[9]
-
Measure the final volume of the settled resin bed to determine the swelling volume in mL/g.[9]
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical cycle in Fmoc-based solid-phase peptide synthesis on a TentaGel® resin.
Protocol for Cleavage from TentaGel® R RAM Resin
TentaGel® R RAM (Rink Amide) is designed to yield a C-terminal peptide amide upon cleavage.
-
After final Fmoc deprotection and washing, dry the resin under vacuum.
-
Prepare a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). The exact composition may vary depending on the peptide sequence.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin beads with a small amount of fresh TFA to recover any remaining product.
-
Precipitate the peptide from the combined filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.
Applications in Research and Drug Development
TentaGel® resins are widely employed in various fields due to their versatility and robust performance.
-
Peptide Synthesis : They are particularly well-suited for the synthesis of long or "difficult" peptide sequences that are prone to aggregation on more hydrophobic supports.[8][16]
-
Combinatorial Chemistry : The "one-bead-one-compound" approach for generating large chemical libraries heavily relies on resins like TentaGel®, where the properties of individual beads are critical.[5]
-
Drug Development : The resin is used for synthesizing peptide-based therapeutics, peptidomimetics, and small organic molecules.[13] TentaGel® PAP resins are specifically used to create PEGylated drugs, a common strategy to improve the pharmacokinetic profile of therapeutic molecules.[2]
-
Immunology : TentaGel® RAP and MAP resins are used to synthesize resin-bound peptides for use as immunoconjugates in vaccine development and immunological studies.[2]
Advantages and Disadvantages
Advantages:
-
Excellent Swelling : Swells well in a broad range of solvents, providing a versatile platform for various reaction conditions.[2][4]
-
Solution-like Kinetics : The PEG chains create a pseudo-solution environment, often leading to improved reaction rates and efficiency.[2]
-
Reduced Aggregation : The hydrophilic nature of the PEG chains can help to solvate growing peptide chains, minimizing aggregation issues.[16]
-
Mechanical and Chemical Stability : The polystyrene core provides robustness, and the ether linkages are stable to most synthesis conditions.[1][3][6][7]
-
Versatility : A wide range of functionalized TentaGel® resins are available for different synthetic goals.[2]
Disadvantages:
-
Lower Loading Capacity : Generally have a lower functional group loading compared to pure polystyrene resins.[1]
-
PEG Impurities : Potential for minor leaching of PEG chains under harsh acidic conditions or upon heating, which can complicate product purification and analysis.[2][17]
-
Cost : Can be more expensive than simple polystyrene-based resins.
-
Stickiness : Resins can sometimes become sticky and difficult to handle as a synthesis progresses.[1]
References
- 1. Polymers - TentaGel Resins in Combinatorial Chemistry [combichemistry.com]
- 2. General Information of TentaGel® Resins [rapp-polymere.com]
- 3. TentaGel® PAP - TentaGel® Resin for the Synthesis of PEG Attached Peptides , 90 µm - Amerigo Scientific [amerigoscientific.com]
- 4. TentaGel® M NH₂ [rapp-polymere.com]
- 5. Structure and properties of TentaGel resin beads: implications for combinatorial library chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TentaGel® M OH [rapp-polymere.com]
- 7. TentaGel® R RAM [rapp-polymere.com]
- 8. TentaGel® XV NH₂ [rapp-polymere.com]
- 9. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. TentaGel® HL - NH₂ High loaded TentaGel® Resins [rapp-polymere.com]
- 13. chemimpex.com [chemimpex.com]
- 14. TentaGel® RAP - TentaGel® Resin for the Synthesis of Resin Attached Peptides [rapp-polymere.com]
- 15. TentaGel® M RAM [rapp-polymere.com]
- 16. chempep.com [chempep.com]
- 17. researchgate.net [researchgate.net]
Tentagel Resin: A Technical Guide to its Composition, Properties, and Applications
Tentagel resin is a widely utilized solid support in peptide synthesis, combinatorial chemistry, and drug discovery. Its unique composition, combining the properties of two distinct polymers, offers significant advantages in a variety of chemical applications. This technical guide provides an in-depth exploration of the composition, properties, and experimental methodologies associated with this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Core Composition and Structure
This compound is a graft copolymer, characterized by long chains of polyethylene glycol (PEG) grafted onto a cross-linked polystyrene matrix.[1][2][3] This structure imparts a unique "tentacle-like" architecture, where the flexible, solvated PEG chains extend from the rigid polystyrene core, creating a pseudo-solution environment for chemical reactions.
The key components of this compound are:
-
Polystyrene Core: A low cross-linked polystyrene provides the solid, insoluble support, facilitating ease of handling and separation of the resin from the reaction mixture.[2][3] The degree of cross-linking, typically with divinylbenzene, influences the mechanical stability and swelling properties of the resin.
-
Polyethylene Glycol (PEG) Grafts: Long, flexible chains of PEG are covalently attached to the polystyrene backbone.[1][2] These "tentacles" create a hydrophilic and polar microenvironment, enhancing the solvation of growing peptide chains or organic molecules and minimizing steric hindrance. The PEG content in Tentagel resins typically ranges from 50-70% by weight, significantly influencing the overall properties of the resin.[2]
-
Linkage: The nature of the chemical bond connecting the PEG chains to the polystyrene backbone is a critical feature that defines the stability and cleavage characteristics of the resin. Different types of linkages are employed to suit various synthetic strategies.
Physicochemical Properties
The unique composition of this compound results in a set of advantageous physicochemical properties:
-
Swelling: Tentagel resins exhibit excellent swelling properties in a wide range of solvents, from non-polar organic solvents like dichloromethane (DCM) and toluene to polar solvents such as dimethylformamide (DMF), methanol, and even water.[1][4][5] This versatile swelling behavior is attributed to the amphipathic nature of the PEG grafts, allowing for compatibility with diverse reaction conditions.
-
Quasi-Homogeneous Reaction Environment: The long, flexible PEG chains create a pseudo-solution-phase reaction environment at the terminal functional groups, leading to reaction kinetics that are often comparable to those in solution.[2] This facilitates more efficient and complete reactions.
-
Mechanical and Chemical Stability: The cross-linked polystyrene core provides good mechanical stability, making the resin suitable for use in automated synthesizers.[2] The ether linkage commonly used to attach the PEG chains is generally stable to a wide range of reaction conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for various types of Tentagel resins, providing a basis for comparison and selection for specific applications.
| Resin Type | Functional Group | Loading (mmol/g) | Particle Size (μm) | PEG Content (% w/w) | Linkage Type |
| TentaGel S | Amine, Hydroxyl, etc. | 0.2 - 0.3 | 90 - 130 | ~60-70 | Alkyl ether (Stable) |
| TentaGel R | Amine, Hydroxyl, etc. | 0.2 - 0.3 | 130 - 150 | ~60-70 | Alkyl ether (Stable) |
| TentaGel HL | Amine, Hydroxyl, etc. | 0.4 - 0.6 | 90 - 130 | ~50-60 | Alkyl ether (Stable) |
| TentaGel M | Amine, Hydroxyl, etc. | 0.2 - 0.3 | 10 - 30 | ~60-70 | Alkyl ether (Stable) |
| TentaGel PAP | Amine, Hydroxyl, etc. | 0.2 - 0.3 | 90 | ~60-70 | Benzyl ether (Acid Labile) |
Table 1: General Properties of Common Tentagel Resins
| Solvent | TentaGel S (ml/g) | TentaGel HL (ml/g) | Polystyrene (1% DVB) (ml/g) |
| Dichloromethane (DCM) | 6.3 | 5.7 | 8.3 |
| Dimethylformamide (DMF) | 4.7 | 4.6 | 5.6 |
| Water | 3.6 | 3.1 | - |
| Methanol (MeOH) | 3.6 | 3.6 | 1.6 |
| Toluene | 4.8 | 4.1 | 8.5 |
| Tetrahydrofuran (THF) | 5.0 | 4.2 | 8.8 |
Table 2: Swelling Volumes of Tentagel Resins in Various Solvents [4]
Experimental Protocols
General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a general workflow for Fmoc-based solid-phase peptide synthesis on an amino-functionalized this compound.
1. Resin Swelling:
- Place the desired amount of this compound in a reaction vessel.
- Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5-10 minutes at room temperature.
- Drain the piperidine solution and repeat the treatment for another 15-20 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test). If the test is positive, repeat the coupling step.
- Wash the resin thoroughly with DMF.
4. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15-30 minutes.
- Wash the resin with DMF.
5. Repeat Deprotection and Coupling Cycles:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Final Deprotection and Cleavage:
- After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
- Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
- Treat the resin with a cleavage cocktail appropriate for the linker and the protecting groups on the amino acid side chains. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
- Agitate the mixture for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide from the filtrate by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
Synthesis of this compound: General Principle
While detailed proprietary protocols for the commercial synthesis of this compound are not publicly available, the general principle involves the anionic graft copolymerization of ethylene oxide onto a pre-functionalized cross-linked polystyrene support.[6][7]
Conceptual Workflow:
-
Functionalization of Polystyrene: Cross-linked polystyrene beads are first functionalized with initiator sites, typically by chloromethylation or by introducing hydroxyl groups.
-
Initiation: The functional groups on the polystyrene are converted to anionic initiators. For hydroxyl groups, this is typically achieved by treatment with a strong base like sodium hydride.
-
Anionic Graft Polymerization: Ethylene oxide monomer is introduced to the activated polystyrene beads. The anionic sites on the polystyrene initiate the ring-opening polymerization of ethylene oxide, leading to the growth of PEG chains from the polystyrene backbone.
-
Termination: The polymerization is terminated by the addition of a proton source, such as water or an alcohol.
-
Washing and Drying: The resulting this compound is thoroughly washed to remove any unreacted monomers, initiators, and soluble polymers, and then dried.
Visualizations
The following diagrams illustrate the structure, synthesis, and different types of this compound.
References
- 1. General Information of TentaGel® Resins [rapp-polymere.com]
- 2. TentaGel® M OH [rapp-polymere.com]
- 3. TentaGel® RAP - TentaGel® Resin for the Synthesis of Resin Attached Peptides [rapp-polymere.com]
- 4. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 5. Greener solvents for solid-phase synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03147A [pubs.rsc.org]
- 6. Polymers - TentaGel Resins in Combinatorial Chemistry [combichemistry.com]
- 7. files.core.ac.uk [files.core.ac.uk]
A Beginner's Guide to TentaGel® Resin Solid Support
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of TentaGel® resin, a widely used solid support in solid-phase synthesis. This document will delve into the core principles of TentaGel® resin, its various types, key properties, and detailed experimental protocols for its application, particularly in solid-phase peptide synthesis (SPPS).
Introduction to TentaGel® Resin
TentaGel® resin is a graft copolymer composed of polyethylene glycol (PEG) chains grafted onto a cross-linked polystyrene matrix.[1][2][3][4][5] This unique structure combines the mechanical stability and handling characteristics of polystyrene beads with the favorable solvation properties of PEG, which mimics a solution-phase environment.[4][6] The long, flexible PEG chains extend into the solvent, making the reactive sites highly accessible and reducing steric hindrance, which is particularly beneficial for the synthesis of long or difficult peptide sequences.[7][8][9]
The properties of TentaGel® resins are largely dominated by the PEG component, which imparts both hydrophilic and hydrophobic characteristics.[1][2][3][5] This "chameleon-like" nature allows the resin to swell effectively in a wide range of solvents, from non-polar solvents like toluene to polar solvents like water.[1][4][5][10]
Core Structure and Properties
The fundamental structure of TentaGel® resin consists of a polystyrene core with PEG chains grafted onto it. The PEG spacer is typically in the range of 3000 Da.[2][5] This design offers several advantages, including high diffusion rates and excellent swelling properties in a variety of solvents.[2][3][5][11]
Quantitative Data
The selection of a suitable TentaGel® resin depends on the specific application, including the scale of the synthesis and the nature of the target molecule.[9] The following tables summarize key quantitative data for various TentaGel® resins.
Table 1: Typical Loading Capacities and Particle Sizes of TentaGel® Resins
| Resin Type | Typical Loading Capacity (mmol/g) | Typical Particle Size (µm) |
| TentaGel® S | 0.2 - 0.3 | 90, 130 |
| TentaGel® R | 0.15 - 0.25 | 90 |
| TentaGel® HL | 0.4 - 0.6 | Not Specified |
| TentaGel® M | 0.15 - 0.35 | 8 - 12, 19 - 24 |
| TentaGel® XV | 0.18 - 0.4 | 100 - 200 |
Data compiled from multiple sources.[1][2][3][11][12]
Table 2: Swelling Volumes of TentaGel® Resins in Various Solvents (mL/g)
| Solvent | TentaGel® S (0.25 - 0.3 mmol/g) | TentaGel® HL (0.4 - 0.6 mmol/g) |
| Water | 3.6 | 3.1 |
| Methanol (MeOH) | 3.6 | 3.6 |
| Ethanol (EtOH) | 2.9 | 3.5 |
| Dichloromethane (DCM) | 6.3 | 5.7 |
| Toluene | 4.8 | 4.1 |
| N,N-Dimethylformamide (DMF) | 4.7 | 4.6 |
| Acetonitrile (MeCN) | 4.2 | 3.9 |
| Tetrahydrofuran (THF) | 5.0 | 4.2 |
| Dioxane | 5.4 | 4.8 |
| Diethyl Ether | 1.9 | 2.4 |
| Dimethyl Sulfoxide (DMSO) | 3.9 | - |
Source: Rapp Polymere GmbH.[10]
Types of TentaGel® Resins and Their Applications
TentaGel® resins are available with a variety of linkers and functional groups to suit different synthetic strategies and target molecules. The choice of linker is critical as it determines the conditions under which the synthesized molecule can be cleaved from the solid support and the functionality of the C-terminus.[10]
-
TentaGel® S: A standard resin for peptide synthesis, solid-phase organic synthesis, and combinatorial chemistry.[12]
-
TentaGel® R: Designed for research purposes, it has an increased swelling volume, making it ideal for synthesizing long or difficult peptide sequences.[12]
-
TentaGel® N: Specifically tailored for oligonucleotide synthesis.
-
TentaGel® PAP: Used for the synthesis of PEGylated peptides, where the PEG spacer is cleaved along with the peptide.
-
TentaGel® RAP: Designed for the synthesis of resin-attached peptides, which are not cleaved from the support and are often used for immunological applications.
Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The most common application of TentaGel® resin is in Fmoc-based solid-phase peptide synthesis. The following is a general protocol for manual SPPS.
General Workflow of Fmoc SPPS
The synthesis cycle involves a series of deprotection, washing, and coupling steps, which are repeated for each amino acid in the sequence.[5][13][14]
Detailed Protocol
This protocol is a representative example and may require optimization based on the specific peptide sequence and scale of synthesis.
Materials:
-
TentaGel® resin with a suitable linker (e.g., Rink Amide for C-terminal amides)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvent: DMF
-
Cleavage cocktail (see section 4.3)
-
Reaction vessel with a frit
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling:
-
Place the desired amount of TentaGel® resin in the reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.[8]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-20 minutes at room temperature.
-
Drain the solution.
-
Repeat the deprotection step once more.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a colorimetric test such as the Kaiser test can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin thoroughly with DMF and then with DCM.
-
Dry the resin under vacuum.
-
Cleavage and Deprotection
The final step is to cleave the synthesized peptide from the resin and remove the side-chain protecting groups. This is typically achieved by treating the resin with a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[15]
Table 3: Common Cleavage Cocktails for Fmoc SPPS
| Reagent | Composition | Application |
| Reagent B | TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5) | General purpose, "odorless" alternative.[16] |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | For peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[17] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | General purpose.[16] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / Dimethylsulfide / Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w) | Designed to minimize methionine oxidation.[18] |
General Cleavage Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the appropriate cleavage cocktail (typically 10 mL per gram of resin).[17]
-
Agitate at room temperature for 1-4 hours.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
The crude peptide can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
TentaGel® resin is a versatile and efficient solid support for the synthesis of a wide range of molecules, particularly peptides and oligonucleotides. Its unique PEG-polystyrene graft structure provides an optimal environment for chemical reactions, leading to higher yields and purities of the final products. By understanding the different types of TentaGel® resins and following established protocols, researchers can successfully leverage this powerful tool in their drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. hipep.co.kr [hipep.co.kr]
- 3. TentaGel® M NH₂ [rapp-polymere.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. peptide.com [peptide.com]
- 8. biomatik.com [biomatik.com]
- 9. peptide.com [peptide.com]
- 10. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 11. TentaGel® M OH [rapp-polymere.com]
- 12. General Information of TentaGel® Resins [rapp-polymere.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. biomatik.com [biomatik.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Properties and Applications of TentaGel Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
TentaGel resin is a cornerstone of modern solid-phase synthesis, particularly in the realms of peptide synthesis, combinatorial chemistry, and drug discovery. Its unique structure, a graft copolymer of polyethylene glycol (PEG) on a cross-linked polystyrene matrix, confers a combination of advantageous properties that facilitate high-efficiency synthesis and screening of chemical libraries. This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and visual representations of key workflows to aid in its practical application.
The defining characteristic of this compound is its amphiphilic nature, stemming from the hydrophilic PEG chains grafted onto the hydrophobic polystyrene backbone.[1] This "chameleon-like" quality allows the resin to swell effectively in a wide array of solvents, from non-polar organic solvents like toluene to highly polar and aqueous media.[1][2] This exceptional swelling behavior is critical for ensuring high diffusion rates of reagents to the reactive sites within the resin beads, mimicking a solution-phase environment and thereby promoting efficient and complete reactions.[1]
Core Properties of this compound
The utility of this compound is underpinned by a set of distinct physicochemical properties. These properties, particularly the swelling volume and loading capacity, are crucial considerations for designing and optimizing solid-phase synthesis strategies.
Data Presentation: Quantitative Properties of this compound
The following tables summarize key quantitative data for various types of TentaGel resins, providing a basis for comparison and selection for specific applications.
Table 1: Swelling Volumes of TentaGel® Resins in Various Solvents (mL/g) [3]
| Resin Type | Water | MeOH | DCM | Toluene | DMF | MeCN | THF | Dioxane |
| TentaGel® S (0.25 - 0.3 mmol/g) | 3.6 | 3.6 | 6.3 | 4.8 | 4.7 | 4.2 | 5.0 | 5.4 |
| TentaGel® HL (0.4 - 0.6 mmol/g) | 3.1 | 3.6 | 5.7 | 4.1 | 4.6 | 3.9 | 4.2 | 4.8 |
| TentaGel® XV | - | ✓ | ✓ | - | ✓ | - | - | - |
Data sourced from Rapp Polymere GmbH.[3] A checkmark (✓) indicates good swelling, though specific values were not provided in the source.
Table 2: Loading Capacities of Various TentaGel® Resins [4][5][6]
| Resin Type | Functional Group | Loading Capacity (mmol/g) |
| TentaGel® S-RAM | Rink Amide | 0.23 |
| TentaGel® R RAM | Rink Amide | 0.15 - 0.22 |
| TentaGel® M NH₂ | Amino | 0.15 - 0.35 |
| TentaGel® PAP | - | 0.18 - 0.25 |
| TentaGel® MAP 4 branch | - | 0.5 - 0.8 |
| TentaGel® MAP 8 branch | - | 0.7 - 1.0 |
| TentaGel® cMAP 4 branch ß-Ala | - | 0.3 - 0.7 |
| TentaGel® cMAP 8 branch ß-Ala | - | 0.4 - 1.0 |
| TentaGel® RAP | - | 0.2 - 0.3 |
Data compiled from various sources.[4][5][6]
Experimental Protocols
The following sections provide detailed methodologies for key experimental procedures involving this compound.
Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard cycle for Fmoc-based solid-phase peptide synthesis on this compound.
1. Resin Swelling:
-
Place the desired amount of this compound in a reaction vessel.
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.
-
Gently agitate the resin for at least 30 minutes to ensure complete swelling.
2. Fmoc Deprotection:
-
Drain the swelling solvent from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature to remove the Fmoc protecting group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent in DMF. Common coupling agents include:
-
HBTU/HOBt/DIEA: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) / (1-Hydroxybenzotriazole) / (N,N-Diisopropylethylamine)
-
HATU/HOAt/DIEA: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / (1-Hydroxy-7-azabenzotriazole) / (N,N-Diisopropylethylamine)
-
DIC/Oxyma: (N,N'-Diisopropylcarbodiimide) / (Ethyl (hydroxyimino)cyanoacetate)
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.
-
Drain the coupling solution and wash the resin extensively with DMF and DCM.
4. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIEA) in DMF for 15-30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
Repeat steps 2-4 for each amino acid in the desired peptide sequence.
Peptide Cleavage from this compound
This protocol describes the final step of SPPS, where the synthesized peptide is cleaved from the resin and side-chain protecting groups are removed.
1. Resin Preparation:
-
After the final amino acid coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with DCM and methanol.
-
Dry the resin under vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A commonly used general-purpose cocktail is:
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add cold diethyl ether (approximately 10 times the volume of the TFA) to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the peptide pellet under vacuum.
"Split-Mix" Synthesis for One-Bead-One-Compound (OBOC) Libraries
The "split-mix" or "split-and-pool" synthesis strategy is a powerful method for generating large combinatorial libraries where each bead contains a unique compound.[9][10]
1. Splitting:
-
Divide the initial batch of this compound into a number of equal portions corresponding to the number of building blocks to be used in the first synthetic step.
2. Coupling:
-
To each portion of the resin, couple a different building block using the standard SPPS coupling protocol.
3. Mixing:
-
After the coupling reactions are complete and the resin has been washed, pool all the resin portions together and mix thoroughly to ensure randomization.
Repeat steps 1-3 for each subsequent synthetic step. This process results in a library of beads where each bead has a unique synthetic history and therefore displays a single chemical entity.[9]
On-Bead Screening Assay
On-bead screening is a high-throughput method for identifying "hit" compounds from an OBOC library that bind to a specific target molecule.
1. Library Preparation:
-
Wash the OBOC library with an appropriate assay buffer to equilibrate the beads.
-
Block the beads with a solution of a non-specific protein (e.g., bovine serum albumin, BSA) to minimize non-specific binding of the target molecule.
2. Target Incubation:
-
Incubate the library with a solution of the target molecule (e.g., a protein or enzyme) that has been labeled with a reporter molecule (e.g., biotin or a fluorophore).
-
Allow sufficient time for binding to occur, typically with gentle agitation.
3. Washing:
-
Wash the library extensively with the assay buffer to remove any unbound target molecules.
4. Detection:
-
If the target is biotinylated, add a conjugate of streptavidin and an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).
-
Wash the beads again to remove unbound streptavidin-enzyme conjugate.
-
Add a substrate that produces a colored or fluorescent product upon reaction with the enzyme. Beads that have bound the target will develop a detectable signal.
-
If the target is fluorescently labeled, the "hit" beads can be identified directly by fluorescence microscopy or a bead sorter.
5. Hit Isolation and Characterization:
-
Isolate the "hit" beads using a micromanipulator or bead sorter.
-
The chemical structure of the compound on the isolated bead can then be determined by methods such as Edman degradation or mass spectrometry.
Conclusion
This compound represents a significant advancement in the field of solid-phase synthesis. Its unique chemical structure provides an optimal environment for a wide range of chemical reactions, leading to high-quality synthetic products. The detailed protocols and workflows presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their research endeavors, from the synthesis of individual peptides to the generation and screening of large combinatorial libraries for the discovery of novel bioactive molecules. The combination of its favorable physical properties and its compatibility with a broad range of chemical transformations ensures that this compound will remain a valuable tool in the pursuit of new therapeutics and a deeper understanding of biological processes.
References
- 1. General Information of TentaGel® Resins [rapp-polymere.com]
- 2. Greener solvents for solid-phase synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03147A [pubs.rsc.org]
- 3. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 4. Antibody Generating Resins [rapp-polymere.com]
- 5. TentaGel® R RAM [rapp-polymere.com]
- 6. TentaGel® M NH₂ [rapp-polymere.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Combinatorial Library - Split and Mix Method [combichemistry.com]
Determining the Loading Capacity of TentaGel Resin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to determine the loading capacity of TentaGel resin, a critical parameter in solid-phase synthesis for peptides, oligonucleotides, and small molecules. Accurate determination of resin loading, or the number of reactive sites per gram, is essential for optimizing reaction stoichiometry, calculating yields, and ensuring the reproducibility of synthetic processes.[1]
Introduction to this compound and Loading Capacity
TentaGel resins are a class of supports for solid-phase synthesis characterized by polyethylene glycol (PEG) chains grafted onto a low-crosslinked polystyrene matrix.[2][3] This unique structure imparts both hydrophobic and hydrophilic properties, allowing for excellent swelling in a wide range of solvents and high diffusion rates, which are beneficial for reaction kinetics.[2][4]
The loading capacity , also referred to as substitution, represents the concentration of functional groups on the resin available for the attachment of the first synthetic unit (e.g., an amino acid or nucleoside). It is typically expressed in millimoles per gram (mmol/g) or milliequivalents per gram (meq/g).[1][5] Precise knowledge of the loading capacity is crucial for the success of the entire synthetic process.[6]
Methodologies for Determining Loading Capacity
Several methods can be employed to determine the loading capacity of this compound. The choice of method often depends on the type of functional group present on the resin and the nature of the attached molecule. The most common techniques include spectrophotometric methods (like the Fmoc cleavage assay), elemental analysis, and gravimetric analysis.[1][7]
Experimental Protocols
Spectrophotometric Determination via Fmoc Cleavage
This is one of the most common and accurate methods for resins functionalized with an Fmoc-protected amino acid.[1] The principle involves cleaving the fluorenylmethyloxycarbonyl (Fmoc) protecting group with a base (typically piperidine) and quantifying the released dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 301 nm.[8]
Materials:
-
Fmoc-loaded this compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
UV-Vis Spectrophotometer
-
1 cm quartz cuvettes
-
Microcentrifuge tubes
-
Vortex mixer
-
Precision balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the dry Fmoc-loaded this compound into a microcentrifuge tube.[1]
-
Resin Swelling: Add 800 µL of DMF to the tube and allow the resin to swell for at least 15 minutes.[1]
-
Fmoc Cleavage: Add 200 µL of piperidine to the swollen resin, creating a 20% piperidine in DMF solution.[1]
-
Incubation: Vortex the mixture to ensure thorough mixing and let it stand at room temperature for 15-30 minutes to ensure complete cleavage of the Fmoc group.[1][9]
-
Dilution: Transfer 100 µL of the supernatant to a clean tube or cuvette. Dilute this sample with 900 µL of DMF (a 1:10 dilution).[1]
-
Spectrophotometric Measurement: Measure the absorbance of the diluted solution at 301 nm using DMF as a blank.[1]
Calculation of Loading Capacity:
The loading capacity (L) in mmol/g can be calculated using the Beer-Lambert law:
L (mmol/g) = (A₃₀₁ × V × d) / (ε × w × m)
Where:
-
A₃₀₁ = Absorbance at 301 nm[1]
-
V = Volume of the cleavage solution (in mL, e.g., 1 mL)[1]
-
d = Dilution factor (e.g., 10)[1]
-
ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (7800 L·mol⁻¹·cm⁻¹)[1]
-
w = Path length of the cuvette (typically 1 cm)[1]
-
m = Mass of the resin sample (in mg)
A simplified formula for the given protocol is:
L (mmol/g) = (10 × A₃₀₁) / (7800 × M) where M is the mass of the resin in grams.[1]
Elemental Analysis
Elemental analysis is a robust method that can determine the loading capacity by quantifying the percentage of a specific element unique to the linker or the attached molecule. For instance, if a linker contains a unique heteroatom like nitrogen or sulfur, its percentage by weight can be used to calculate the molar loading.
Procedure:
-
Sample Preparation: A precisely weighed, dry sample of the functionalized resin is submitted for elemental analysis.
-
Analysis: The combustion analysis provides the weight percentage of key elements (e.g., C, H, N, S).
-
Calculation: The loading capacity is calculated based on the percentage of the unique element. For example, if determining loading based on nitrogen content:
Loading (mmol/g) = (%N / (Atomic Weight of N × Number of N atoms per functional site)) × 10
This method is highly accurate but requires specialized equipment and may not be suitable for molecules that do not contain a unique, easily detectable element.[7]
Gravimetric Analysis
This method determines the loading capacity based on the weight gain of the resin after the attachment of the first molecule.[10] While simple in principle, its accuracy can be affected by residual solvents or incomplete reactions.
Procedure:
-
Initial Weighing: Accurately weigh a sample of the unfunctionalized, dry resin (W_initial).
-
Coupling Reaction: Perform the coupling reaction to attach the first molecule (e.g., an amino acid) to the resin.
-
Washing and Drying: Thoroughly wash the resin to remove any unreacted reagents and by-products. Dry the resin completely under high vacuum to a constant weight.[11]
-
Final Weighing: Accurately weigh the dry, functionalized resin (W_final).
-
Calculation:
Weight Gain (g) = W_final - W_initial
Loading (mmol/g) = (Weight Gain / Molecular Weight of attached molecule) / W_initial × 1000
This method is often used as a preliminary estimation of loading.[9]
Quantitative Data Summary
The loading capacity of TentaGel resins varies depending on the specific type and its intended application. Below is a summary of typical loading capacities for various TentaGel products.
| This compound Type | Typical Loading Capacity (mmol/g) | Particle Size (µm) |
| TentaGel S RAM | 0.2 - 0.8 | 90 |
| TentaGel RAP | 0.2 - 0.3 | 90 |
| TentaGel MB RAM | 0.15 - 0.3 | 280 - 320 |
| TentaGel R RAM | 0.15 - 0.22 | 90 |
| TentaGel R PAL | 0.15 - 0.25 | 90 |
| TentaGel S TRT-Cl | 0.15 - 0.3 | 90 |
| TentaGel HL NH₂ | 0.4 - 0.6 | 75, 110, 160 |
Data sourced from various product specifications.[2][3][5][12][13][14][15]
Visualized Workflows
The following diagrams illustrate the key experimental workflow for determining resin loading and a conceptual diagram of this compound structure.
Caption: Workflow for determining resin loading via the Fmoc cleavage method.
Caption: Simplified model of the this compound structure.
References
- 1. peptide.com [peptide.com]
- 2. TentaGel® R RAM [rapp-polymere.com]
- 3. TentaGel® HL - NH₂ High loaded TentaGel® Resins [rapp-polymere.com]
- 4. General Information of TentaGel® Resins [rapp-polymere.com]
- 5. chemimpex.com [chemimpex.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. peptideweb.com [peptideweb.com]
- 10. Gravimetric analysis | Research Starters | EBSCO Research [ebsco.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. TentaGel® R PAL [rapp-polymere.com]
- 15. TentaGel® S TRT-Cl [rapp-polymere.com]
A Deep Dive into the Physicochemical Properties of TentaGel S Resin
For Researchers, Scientists, and Drug Development Professionals
TentaGel S resin is a cornerstone of solid-phase synthesis, particularly in the realms of peptide and small molecule library development. Its unique composition, a graft copolymer of polyethylene glycol (PEG) on a low-crosslinked polystyrene matrix, bestows upon it a favorable combination of physicochemical properties that enhance reaction kinetics, improve solvation, and ultimately lead to higher purity and yield of target molecules. This technical guide provides an in-depth exploration of these properties, complete with quantitative data, detailed experimental protocols, and visualizations to aid in experimental design and execution.
Core Physicochemical Characteristics
TentaGel S resin's defining feature is its "chameleon-like" nature, exhibiting both hydrophobic and hydrophilic characteristics.[1] The polystyrene backbone provides mechanical stability and a hydrophobic character, while the grafted PEG chains create a more polar, "peptide-like" environment.[1] This dual nature allows for excellent swelling and accessibility of reactive sites in a wide array of solvents, from non-polar options like toluene to highly polar solvents such as water.[2][3]
The long, flexible PEG spacer, typically with a molecular weight of around 3000 Da, extends the reactive sites away from the polystyrene core.[1][2] This separation minimizes steric hindrance and allows for more efficient diffusion of reagents to the growing molecule, leading to improved reaction kinetics.[1] The resin is also pressure-stable, making it suitable for both batch and continuous flow synthesis systems.[2]
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of various TentaGel S resins. These values are typical and may vary slightly between batches and specific product lines.
Table 1: General Specifications of TentaGel S Resins
| Property | Value | References |
| Matrix Composition | Polystyrene with 1% Divinylbenzene (DVB) cross-linking, grafted with Polyethylene Glycol (PEG) | [1] |
| PEG Spacer Molecular Weight | ~3000 Da | [1][2] |
| Appearance | White to slightly yellow or beige powder | |
| Particle Size (Mesh Size) | ~90 µm | |
| Storage Conditions | 2-8 °C |
Table 2: Loading Capacity of Functionalized TentaGel S Resins
| Resin Type | Functional Group | Loading Capacity (mmol/g) | References |
| TentaGel S RAM | Rink Amide | ~0.24 | |
| TentaGel S NH2 | Amine | 0.2-0.3 | [1] |
| TentaGel S HL | Amine | 0.4-0.6 |
Table 3: Swelling Volume of TentaGel S Resin in Various Solvents
| Solvent | Swelling Volume (mL/g) |
| Dichloromethane (DCM) | 6.3 |
| Dimethylformamide (DMF) | 4.7 |
| Water | 3.6 |
| Methanol (MeOH) | 3.6 |
| Toluene | 4.8 |
| Acetonitrile (MeCN) | 4.2 |
| Tetrahydrofuran (THF) | 5.0 |
| Dioxane | 5.4 |
| Diethyl Ether | 1.9 |
| Dimethyl Sulfoxide (DMSO) | 3.9 |
Experimental Protocols
Measurement of Resin Swelling
A fundamental parameter influencing reaction efficiency is the degree of resin swelling in a given solvent.
Methodology:
-
Washing: Thoroughly wash 1 g of the dry TentaGel S resin with toluene, dichloromethane (DCM), dimethylformamide (DMF), and methanol (5 cycles each) to remove any soluble impurities.
-
Drying: Dry the washed resin under vacuum to a constant weight.
-
Measurement:
-
Transfer the 1 g of dry resin to a 10-15 mL graduated cylinder.
-
Add 8-10 mL of the desired solvent.
-
Seal the cylinder and mix the contents thoroughly to ensure complete wetting of the resin.
-
Allow the resin to swell for 2 hours.
-
Gently stir the suspension to dislodge any trapped air bubbles.
-
Seal the cylinder again and let the resin settle for an additional 22 hours.
-
Measure and record the final volume of the swollen resin bed.
-
Fmoc Solid-Phase Peptide Synthesis (SPPS) on TentaGel S Resin
TentaGel S resin is highly suited for Fmoc-based solid-phase peptide synthesis due to its excellent swelling properties and the pseudo-solution phase environment created by the PEG linkers.
General Steps:
-
Resin Swelling: Swell the TentaGel S resin in DMF for at least 1 hour in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amino acid.
-
Repeat the treatment for another 10-20 minutes.
-
Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and then dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups. The exact composition of the cocktail will depend on the amino acid sequence.
-
The cleavage time will vary depending on the linker and the peptide sequence.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Wash the pellet with cold ether.
-
Purify the crude peptide using reverse-phase HPLC.
-
On-Resin NMR Analysis using High-Resolution Magic Angle Spinning (HR-MAS) NMR
The gel-like nature of swollen TentaGel S resin makes it amenable to high-resolution magic angle spinning (HR-MAS) NMR spectroscopy. This technique allows for the non-destructive analysis of resin-bound molecules, providing valuable information on reaction progress, structure, and conformation.
Sample Preparation for HR-MAS NMR:
-
Resin Preparation: Take an aliquot of the TentaGel S resin with the synthesized molecule directly from the reaction vessel.
-
Washing: Wash the resin beads thoroughly with a deuterated solvent that provides good swelling (e.g., DMF-d7, DCM-d2) to remove any soluble impurities and residual non-deuterated solvents.
-
Transfer to Rotor: Carefully transfer the swollen resin beads into an HR-MAS NMR rotor.
-
Solvent Addition: Add a sufficient amount of the deuterated solvent to the rotor to ensure the resin beads are fully immersed and can move freely.
-
Rotor Sealing: Securely seal the HR-MAS rotor according to the spectrometer manufacturer's instructions.
-
Analysis: The sample is now ready for analysis in an NMR spectrometer equipped with an HR-MAS probe. The magic angle spinning will average out the anisotropic interactions, resulting in high-resolution spectra.
References
The Architecture of Synthesis: A Deep Dive into TentaGel Resin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase synthesis, particularly in the realms of peptide and oligonucleotide synthesis and combinatorial chemistry, the choice of solid support is a critical determinant of success. TentaGel resin has emerged as a cornerstone technology, prized for its unique chimeric structure that bridges the gap between solid-phase handling and solution-phase reaction kinetics. This guide provides a comprehensive technical overview of this compound's structure, properties, and the profound implications these have for synthetic applications.
The Core Structure: A Hybrid of Polystyrene and Polyethylene Glycol
This compound is a grafted copolymer meticulously engineered to provide an optimal environment for chemical synthesis.[1][2][3] Its architecture consists of a robust, low-crosslinked polystyrene (PS) backbone, which provides mechanical stability and insolubility, and flexible polyethylene glycol (PEG) chains grafted onto this matrix.[1][3] This design creates a unique microenvironment where the long, hydrophilic PEG chains extend into the solvent, creating a quasi-solution-like state for the reactive termini, spatially distanced from the rigid polystyrene backbone.[4]
The PEG moiety, typically with a molecular weight in the range of 3000 Da, imparts "chameleon-like" properties to the resin, allowing it to swell effectively in a wide array of solvents, from non-polar options like toluene to highly polar and even aqueous media.[1][5][6] This versatile swelling behavior ensures high diffusion rates and accessibility of reagents to the growing synthetic chain, which is a significant advantage over traditional polystyrene resins.[5] The linkage of the PEG spacer to the polystyrene backbone is often an ethyl ether group, which enhances stability against acid treatment and minimizes the potential for PEG "leaching" during synthesis.[3][5][7][8][9]
Quantitative Properties of TentaGel Resins
The specific properties of TentaGel resins can be tailored for different applications, leading to a variety of commercially available types. Key quantitative parameters include loading capacity, particle size, and swelling volume, which are summarized below.
| Resin Type | Typical Loading (mmol/g) | Particle Size (µm) | Key Characteristics & Applications |
| TentaGel S | 0.25 - 0.35 | 90 - 150 | Standard resin for peptide synthesis, solid-phase organic synthesis, and combinatorial chemistry.[1] |
| TentaGel R | 0.18 - 0.25 | 90 - 150 | Features increased swelling volume, making it ideal for large peptides and "difficult" sequences.[1] |
| TentaGel M | 0.25 - 0.35 | 90 | Microspherical with a narrow particle size distribution; developed for automated sorters and high-speed synthesis.[1] |
| TentaGel XV | ~0.15 - 0.25 | 90 | Shows superior performance for the synthesis of difficult or long peptide sequences in automated fast-flow systems.[10] |
| TentaGel RAP | 0.2 - 0.3 | 90 | Designed for the synthesis of uncleavable resin-attached peptides, often used as polymeric immunoconjugates.[1][11] |
| TentaGel PAP | 0.2 - 0.3 | 90 | The PEG spacer is attached via a cleavable linkage, allowing the release of PEGylated compounds.[3][6] |
Table 1: Comparative Properties of Common TentaGel Resins
The superior swelling properties of TentaGel are a direct consequence of its PEG grafts. This allows for efficient penetration of solvents and reagents, which is critical for reaction efficiency.
| Solvent | Typical Swelling Volume (mL/g) |
| Dichloromethane (DCM) | 4.5 - 5.5 |
| Dimethylformamide (DMF) | 4.0 - 5.0 |
| Water | 3.5 - 4.5 |
| Toluene | 3.0 - 4.0 |
| Methanol (MeOH) | 3.5 - 4.5 |
Table 2: Typical Swelling Volumes for TentaGel S Resin
Implications for Synthesis: The TentaGel Advantage
The unique structure of this compound provides several key advantages that have significant implications for synthetic chemistry.
-
Enhanced Reaction Kinetics: The PEG chains create a pseudo-solution phase environment, allowing for reaction kinetics that approach those seen in solution. This leads to higher coupling efficiencies and purer final products.
-
Accessibility for Large Molecules: The gel-like matrix and the extension of the PEG chains from the core make the reactive sites accessible even to large molecules like enzymes. Studies have shown that proteins as large as trypsin (23.5 kDa) can penetrate to the core of TentaGel beads.[12]
-
Broad Solvent Compatibility: The ability to swell in a wide range of solvents provides greater flexibility in choosing reaction conditions and allows for on-bead assays in aqueous buffers.[5][13]
-
Suitability for "Difficult" Sequences: For peptide synthesis, the solvation of the growing peptide chain by the PEG matrix helps to disrupt inter-chain aggregation, which is a common cause of failed or low-yield syntheses for hydrophobic or aggregation-prone sequences.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry on TentaGel
This protocol outlines a typical cycle for the addition of one amino acid to a growing peptide chain on an amino-functionalized this compound.
1. Resin Swelling:
-
Place the this compound in a suitable reaction vessel.
-
Add Dimethylformamide (DMF) (approx. 15-20 mL per gram of resin) and allow the resin to swell for at least 30 minutes.[1]
-
Drain the solvent.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU/HOBt (3-5 equivalents) in DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIEA) (6-10 equivalents).
-
Add this activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
5. Cycle Repetition:
-
Return to Step 2 to begin the next cycle for the subsequent amino acid.
Cleavage from TentaGel PAP Resin
For applications requiring the final product to be PEGylated, TentaGel PAP resin allows for cleavage of the entire peptide-PEG construct from the polystyrene matrix.
-
Reagent Mixture: Prepare a cleavage cocktail. Two common options are:
-
Procedure:
Conclusion
This compound represents a significant advancement in solid-phase synthesis technology. By rationally combining a rigid polystyrene core with flexible, solvating PEG chains, it creates a reaction environment that emulates solution-phase conditions while retaining the practical benefits of a solid support. This unique structure directly translates to improved synthetic outcomes, particularly for complex targets such as long or aggregation-prone peptides. For researchers in drug discovery and development, a thorough understanding of TentaGel's properties is essential for leveraging its full potential to accelerate and optimize the synthesis of novel chemical entities.
References
- 1. General Information of TentaGel® Resins [rapp-polymere.com]
- 2. Tentagel Resins [anaspec.com]
- 3. TentaGel® PAP - TentaGel® Resin for the Synthesis of PEG Attached Peptides [rapp-polymere.com]
- 4. Polymers - TentaGel Resins in Combinatorial Chemistry [combichemistry.com]
- 5. TentaGel® RAP - TentaGel® Resin for the Synthesis of Resin Attached Peptides [rapp-polymere.com]
- 6. TentaGel® PAP - TentaGel® Resin for the Synthesis of PEG Attached Peptides , 90 µm - Amerigo Scientific [amerigoscientific.com]
- 7. Carboxy Functionalized TentaGel® Resins [rapp-polymere.com]
- 8. Hydrazido Functionalized TentaGel® Resins [rapp-polymere.com]
- 9. Mercapto Functionalized TentaGel® Resins [rapp-polymere.com]
- 10. pentelutelabmit.com [pentelutelabmit.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Structure and properties of this compound beads: implications for combinatorial library chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to TentaGel Functionalized Resins
For Researchers, Scientists, and Drug Development Professionals
TentaGel resins represent a cornerstone in the field of solid-phase synthesis and combinatorial chemistry. Their unique structure, combining the mechanical stability of a polystyrene matrix with the solvating properties of polyethylene glycol (PEG), offers a versatile platform for the synthesis of peptides, small molecules, and oligonucleotides, as well as for the development of affinity chromatography and cell-based screening assays. This guide provides a comprehensive overview of the various types of TentaGel functionalized resins, their key characteristics, and detailed protocols for their application in research and drug development.
Core Concepts of TentaGel Resins
TentaGel resins are graft copolymers composed of a low-crosslinked polystyrene backbone onto which long chains of polyethylene glycol (PEG) are grafted.[1][2][3] This "tentacle-like" structure, with the reactive sites located at the termini of the flexible PEG chains, imparts several advantageous properties:
-
Enhanced Solvation: The PEG chains create a pseudo-solution-phase environment within the resin beads, allowing for efficient solvation in a wide range of solvents, from nonpolar organic solvents like toluene to highly polar and aqueous systems.[2] This facilitates reactions involving a diverse range of reagents and biomolecules.
-
Improved Reaction Kinetics: The mobility of the PEG tentacles leads to reaction kinetics that are comparable to those in solution, resulting in higher reaction efficiencies and purities of the final products.[2]
-
Biocompatibility: The hydrophilic nature of PEG minimizes non-specific binding of biomolecules, making TentaGel resins ideal for applications involving proteins, enzymes, and cells.
-
Mechanical Stability: The underlying polystyrene matrix provides excellent mechanical stability, making the resins suitable for both batch and continuous-flow processes.[4][5]
The linkage of the PEG spacer to the polystyrene backbone can be varied to suit different applications. The most common linkages are:
-
Alkyl Linkage: This stable linkage is resistant to both acidic and basic conditions, making it the standard choice for most solid-phase organic synthesis (SPOS) and peptide synthesis applications.[2]
-
Benzyl Ether Linkage: This linkage is sensitive to strong acidic conditions, allowing for the cleavage of the synthesized compound along with the PEG spacer. This is particularly useful for the synthesis of PEGylated molecules.[5]
Types of TentaGel Functionalized Resins
A variety of TentaGel resins are available, each functionalized for specific applications. The key types are summarized below.
| Resin Type | Linkage to Polystyrene | Key Features & Applications |
| TentaGel S | Alkyl | The standard resin for solid-phase organic synthesis, peptide synthesis, and combinatorial chemistry.[2] |
| TentaGel R | Alkyl | Designed for research purposes with increased swelling volume, making it ideal for the synthesis of long or difficult peptide sequences.[2] |
| TentaGel M | Alkyl | Microspherical resin with a narrow particle size distribution, suitable for use in automated sorters and high-throughput synthesis.[2][6] |
| TentaGel B | Alkyl | Bifunctional resin with orthogonally protected reactive sites on the surface and in the core, allowing for differential functionalization.[2] |
| TentaGel XV | Alkyl | Features an extended swelling volume, making it comparable to other high-swelling resins for demanding syntheses. |
| TentaGel N | Not Specified | Specifically designed for oligonucleotide synthesis. |
| TentaGel MAP | Not Specified | For the synthesis of Multiple Antigenic Peptides (MAPs) that remain attached to the resin for use as immunogens. |
| TentaGel PAP | Benzyl Ether | Allows for the cleavage of the synthesized compound along with the PEG spacer, enabling the synthesis of PEGylated molecules.[5] |
Quantitative Data of TentaGel Resins
The selection of an appropriate TentaGel resin often depends on its physical and chemical properties. The following tables summarize key quantitative data for various TentaGel resins.
Table 1: Loading Capacity and Particle Size of Common TentaGel Resins
| Resin Type | Functional Group | Loading Capacity (mmol/g) | Particle Size (µm) |
| TentaGel S | -OH, -NH2, Linkers | 0.25 - 0.30[2] | 90 - 130 |
| TentaGel R | -OH, -NH2, Linkers | 0.15 - 0.25[7] | 90 |
| TentaGel M | -OH, -NH2, Linkers | 0.15 - 0.35[6] | 8 - 24[6][8] |
| TentaGel PAP | Cleavable Linker | Not specified | 90[5] |
| TentaGel S TRT | Trityl Linker | Not specified | Not specified |
Table 2: Swelling Volume of TentaGel S Resin in Various Solvents
| Solvent | Swelling Volume (mL/g) |
| Dichloromethane (DCM) | ~5.5 |
| N,N-Dimethylformamide (DMF) | ~4.5 |
| Water | ~3.5 |
| Methanol | ~3.5 |
| Toluene | ~4.5 |
| Tetrahydrofuran (THF) | ~5.0 |
Experimental Protocols
This section provides detailed methodologies for key applications of TentaGel functionalized resins.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry on TentaGel S Resin
This protocol outlines the manual synthesis of a short peptide on TentaGel S resin functionalized with a Rink Amide linker for the generation of a C-terminally amidated peptide.
Materials:
-
TentaGel S Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the TentaGel S Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate the mixture by shaking for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive (indicating incomplete reaction), continue shaking or repeat the coupling step.
-
Once the reaction is complete (negative ninhydrin test), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the TFA cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Affinity Chromatography for the Purification of His-tagged Proteins
This protocol describes the purification of a recombinant His-tagged protein from a cell lysate using a this compound functionalized with a cobalt-based immobilized metal affinity chromatography (IMAC) ligand.[9][10][11][12][13]
Materials:
-
Cobalt-functionalized TentaGel affinity resin
-
Cell lysate containing the His-tagged protein
-
Binding/Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Chromatography column
-
Collection tubes
Procedure:
-
Resin Equilibration:
-
Pack the required amount of cobalt-functionalized this compound into a chromatography column.
-
Wash the resin with 5-10 column volumes of purified water.
-
Equilibrate the resin with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Clarify the cell lysate by centrifugation or filtration to remove any particulate matter.
-
Load the clarified lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the His-tagged protein to the resin.
-
-
Washing:
-
After the entire sample has passed through the column, wash the resin with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound His-tagged protein by applying the Elution Buffer to the column. The high concentration of imidazole in the elution buffer will compete with the histidine tag for binding to the cobalt ions, thus displacing the protein from the resin.
-
Collect the eluate in fractions.
-
-
Analysis and Downstream Processing:
-
Analyze the collected fractions for the presence of the target protein using SDS-PAGE and/or Western blotting.
-
Pool the fractions containing the purified protein.
-
If necessary, remove the imidazole from the purified protein sample by dialysis or buffer exchange chromatography.
-
On-Bead Cell-Based Screening of a One-Bead-One-Compound (OBOC) Peptide Library
This protocol provides a general workflow for screening a TentaGel-based OBOC peptide library against a cancer cell line to identify peptides that bind to the cell surface.[14][15]
Materials:
-
TentaGel-based OBOC peptide library
-
Cancer cell line of interest (e.g., MDA-MB-435)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Fluorescently labeled secondary antibody or streptavidin (if using a biotinylated primary antibody)
-
Fluorescence microscope or flow cytometer
-
Micromanipulator for bead isolation
Procedure:
-
Library Preparation:
-
Swell a portion of the TentaGel OBOC library in an appropriate solvent (e.g., DMF), then wash extensively with PBS to transition the beads into an aqueous environment.
-
-
Cell Culture: Culture the target cancer cells to the desired confluency.
-
Blocking:
-
Incubate the swollen library beads with blocking buffer for 1 hour at room temperature to minimize non-specific binding.
-
-
Cell Binding:
-
Harvest the cells and resuspend them in cell culture medium.
-
Add the cell suspension to the blocked library beads.
-
Incubate the beads with the cells for 1-2 hours at 37°C with gentle agitation to allow for binding.
-
-
Washing:
-
Gently wash the beads with PBS to remove unbound cells. Repeat the washing steps several times.
-
-
Detection of Positive Beads:
-
If the cells are fluorescently labeled, positive beads (beads with cells attached) can be directly visualized under a fluorescence microscope.
-
Alternatively, if a specific cell surface receptor is being targeted, a primary antibody against that receptor can be used, followed by a fluorescently labeled secondary antibody.
-
-
Isolation of Hit Beads:
-
Identify and isolate the positive "hit" beads using a micromanipulator under the microscope.
-
-
Structure Elucidation:
-
Determine the sequence of the peptide on the isolated hit beads using methods such as Edman degradation or mass spectrometry.
-
-
Hit Validation:
-
Synthesize the identified peptide sequences and validate their binding to the target cells in solution-phase assays.
-
Visualizations
Experimental Workflow: One-Bead-One-Compound (OBOC) Library Screening
Caption: Workflow for One-Bead-One-Compound (OBOC) library screening.
Signaling Pathway: Inhibition of the ERK Signaling Pathway
Peptide libraries synthesized on TentaGel resins can be used to identify inhibitors of protein-protein interactions within signaling pathways. The Ras-Raf-MEK-ERK pathway is a critical signaling cascade in cell proliferation and is often dysregulated in cancer.[16][17][18] Peptides that disrupt the interaction between components of this pathway are potential therapeutic agents.
Caption: The ERK signaling pathway and potential points of peptide-based inhibition.
References
- 1. Synthesis and Screening of One-Bead-One-Compound Cyclic Peptide Libraries | Springer Nature Experiments [experiments.springernature.com]
- 2. General Information of TentaGel® Resins [rapp-polymere.com]
- 3. Tentagel Resins [anaspec.com]
- 4. TentaGel® S SH [rapp-polymere.com]
- 5. TentaGel® PAP - TentaGel® Resin for the Synthesis of PEG Attached Peptides , 90 µm - Amerigo Scientific [amerigoscientific.com]
- 6. TentaGel® M NH₂ [rapp-polymere.com]
- 7. TentaGel® R PAL [rapp-polymere.com]
- 8. TentaGel® M OH [rapp-polymere.com]
- 9. Purification of his-tagged proteins using fractogel-cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 11. protenova.com [protenova.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Use of Docking Peptides to Design Modular Substrates with High Efficiency for MAP Kinase ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for Fmoc Solid-Phase Peptide Synthesis Using TentaGel® Resin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of peptides for research, therapeutic, and diagnostic applications. TentaGel® resin, a graft copolymer of polyethylene glycol (PEG) onto a polystyrene matrix, offers significant advantages over traditional polystyrene supports. The PEG chains create a more polar, "peptide-like" environment, which improves the solvation of the growing peptide chain, reduces aggregation, and enhances reaction kinetics, particularly for long or difficult sequences.[1][2] This document provides a detailed standard protocol for manual Fmoc-SPPS using TentaGel® resin.
Key Properties of TentaGel® Resin
TentaGel® resins are characterized by their unique structure, which imparts favorable properties for SPPS. The long, flexible PEG chains grafted onto the polystyrene core allow the reactive sites to be highly solvated and accessible, kinetically behaving almost as if they were in solution.[3] This leads to high diffusion rates and excellent swelling in a wide range of solvents, from non-polar solvents like dichloromethane (DCM) to polar and even aqueous systems.[3][4][5]
Quantitative Data
The selection of resin is critical for the success of peptide synthesis. The following table summarizes key quantitative parameters for TentaGel® resins relevant to Fmoc-SPPS.
| Parameter | Typical Value | Significance |
| Loading Capacity | 0.1 - 0.4 mmol/g | Lower substitution is recommended for synthesizing long peptides (>30 amino acids) to minimize steric hindrance and aggregation.[1] Higher substitution may be used for shorter peptides.[1] A typical loading for TentaGel® beads is in the range of 0.25 - 0.3 mmol/g.[3] |
| Particle Size | 90 µm (typical) | Affects diffusion rates and reaction kinetics. The porous, gel-like nature of TentaGel® allows even large molecules like enzymes to penetrate the bead core.[6] |
| PEG Spacer Molecular Weight | ~3000 Da | Provides a flexible linker between the polystyrene backbone and the peptide, enhancing solvation and accessibility of the growing peptide chain.[4][5][7] |
Experimental Workflow Diagram
The following diagram illustrates the cyclical nature of Fmoc-SPPS.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Detailed Experimental Protocol
This protocol is a general guideline for manual Fmoc-SPPS on TentaGel® resin at a 0.1 mmol scale. Volumes and times may need to be optimized based on the specific peptide sequence and amino acids.
Materials and Reagents:
-
Fmoc-preloaded TentaGel® resin (e.g., TentaGel® S, TentaGel® R)
-
Fmoc-protected amino acids
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH) or Isopropanol (IPA)
-
Diethyl ether (cold)
-
-
Reagents:
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling Activators (choose one):
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
-
Procedure:
1. Resin Swelling:
- Place the required amount of TentaGel® resin (e.g., ~330-400 mg for a 0.25-0.3 mmol/g loading) into a reaction vessel.
- Add DMF (5-10 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[8]
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF (v/v) to the resin.
- Agitate for 3 minutes, then drain the solution.
- Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[9]
- Drain the solution. The completion of this step can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution (~301 nm).[10]
3. Washing after Deprotection:
- Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[8]
- A small sample of beads can be taken for a Kaiser test to confirm the presence of a free primary amine (beads turn blue).[9][11]
4. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling activator (e.g., HBTU/HCTU, 3-5 equivalents) in DMF.
- Add DIEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids or difficult sequences.
- To monitor coupling completion, a Kaiser test can be performed on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates successful coupling.[11]
5. Washing after Coupling:
- Drain the coupling solution.
- Wash the peptide-resin with DMF (3-5 x 10 mL).
- Wash with DCM (3 x 10 mL).
- Wash with DMF (3 x 10 mL).
6. Repeat Synthesis Cycle:
- Return to Step 2 (Fmoc Deprotection) to continue elongating the peptide chain.
7. Final Deprotection and Cleavage:
- After the final coupling cycle, perform a final Fmoc deprotection (Step 2) and subsequent washing (Step 3).
- Wash the peptide-resin with DCM (3 x 10 mL) and dry the resin under a stream of nitrogen or in a vacuum desiccator.
- Prepare a cleavage cocktail. A standard cocktail is TFA/H₂O/TIS (95:2.5:2.5, v/v/v) .
- Add the cleavage cocktail to the dry peptide-resin (typically 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[12]
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA to ensure complete recovery.
- Concentrate the TFA solution under a stream of nitrogen.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
- Dry the crude peptide pellet under vacuum.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.
Caption: Mechanism of Fmoc group removal using piperidine.
Conclusion
The use of TentaGel® resin in Fmoc-SPPS provides a robust and efficient method for the synthesis of a wide range of peptides. Its unique physico-chemical properties help to overcome challenges associated with peptide aggregation and poor reaction kinetics. The protocol outlined in this document serves as a comprehensive guide for researchers, and with appropriate optimization, can be adapted for the successful synthesis of complex peptide targets.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. General Information of TentaGel® Resins [rapp-polymere.com]
- 4. TentaGel® PAP - TentaGel® Resin for the Synthesis of PEG Attached Peptides [rapp-polymere.com]
- 5. TentaGel® RAP - TentaGel® Resin for the Synthesis of Resin Attached Peptides [rapp-polymere.com]
- 6. Structure and properties of TentaGel resin beads: implications for combinatorial library chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc-Nle TentaGel® S TRT Resin [rapp-polymere.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. rsc.org [rsc.org]
Application of TentaGel® Resin for Synthesizing Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development. However, the synthesis of certain peptide sequences, often termed "difficult sequences," presents significant challenges. These sequences, typically rich in hydrophobic residues or possessing a tendency to form secondary structures, can lead to incomplete reactions, low yields, and purification difficulties. TentaGel® resin, a graft copolymer of polyethylene glycol (PEG) on a polystyrene matrix, has emerged as a superior solid support for overcoming these challenges.[1] The PEG chains create a more solution-like environment, improving solvation of the growing peptide chain and reducing interchain aggregation, thereby facilitating the synthesis of long and complex peptides.[1][2]
This document provides detailed application notes and protocols for the use of TentaGel® resin in the synthesis of difficult peptide sequences, with a focus on the synthesis of the amyloid-beta (Aβ) peptide, a notoriously challenging sequence implicated in Alzheimer's disease.
Advantages of TentaGel® Resin for Difficult Sequences
TentaGel® resins offer several advantages over traditional polystyrene resins for the synthesis of problematic peptides:
-
Improved Solvation: The hydrophilic PEG linkers enhance the swelling of the resin in a wide range of solvents, from polar to non-polar, creating a more favorable environment for peptide chain elongation.[1]
-
Reduced Aggregation: The PEG chains act as a spacer, physically separating the growing peptide chains and minimizing the formation of β-sheet structures on the resin, a primary cause of synthesis failure.[3]
-
Enhanced Reaction Kinetics: The "solution-like" environment within the resin matrix allows for more efficient diffusion of reagents, leading to improved coupling and deprotection kinetics.[1]
-
Higher Purity and Yield: By mitigating aggregation and improving reaction efficiency, TentaGel® resins consistently deliver higher purity and yield of the target peptide compared to conventional polystyrene supports, especially for difficult sequences.[4][5]
Data Presentation: Comparative Performance of TentaGel® Resin
The following tables summarize quantitative data from comparative studies, highlighting the superior performance of TentaGel® resin in the synthesis of difficult peptide sequences.
Table 1: Synthesis of Acyl Carrier Protein (ACP 65-74) - A Difficult Sequence [4]
| Resin Type | Matrix Composition | Crude Purity (%) |
| TentaGel-S-RAM (TG) | Polystyrene-graft-PEG | 75-90 |
| NovaGel (NG) | PEG-functionalized polystyrene | 75-90 |
| ChemMatrix (CM) | 100% PEG | 75-90 |
| Polystyrene-divinylbenzene (PS-DVB) | Polystyrene | 52 |
Table 2: Synthesis of a Difficult 13-mer Peptide (KRLFKKLLFSLRKY) [5]
| Resin Type | Matrix Composition | Crude Purity (%) |
| ChemMatrix® | 100% PEG | >80 |
| TentaGel® | Polystyrene-graft-PEG | 74 |
| HypoGel® 400 | Polystyrene-PEG copolymer | Low |
| HypoGel® 200 | Polystyrene-PEG copolymer | Low |
Table 3: Synthesis of Nonapeptide GILTVSVAV [6]
| Resin | Synthesis Condition | Purity (%) |
| Tentagel | Microwave (86 °C) | 91 |
| Tentagel | Room Temperature (25 °C) | 82 |
| ChemMatrix | Microwave (86 °C) | High |
| Polystyrene | Microwave (86 °C) | Low |
Experimental Protocols
Protocol 1: Synthesis of Amyloid-Beta (Aβ 1-42) Peptide on TentaGel® Resin
This protocol is adapted from a published synthesis of Aβ(1-42), a highly aggregating and challenging peptide to synthesize.[3]
Materials:
-
TentaGel® resin (e.g., TentaGel S RAM, 0.24 mmol/g loading)[6]
-
Fmoc-protected amino acids
-
Coupling reagents: N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Deprotection reagent: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Washing solvents: DMF, DCM, isopropanol (IPA)
-
Solid Phase Peptide Synthesis (SPPS) vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the TentaGel® resin in DMF for at least 1 hour in the SPPS vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), IPA (3 times), and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOBt/Oxyma Pure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Thioflavin T (ThT) Aggregation Assay for Synthetic Aβ Peptide
This protocol allows for the monitoring of amyloid fibril formation of the synthesized Aβ peptide.[7][8][9]
Materials:
-
Synthetic Aβ peptide (purified)
-
Thioflavin T (ThT)
-
Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-485 nm)
Procedure:
-
Preparation of Aβ stock solution: Dissolve the lyophilized Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) to monomerize it, then evaporate the solvent. Reconstitute the peptide in a small volume of DMSO to create a concentrated stock solution.
-
Preparation of ThT stock solution: Prepare a stock solution of ThT in the phosphate buffer and filter it through a 0.22 µm filter.
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer.
-
Add the Aβ peptide stock solution to the desired final concentration (e.g., 10-50 µM).
-
Add the ThT stock solution to a final concentration of ~10-20 µM.
-
Include control wells with buffer and ThT only (blank) and wells with Aβ peptide without ThT.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours or days.
-
-
Data Analysis: Subtract the blank fluorescence from the sample fluorescence at each time point. Plot the fluorescence intensity versus time to observe the aggregation kinetics. An increase in fluorescence indicates the formation of amyloid fibrils.
Visualizations
Experimental Workflow: From Peptide Synthesis to Biological Assay
The following diagram illustrates a typical workflow from the synthesis of a difficult peptide on TentaGel® resin to its application in a biological assay.
References
- 1. General Information of TentaGel® Resins [rapp-polymere.com]
- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Thioflavin T spectroscopic assay [assay-protocol.com]
- 8. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 9. protocols.io [protocols.io]
Application Notes and Protocols: Cleavage of Peptides from Tentagel Rink Amide Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient cleavage of synthetic peptides from Tentagel Rink Amide resin. The information compiled herein is intended to guide researchers in selecting the optimal cleavage cocktail and executing the cleavage process to obtain high-purity peptide amides.
Introduction
Tentagel resin, a composite of polyethylene glycol (PEG) grafted onto a polystyrene (PS) core, offers excellent swelling properties in a wide range of solvents, facilitating efficient peptide synthesis. The Rink Amide linker is an acid-labile linker designed for the solid-phase synthesis of peptide amides. Cleavage from the Rink Amide linker is typically achieved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA). The choice of cleavage cocktail, a mixture of TFA and various scavengers, is critical to prevent side reactions and ensure the integrity of the final peptide product.
This document outlines several recommended cleavage cocktails, provides a detailed experimental protocol for a standard cleavage procedure, and includes a workflow diagram for clarity.
Recommended Cleavage Cocktails
The selection of an appropriate cleavage cocktail is dependent on the amino acid composition of the peptide, particularly the presence of sensitive residues that are susceptible to modification by reactive cationic species generated during cleavage. The following table summarizes common cleavage cocktails for Tentagel Rink Amide resin.
| Cleavage Cocktail Components | Reagent Name/Common Use | Composition (% v/v) | Cleavage Time | Temperature | Notes and Considerations |
| Trifluoroacetic Acid / Triisopropylsilane / Water | Standard "Odorless" Cocktail | TFA (95%) / TIS (2.5%) / H₂O (2.5%) | 1 - 3 hours | Room Temp. | A general-purpose cocktail effective for most peptides. TIS is a scavenger for carbocations.[1][2] |
| Trifluoroacetic Acid / 1,3-Dimethoxybenzene / Dichloromethane | For Preventing N-alkylation | TFA (20%) / 1,3-Dimethoxybenzene (3-5%) in DCM | 15 minutes | Room Temp. | Specifically recommended to prevent the formation of C-terminal N-alkylated peptide amides, a side reaction that can occur with Rink Amide resins.[3][4][5] |
| Trifluoroacetic Acid / Phenol / Water / Triisopropylsilane | Reagent B | TFA (88%) / Phenol (5%) / H₂O (5%) / TIS (2%) | 1 hour | Room Temp. | Useful for peptides containing trityl-based protecting groups. Phenol acts as a scavenger.[6] |
| Trifluoroacetic Acid / Water / Dichloromethane | Basic Cocktail | TFA (50%) in DCM | Variable | Room Temp. | A simpler cocktail, but may not be suitable for peptides with sensitive residues.[4] |
| Trifluoroacetic Acid / Ethanedithiol / Triisopropylsilane / Water | For Cys, Met, Trp containing peptides | TFA (94%) / EDT (2.5%) / TIS (1%) / H₂O (2.5%) | 2 - 4 hours | Room Temp. | EDT is a scavenger for t-butyl cations and helps prevent re-attachment of C-terminal Trp and Met to the resin.[7] |
| Trifluoroacetic Acid / Thioanisole / Water / Ethanedithiol | Reagent K (Modified) | TFA (82.5%) / Phenol (5%) / H₂O (5%) / Thioanisole (5%) / EDT (2.5%) | 2 - 4 hours | Room Temp. | A robust cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[6] |
Experimental Protocol: Standard Cleavage Using TFA/TIS/H₂O
This protocol describes a general procedure for the cleavage of a peptide from Tentagel Rink Amide resin using the standard trifluoroacetic acid/triisopropylsilane/water cocktail.
Materials:
-
Peptide-bound Tentagel Rink Amide resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel (e.g., a fritted syringe or round-bottom flask)
-
Shaker or rocker
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation:
-
Transfer the peptide-bound resin to a suitable reaction vessel.
-
Wash the resin extensively with dichloromethane (DCM) (3 x resin volume) to remove any residual solvents from synthesis, such as dimethylformamide (DMF).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail by carefully mixing Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water in a 95:2.5:2.5 (v/v/v) ratio. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Prepare the cocktail immediately before use.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of peptide).
-
Gently agitate the mixture at room temperature for 1-3 hours. The optimal time may vary depending on the peptide sequence.[1]
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide.
-
Combine the filtrates.
-
-
Peptide Precipitation:
-
Concentrate the TFA solution to approximately 10-20% of its original volume using a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
A white precipitate of the peptide should form. If precipitation is slow, the mixture can be stored at -20°C for 1 hour.
-
-
Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.
-
-
Drying:
-
After the final wash, dry the peptide pellet under vacuum to remove all traces of ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA).
-
Analyze the purity of the crude peptide by High-Performance Liquid Chromatography (HPLC) and confirm its identity by Mass Spectrometry (MS).
-
Purify the peptide using preparative HPLC as required.
-
Lyophilize the purified peptide fractions to obtain a dry, stable powder.
-
Workflow and Pathway Diagrams
Caption: Workflow for peptide cleavage from Tentagel Rink Amide resin.
Caption: Role of scavengers in preventing side reactions during cleavage.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
Application Notes and Protocols for Swelling TentaGel® Resin for Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step procedure for the proper swelling of TentaGel® resin, a critical preparatory step for successful Solid-Phase Peptide Synthesis (SPPS). TentaGel® resins are a class of supports composed of polyethylene glycol (PEG) grafted onto a polystyrene (PS) matrix.[1][2][3] This unique composition allows for excellent swelling in a wide range of solvents, from non-polar to highly polar, including water, which is advantageous for the synthesis of complex peptides.[1][2][3] Proper swelling is essential to ensure that the reactive sites within the resin beads are fully accessible to reagents, which directly impacts coupling efficiency, and ultimately, the purity and yield of the final peptide.[4][5][6][7]
Introduction to TentaGel® Resin Swelling
TentaGel® resins are favored for their superior solvation properties compared to traditional polystyrene resins. The PEG chains create a more polar microenvironment within the resin bead, which helps to solvate the growing peptide chain and minimize aggregation, a common challenge in SPPS.[8] The extent of swelling is dependent on the specific type of TentaGel® resin, the solvent used, and the degree of resin loading. Inadequate swelling can lead to incomplete reactions and the formation of deletion sequences.[5][7]
Quantitative Data: Swelling Volumes of TentaGel® S Resin
The choice of solvent significantly impacts the degree of resin swelling. The following table summarizes the swelling volumes for TentaGel® S resin in various solvents commonly used in SPPS. This data is crucial for selecting the appropriate solvent for your synthesis and for calculating reaction vessel volumes.
| Solvent | Swelling Volume (mL/g) | Classification |
| Dichloromethane (DCM) | 6.3 | Good |
| Dimethylformamide (DMF) | 4.7 | Good |
| N-Methyl-2-pyrrolidone (NMP) | Data not available | Good (by convention) |
| Tetrahydrofuran (THF) | 5.0 | Good |
| Toluene | 4.8 | Good |
| Acetonitrile (MeCN) | 4.2 | Good |
| Dioxane | 5.4 | Good |
| Water | 3.6 | Moderate |
| Methanol (MeOH) | 3.6 | Moderate |
| Ethanol (EtOH) | 2.9 | Moderate |
| Diethyl Ether | 1.9 | Poor |
| Dimethyl sulfoxide (DMSO) | 3.9 | Moderate |
Table 1: Swelling volumes of TentaGel® S resin in various solvents. A solvent is generally considered "good" if it results in a swelling volume greater than 4.0 mL/g.[9][10][11] Data is based on a typical loading of 0.25 - 0.3 mmol/g for TentaGel® S resin.[9]
Experimental Protocols
This section outlines two key protocols: a general procedure for measuring resin swelling and the standard operational protocol for swelling TentaGel® resin prior to initiating SPPS.
Protocol 3.1: General Procedure for Measurement of Resin Swelling
This protocol allows for the consistent measurement of resin swelling to compare different solvents or resin batches.
Materials:
-
TentaGel® Resin
-
Solvent of choice
-
10 mL or 15 mL graduated glass cylinder with a stopper
-
Spatula
-
Vortex mixer or shaker
Methodology:
-
Accurately weigh 1.0 g of dry TentaGel® resin and carefully transfer it into the graduated cylinder.
-
Gently tap the cylinder to level the resin bed and record the initial dry volume.
-
Add 8-10 mL of the selected solvent to the cylinder.[12]
-
Seal the cylinder and mix the suspension thoroughly using a vortex mixer or shaker to ensure all beads are wetted and to dislodge any trapped air bubbles.
-
Allow the resin to swell for a minimum of 30-60 minutes at room temperature (20-25°C).[12] For a more comprehensive measurement, the resin can be left to swell for up to 24 hours.[9]
-
After the swelling period, allow the resin to settle completely.
-
Record the final swollen volume of the resin bed from the cylinder graduations.
-
Calculate the swelling volume in mL/g by subtracting the initial dry volume from the final swollen volume.
Protocol 3.2: Step-by-Step Procedure for Swelling TentaGel® Resin for SPPS
This is the standard operational protocol to be performed at the beginning of any solid-phase peptide synthesis using TentaGel® resin.
Materials:
-
TentaGel® Resin (pre-loaded with the first amino acid or with a linker)
-
SPPS reaction vessel (manual or automated)
-
Primary synthesis solvent (typically DMF or DCM)
Methodology:
-
Resin Transfer: Weigh the desired amount of TentaGel® resin and carefully transfer it to the SPPS reaction vessel.[12]
-
Initial Solvent Addition: Add the primary synthesis solvent (e.g., DMF or DCM) to the reaction vessel, ensuring the resin is fully submerged. A common ratio is 10-15 mL of solvent per gram of resin.[12]
-
Swelling and Agitation: Gently agitate the resin-solvent mixture for at least 30-60 minutes at room temperature.[4][12] This can be achieved through gentle bubbling with nitrogen, orbital shaking, or manual swirling. Avoid vigorous magnetic stirring as it can damage the resin beads.[13]
-
Solvent Removal: After the swelling period, drain the solvent from the reaction vessel. This can be done via vacuum filtration or by opening the stopcock at the bottom of the vessel.
-
Washing Cycles: Wash the swollen resin several times with the primary synthesis solvent to remove any soluble impurities and to ensure the resin is fully equilibrated in the solvent. A typical wash cycle consists of adding the solvent, agitating for 1-2 minutes, and then draining. Repeat this process 3-5 times.
-
Proceed to Synthesis: The swollen and washed TentaGel® resin is now ready for the first deprotection step of the SPPS cycle.
Mandatory Visualizations
Diagram 4.1: Experimental Workflow for TentaGel® Resin Swelling
Caption: Workflow for the swelling of TentaGel® resin prior to SPPS.
Diagram 4.2: Logical Relationship of Factors Affecting Swelling
Caption: Key factors influencing the swelling of TentaGel® resin.
Troubleshooting and Best Practices
-
Incomplete Swelling: If the resin appears not to have swollen adequately (i.e., the volume increase is minimal), ensure that a "good" swelling solvent is being used and that the resin has been given sufficient time to swell. Low laboratory temperatures can also slow down the swelling process.[12]
-
Resin Clumping: Ensure gentle but thorough agitation during the swelling phase to prevent the resin beads from clumping together.
-
Solvent Choice: While DMF and DCM are excellent choices for swelling TentaGel® resin, the choice of solvent for the subsequent coupling steps should also be considered to maintain good solvation of the growing peptide chain.
-
Resin Handling: Always handle the resin gently, especially when swollen, as the beads are more susceptible to mechanical stress and fragmentation.[6] Avoid using magnetic stir bars.[13]
-
Storage: Store TentaGel® resin in a cool, dry place. As PEG is hygroscopic, improper storage can lead to moisture absorption, which may affect swelling characteristics.[1]
References
- 1. General Information of TentaGel® Resins [rapp-polymere.com]
- 2. Polymers - TentaGel Resins in Combinatorial Chemistry [combichemistry.com]
- 3. TentaGel® M NH₂ [rapp-polymere.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 10. Greener solvents for solid-phase synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03147A [pubs.rsc.org]
- 11. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
Application Notes and Protocols for On-Bead Screening Assays Utilizing Tentagel Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tentagel resin is a versatile solid support widely utilized in combinatorial chemistry and high-throughput screening. Its unique structure, consisting of polyethylene glycol (PEG) grafted onto a polystyrene core, imparts favorable properties for on-bead screening assays.[1] The polystyrene matrix provides mechanical stability, while the PEG linkers create a hydrophilic environment that facilitates high diffusion rates and excellent swelling in a broad range of solvents, from organic media used in synthesis to aqueous buffers required for biological assays.[2][3] This makes this compound an ideal platform for the synthesis and direct screening of large "one-bead one-compound" (OBOC) libraries against various biological targets.[4][5]
These application notes provide detailed protocols for utilizing this compound in on-bead screening assays to identify and characterize inhibitors of enzyme activity and protein-protein interactions.
Data Presentation
The following tables summarize quantitative data from representative on-bead screening assays using this compound to identify bioactive compounds.
Table 1: Inhibitors of the Calcineurin/NFAT Interaction Identified from an On-Bead Screening Assay
| Compound ID | Cyclic Peptide Sequence | Linker | Resin Type | K D (µM) | Screening Method |
| Hit 1 | c[Pra-Phe-His-Leu-Trp-Pro] | Hmb | Tentagel S NH₂ (130 µm) | ~1 | On-bead binding with biotinylated Calcineurin |
| Hit 2 | c[Pra-Phe-Tyr-Leu-Arg-Pro] | Hmb | Tentagel S NH₂ (130 µm) | ~1 | On-bead binding with biotinylated Calcineurin |
| Hit 3 | c[Pra-Phe-Trp-Leu-Arg-Pro] | Hmb | Tentagel S NH₂ (130 µm) | ~1 | On-bead binding with biotinylated Calcineurin |
| Hit 4 | c[Pra-Phe-Arg-Leu-Trp-Pro] | Hmb | Tentagel S NH₂ (130 µm) | ~1 | On-bead binding with biotinylated Calcineurin |
| Data extracted from a study on the identification of cyclic peptidyl inhibitors against the Calcineurin/NFAT interaction.[4] |
Table 2: Cytotoxicity of Compounds Identified from an On-Bead Cell-Based Screening Assay
| Compound ID | Consensus Motif | Resin Type | IC₅₀ (µM) - Jurkat T-lymphoma cells | IC₅₀ (µM) - MDA-MB 231 breast cancer cells | Screening Method |
| Hit A | R-X-Y | Jeffamine derivatized Tentagel | 50-150 | >150 | In situ releasable solution-phase cell-based assay |
| Hit B | R-X-Y | Jeffamine derivatized Tentagel | 50-150 | >150 | In situ releasable solution-phase cell-based assay |
| Hit C | R-X-Y | Jeffamine derivatized Tentagel | 50-150 | >150 | In situ releasable solution-phase cell-based assay |
| Data from a study on ultrahigh-throughput in situ releasable solution-phase cell-based screening.[6] |
Experimental Protocols
Protocol 1: On-Bead Screening for Protein-Protein Interaction Inhibitors
This protocol describes a general workflow for identifying compounds that disrupt a specific protein-protein interaction (PPI) using a this compound-based OBOC library.
1. Library Synthesis:
-
Synthesize a combinatorial library (e.g., peptides, small molecules) on Tentagel S NH₂ resin (90 µm, ~0.3 mmol/g loading capacity) using a split-and-pool strategy.[1][7]
-
Incorporate a cleavable linker if solution-phase validation of hits is desired.[4]
2. Bead Preparation and Blocking:
-
Wash the library beads extensively with DMF, followed by DCM, and finally with the screening buffer (e.g., PBS with 0.1% Tween-20, PBS-T).
-
Block non-specific binding sites by incubating the beads in a blocking buffer (e.g., PBS-T with 1% BSA) for 1 hour at room temperature.
3. Target Incubation:
-
Incubate the blocked beads with a biotinylated "bait" protein (Protein A) at a predetermined concentration in the screening buffer for 1-2 hours at room temperature with gentle agitation.
4. Washing:
-
Wash the beads thoroughly with screening buffer to remove unbound bait protein. Perform at least 3-5 washes.
5. Reporter Incubation:
-
Incubate the beads with a fluorescently labeled or enzyme-conjugated streptavidin reporter (e.g., Streptavidin-Phycoerythrin or Streptavidin-Alkaline Phosphatase) in the screening buffer for 30-60 minutes at room temperature in the dark.
6. Washing:
-
Wash the beads extensively with screening buffer to remove the unbound reporter.
7. Hit Identification:
-
For fluorescently labeled reporters, identify positive "hit" beads using a fluorescence microscope or a large particle flow cytometer.
-
For enzyme-conjugated reporters, add a chromogenic or chemiluminescent substrate and identify colored or light-emitting beads.
-
Manually isolate the hit beads for structural analysis.
8. Hit Validation (Optional, requires cleavable linker):
-
Cleave the compound from the isolated hit beads.
-
Confirm the inhibitory activity of the cleaved compound in a solution-phase PPI assay (e.g., ELISA, FRET).
Protocol 2: On-Bead Screening for Enzyme Inhibitors
This protocol outlines a method for identifying enzyme inhibitors from a this compound-based OBOC library.
1. Library Synthesis:
-
Synthesize a combinatorial library on this compound as described in Protocol 1.
2. Bead Preparation and Blocking:
-
Prepare and block the library beads as described in Protocol 1, using an enzyme-compatible buffer.
3. Enzyme Incubation:
-
Incubate the blocked beads with the target enzyme in the reaction buffer for a specified time to allow for binding.
4. Washing:
-
Wash the beads to remove any unbound enzyme.
5. Substrate Addition and Reaction:
-
Add a fluorogenic or chromogenic substrate for the enzyme to the beads.
-
Incubate for a sufficient time to allow for the enzymatic reaction to proceed on beads that have not bound an inhibitor.
6. Hit Identification:
-
Identify "hit" beads as those that do not show a fluorescent or colorimetric signal, indicating that the on-bead compound has inhibited the enzyme's activity.
-
Isolate the negative beads for structural elucidation.
7. Hit Validation:
-
If a cleavable linker is used, cleave the compound from the hit beads and validate its inhibitory activity in a solution-phase enzyme activity assay.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate common signaling pathways that can be investigated using on-bead screening assays with this compound.
Caption: GPCR Signaling Pathway for On-Bead Screening.
Caption: Ras-Raf-MEK-ERK Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an on-bead screening assay using this compound.
Caption: General On-Bead Screening Workflow.
References
- 1. Specificity Profiling of Protein-Binding Domains Using One-Bead-One-Compound Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Hydrogel TentaGel Shell-Core Beads for Ultra-high Throughput Solution Phase Screening of Encoded OBOC Combinatorial Small Molecule Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jeffamine derivatized TentaGel beads and poly(dimethylsiloxane) microbead cassettes for ultrahigh-throughput in situ releasable solution-phase cell-based screening of one-bead-one-compound combinatorial small molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Synthesis of Long Peptides on TentaGel® R Resin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long peptides (>30 amino acids) presents significant challenges, primarily due to the potential for peptide chain aggregation and incomplete coupling reactions during solid-phase peptide synthesis (SPPS). TentaGel® R resin, a graft copolymer of polyethylene glycol (PEG) on a low-crosslinked polystyrene matrix, offers a unique solution to these challenges.[1][2][3] The long, flexible PEG chains create a more "solution-like" environment, enhancing solvent and reagent accessibility to the growing peptide chain and minimizing inter-chain aggregation.[1][2] This application note provides detailed protocols and supporting data for the successful synthesis of long peptides using TentaGel® R resin.
TentaGel® R resin is specifically designed for research applications requiring the synthesis of long and difficult peptide sequences, with reports of successful synthesis of peptides up to 100 amino acids in length.[4] Its key features include a high degree of swelling in a wide range of solvents, from polar (e.g., water) to non-polar (e.g., toluene), and a lower loading capacity (typically 0.18-0.22 meq/g), which is advantageous for accommodating the increasing volume of the growing peptide chain.[2][3][5]
Key Advantages of TentaGel® R Resin for Long Peptide Synthesis
-
Improved Solvation: The PEG chains create a hydrophilic environment that improves the solvation of the growing peptide chain, reducing the likelihood of aggregation.[1][2]
-
Enhanced Reaction Kinetics: The "solution-like" environment facilitates faster and more complete coupling and deprotection reactions.[2]
-
Suitability for Difficult Sequences: The unique properties of TentaGel® R make it particularly effective for sequences containing hydrophobic residues or those prone to forming secondary structures.[1][4]
-
Versatility: Compatible with standard Fmoc-based SPPS protocols and a variety of linkers and cleavage strategies.
Quantitative Data Summary
The following table summarizes representative data from studies utilizing TentaGel® resin for peptide synthesis, demonstrating its effectiveness for both standard and challenging sequences.
| Peptide Sequence/Description | Peptide Length | Resin Type | Coupling Reagent | Crude Purity (%) | Yield (%) | Reference |
| Easy Sequence (IFDPETGTWI) | 10 | TentaGel® RAM | PyBOP | >95 | Not Reported | [1] |
| Difficult Sequence | Not Specified | TentaGel® | HATU/DIEA | 74 | High | [1] |
| Mucin1 Peptide | 19 | Wang-TentaGel® | Not Specified | Not Reported | Excellent | |
| Octapeptides (various C-termini) | 8 | Wang-TentaGel® | Not Specified | Very Good to Excellent | Very Good to Excellent |
Experimental Protocols
The following are detailed protocols for the manual synthesis of long peptides on TentaGel® R resin using Fmoc/tBu chemistry. These protocols can be adapted for automated peptide synthesizers.
Resin Swelling and Preparation
-
Place the desired amount of TentaGel® R resin (e.g., 1 g, with a substitution of 0.2 mmol/g) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) (10-15 mL per gram of resin) and allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.
-
Drain the DMF.
-
Wash the resin with DMF (3 x 10 mL).
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF (10 mL per gram of resin) to the swollen resin.
-
Agitate the mixture at room temperature for 5-7 minutes.
-
Drain the piperidine solution.
-
Repeat steps 1-3 one more time.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine.
Amino Acid Coupling
This protocol is for coupling with HBTU/DIPEA, a common and effective method.
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to the resin loading) and HBTU (3.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid/HBTU solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For known difficult couplings (e.g., sterically hindered amino acids or aggregating sequences), the coupling time can be extended to 4 hours or a second coupling can be performed.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of resin beads. A negative test (beads remain yellow) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
Capping (Optional but Recommended for Long Peptides)
To block any unreacted amino groups and prevent the formation of deletion peptides, a capping step can be performed after coupling.
-
Prepare a capping solution of acetic anhydride/pyridine/DMF (1:2:3 v/v/v).
-
Add the capping solution to the peptide-resin and agitate for 20-30 minutes at room temperature.
-
Drain the capping solution and wash the resin with DMF (5 x 10 mL).
Final Cleavage and Deprotection
Before cleavage, ensure the N-terminal Fmoc group is removed.
-
Wash the fully synthesized peptide-resin with dichloromethane (DCM) (3 x 10 mL) and dry the resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is Reagent B :
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIPS): 2% (v/v)
-
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) in a round-bottom flask.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
Concentrate the TFA solution to a small volume using a rotary evaporator or a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated TFA solution to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Visualizing the Workflow
Experimental Workflow for Long Peptide Synthesis on TentaGel® R Resin
Caption: A flowchart of the solid-phase synthesis of long peptides on TentaGel R resin.
Logical Relationships in Fmoc-SPPS on TentaGel® R Resin
Caption: Key factors in the successful synthesis of long peptides using TentaGel R resin.
Troubleshooting Difficult Couplings
For sequences known to be difficult, consider the following modifications to the standard protocol:
-
Double Coupling: Repeat the coupling step with a fresh portion of activated amino acid.
-
Alternative Coupling Reagents: For sterically hindered amino acids, stronger coupling reagents such as HATU or COMU can be employed.
-
Elevated Temperature: Performing the coupling reaction at a moderately elevated temperature (e.g., 40-50 °C) can improve efficiency, but care must be taken to avoid racemization.
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and improve reaction outcomes.
Conclusion
TentaGel® R resin is a superior solid support for the synthesis of long and difficult peptides. Its unique PEG-grafted structure effectively mitigates the common challenges of peptide aggregation and incomplete reactions encountered with traditional polystyrene-based resins. By following the detailed protocols outlined in this application note, researchers can significantly improve the success rate, purity, and yield of their long peptide synthesis projects, thereby advancing research and development in areas reliant on high-quality synthetic peptides.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. General Information of TentaGel® Resins [rapp-polymere.com]
- 3. TentaGel® RAP - TentaGel® Resin for the Synthesis of Resin Attached Peptides [rapp-polymere.com]
- 4. TentaGel® R HMBA [rapp-polymere.com]
- 5. TentaGel® R RAM Resin (90 um), Rink-type | RTS-9995 [biosynth.com]
Application Notes and Protocols: Coupling Amino Acids to TentaGel® S RAM Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
TentaGel® S RAM resin is a high-performance solid support widely utilized in solid-phase peptide synthesis (SPPS). It consists of polyethylene glycol (PEG) grafted onto a low-crosslinked polystyrene matrix, which imparts unique swelling properties in a broad range of solvents, from toluene to water.[1] The resin is functionalized with a Rink Amide linker, making it ideal for the synthesis of peptide amides using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[2] Upon completion of the synthesis, the final peptide amide can be readily cleaved from the resin using a high concentration of trifluoroacetic acid (TFA).[1][2] This document provides a detailed protocol for the crucial first step in SPPS: the coupling of the initial Fmoc-protected amino acid to the TentaGel® S RAM resin.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful coupling of amino acids to TentaGel® S RAM resin.
| Parameter | Value | Reference |
| Resin Loading Capacity | 0.18 - 0.8 meq/g | [3][4] |
| Particle Size | 90 µm | [3] |
| Fmoc-Amino Acid Excess | 3 - 5 equivalents | [4][5][6] |
| Coupling Reagent Excess | 3 - 5 equivalents | [4][5][6] |
| Base (e.g., DIPEA) Excess | 6 - 10 equivalents | [4][5][6] |
| Swelling Time | 30 - 60 minutes | [7] |
| Coupling Time | 1 - 4 hours (or overnight) | [5][6][8] |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | [7] |
Experimental Protocol: Coupling the First Amino Acid
This protocol details the manual coupling of the first Fmoc-protected amino acid to TentaGel® S RAM resin.
Materials:
-
TentaGel® S RAM resin
-
Fmoc-protected amino acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HCTU, HATU, PyBOP, or DIC/HOBt)
-
Piperidine
-
Methanol (for capping)
-
Acetic Anhydride (for capping)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
-
Filtration apparatus
Procedure:
-
Resin Swelling:
-
Place the desired amount of TentaGel® S RAM resin in a solid-phase synthesis vessel.
-
Add DMF (approximately 10-15 mL per gram of resin) to swell the resin.
-
Agitate the resin slurry gently for 30-60 minutes at room temperature.[7]
-
After swelling, drain the DMF.
-
-
Fmoc Deprotection (Removal of Fmoc from the Rink Amide Linker):
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes, then drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/coupling reagent solution and mix briefly. This is the activation step.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a ninhydrin test.
-
-
Washing:
-
After the coupling reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and by-products.
-
Wash the resin with DCM (3-5 times) and then with methanol (2-3 times).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups on the resin and prevent the formation of deletion sequences, a capping step can be performed.
-
Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the capping solution and wash the resin with DMF (3-5 times), followed by DCM (3-5 times).
-
-
Drying and Storage:
-
Dry the resin under vacuum to a constant weight.
-
The Fmoc-amino acid loaded resin is now ready for the subsequent steps of peptide synthesis. Store at 2-8 °C.
-
-
Determination of Resin Loading (Substitution Level):
-
Accurately weigh a small amount of the dried, loaded resin (5-10 mg).
-
Treat the resin with a known volume of 20% piperidine in DMF to cleave the Fmoc group.
-
Measure the absorbance of the resulting dibenfulvene-piperidine adduct solution at 301 nm using a UV-Vis spectrophotometer.[9]
-
Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Volume of solution in mL) / (7800 M⁻¹cm⁻¹ × mass of resin in g × path length in cm).[9]
-
Visualizations
Experimental Workflow
Caption: Workflow for coupling the first amino acid to TentaGel S RAM resin.
Chemical Reaction Pathway
Caption: Chemical pathway for Fmoc-amino acid coupling to the resin.
References
- 1. Fmoc-Pro TentaGel® S RAM Resin [rapp-polymere.com]
- 2. TentaGel® M RAM [rapp-polymere.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. csbiochina.com [csbiochina.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for TentaGel® Resin in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the effective utilization of TentaGel® resin in combinatorial chemistry. TentaGel®, a graft copolymer of polyethylene glycol (PEG) on a polystyrene matrix, offers a unique combination of properties that make it an exceptional solid support for the synthesis and screening of chemical libraries.[1][2][3] Its "chameleon-like" nature, with both hydrophobic and hydrophilic characteristics, allows for excellent swelling in a wide range of organic and aqueous solvents, a critical feature for both organic synthesis and biological assays.[1][2]
Key Advantages of TentaGel® Resin in Combinatorial Chemistry:
-
Broad Solvent Compatibility: TentaGel® resins swell effectively in a diverse range of solvents, from non-polar options like toluene to highly polar solutions including water.[2][4] This facilitates a wide variety of chemical reactions and allows for on-bead screening in aqueous buffers.[5]
-
Enhanced Reaction Kinetics: The long, flexible PEG chains create a pseudo-solution-like environment, leading to improved reaction kinetics compared to traditional polystyrene resins.[1][2]
-
Uniform Bead Size: The narrow particle size distribution is crucial for the "one-bead, one-compound" (OBOC) combinatorial library method, ensuring consistent compound loading per bead.[1][4]
-
Biocompatibility: The PEG surface minimizes non-specific binding of biological molecules, making it ideal for on-bead screening assays with proteins and cells.[6]
-
Mechanical and Chemical Stability: TentaGel® resins are physically robust, allowing for use in automated synthesis and various reaction conditions.[2]
Quantitative Data Summary
The selection of an appropriate TentaGel® resin is dependent on the specific application. The following tables summarize key quantitative data for various TentaGel® resins to aid in this selection process.
Table 1: Swelling Volumes of TentaGel® Resins in Various Solvents (mL/g)
| Resin Type | Water | MeOH | DCM | Toluene | DMF | MeCN | THF |
| TentaGel® S (0.25-0.3 mmol/g) | 3.6 | 3.6 | 6.3 | 4.8 | 4.7 | 4.2 | 5.0 |
| TentaGel® HL (0.4-0.6 mmol/g) | 3.1 | 3.6 | 5.7 | 4.1 | 4.6 | 3.9 | 4.2 |
| TentaGel® Macrobeads (0.25-0.35 mmol/g) | 4.0 | 5.2 | 4.9 | 6.2 | 6.6 | 5.9 | 6.5 |
Data sourced from Rapp Polymere product information.[7] A solvent is generally considered good for swelling if the volume is greater than 4.0 mL/g.[8]
Table 2: Typical Loading Capacities and Bead Specifications
| Resin Type | Particle Size (µm) | Loading Capacity (mmol/g) | Approx. pmol/bead (for 90 µm) |
| TentaGel® S | 90, 130 | 0.25 - 0.3 | ~100 |
| TentaGel® R | 90 | 0.15 - 0.25 | Not specified |
| TentaGel® M | 8 - 12 | Not specified | Not specified |
| TentaGel® HL | Not specified | 0.4 - 0.6 | Not specified |
Data compiled from various sources.[1][5][9]
Experimental Protocols
The following protocols provide detailed methodologies for common applications of TentaGel® resin in combinatorial chemistry.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a peptide library on TentaGel® S NH₂ resin using the "split-and-mix" strategy.[4]
1. Resin Swelling and Preparation:
- Place 1.0 g of TentaGel® S NH₂ resin (130 μm, 0.2 mmol/g) in a reaction vessel.[9]
- Wash the resin with dimethylformamide (DMF) (3 x 10 mL) to swell the beads.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).[9]
- Wash the resin thoroughly with DMF (6 x 10 mL).[9]
3. Amino Acid Coupling (Split-and-Mix):
- Divide the resin into equal portions corresponding to the number of amino acids to be coupled in the first position.
- To each portion, add a solution of the corresponding Fmoc-protected amino acid (5 equivalents), HBTU (5 eq.), HOBt (5 eq.), and DIEA (10 eq.) in DMF.[9]
- Agitate the reaction mixtures for 1.5 hours at room temperature.[9]
- Monitor the reaction completion using a Kaiser test (ninhydrin test).
- Combine all resin portions, wash with DMF (3x) and DCM (3x), and proceed to the next Fmoc deprotection step.[9]
- Repeat the split, couple, and mix steps for each position in the peptide sequence.
4. Final Deprotection and Cleavage:
- After the final coupling, perform an Fmoc deprotection as described in step 2.
- Wash the resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v) for 2-3 hours at room temperature.[10]
- Filter the resin and collect the filtrate.
- Precipitate the cleaved peptides by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the product.
Resin [label="TentaGel® Resin", fillcolor="#F1F3F4", fontcolor="#202124"];
Swell [label="Swell in DMF", fillcolor="#FFFFFF", fontcolor="#202124"];
Fmoc_Deprotect [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FFFFFF", fontcolor="#202124"];
Split [label="Split Resin", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
Couple_AA1 [label="Couple AA1", fillcolor="#FFFFFF", fontcolor="#202124"];
Couple_AA2 [label="Couple AA2", fillcolor="#FFFFFF", fontcolor="#202124"];
Couple_AAn [label="...", fillcolor="#FFFFFF", fontcolor="#202124"];
Mix [label="Mix Resin", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
Wash [label="Wash", fillcolor="#FFFFFF", fontcolor="#202124"];
Cleave [label="Cleavage from Resin\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Product [label="Peptide Library", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Resin -> Swell;
Swell -> Fmoc_Deprotect;
Fmoc_Deprotect -> Split;
Split -> Couple_AA1 [arrowhead=none];
Split -> Couple_AA2 [arrowhead=none];
Split -> Couple_AAn [arrowhead=none];
Couple_AA1 -> Mix;
Couple_AA2 -> Mix;
Couple_AAn -> Mix;
Mix -> Wash;
Wash -> Fmoc_Deprotect [label="Repeat for\nnext cycle"];
Wash -> Cleave [label="Final Cycle"];
Cleave -> Product;
}
Protocol 2: On-Bead Enzyme-Linked Colorimetric Assay
This protocol describes a general method for screening a one-bead, one-compound (OBOC) library for inhibitors of a specific enzyme.
1. Library Preparation:
- Synthesize the compound library on TentaGel® beads as described in Protocol 1, but keep the compounds attached to the resin.
- Wash the library beads extensively with the assay buffer.
2. Target Incubation:
- Incubate the bead library with the target enzyme in a suitable buffer for 1-2 hours.
- Wash the beads to remove any unbound enzyme.
3. Substrate Addition and Detection:
- Add a chromogenic or fluorogenic substrate for the enzyme.
- Incubate for a time sufficient to allow for color or fluorescence development on beads that do not have an inhibitor.
- "Hit" beads, which have bound an inhibitor, will show a reduced or absent signal.
4. Hit Isolation and Structure Determination:
- Manually isolate the "hit" beads under a microscope.
- Wash the isolated beads.
- Determine the structure of the compound on the hit bead, for example, by mass spectrometry after cleavage.[11]
Library [label="OBOC TentaGel® Library", fillcolor="#F1F3F4", fontcolor="#202124"];
Incubate_Enzyme [label="Incubate with\nTarget Enzyme", fillcolor="#FFFFFF", fontcolor="#202124"];
Wash_Unbound [label="Wash away\nUnbound Enzyme", fillcolor="#FFFFFF", fontcolor="#202124"];
Add_Substrate [label="Add Chromogenic\nSubstrate", fillcolor="#FFFFFF", fontcolor="#202124"];
Signal_Development [label="Signal Development", fillcolor="#FFFFFF", fontcolor="#202124"];
Identify_Hits [label="Identify 'Hit' Beads\n(No/Low Signal)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
Isolate_Hits [label="Isolate 'Hit' Beads", fillcolor="#FFFFFF", fontcolor="#202124"];
Structure_ID [label="Structure\nDetermination (e.g., MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Negative_Beads [label="Negative Beads\n(Signal)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Library -> Incubate_Enzyme;
Incubate_Enzyme -> Wash_Unbound;
Wash_Unbound -> Add_Substrate;
Add_Substrate -> Signal_Development;
Signal_Development -> Identify_Hits;
Identify_Hits -> Isolate_Hits [label="Hit"];
Identify_Hits -> Negative_Beads [label="No Hit"];
Isolate_Hits -> Structure_ID;
}
Advanced Applications and Considerations
-
Topologically Segregated Beads: For more complex assays, TentaGel® beads can be functionalized to have an inner core for encoding tags and an outer shell for the library compounds.[12][13][14] This prevents interference between the tag and the biological target during screening.
-
In Situ Releasable Assays: While TentaGel® is excellent for on-bead assays, the hydrophobic polystyrene core can sometimes retain cleaved hydrophobic compounds.[12] For solution-phase screening of released compounds, modified TentaGel® resins with a hydrophilic outer layer, such as hydrogel TentaGel shell-core beads, have been developed.[13][14]
-
Cleavage Cocktails: The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptides and the type of linker used. For peptides containing sensitive residues like Cys, Met, Trp, and Tyr, cocktails with specific scavengers are necessary to prevent side reactions.[10][15] For instance, Reagent K is a good general-purpose cleavage reagent.[10]
These application notes and protocols provide a foundation for utilizing TentaGel® resin in combinatorial chemistry. For specific applications, further optimization of reaction conditions and assay parameters may be required.
References
- 1. General Information of TentaGel® Resins [rapp-polymere.com]
- 2. Polymers - TentaGel Resins in Combinatorial Chemistry [combichemistry.com]
- 3. ijfans.org [ijfans.org]
- 4. researchgate.net [researchgate.net]
- 5. Specificity Profiling of Protein-Binding Domains Using One-Bead-One-Compound Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and properties of TentaGel resin beads: implications for combinatorial library chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 8. Greener solvents for solid-phase synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03147A [pubs.rsc.org]
- 9. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 12. Jeffamine Derivatized TentaGel Beads and PDMS Microbead Cassettes for Ultra-high Throughput in situ Releasable Solution-Phase Cell-based Screening of OBOC Combinatorial Small Molecule Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Hydrogel TentaGel Shell-Core Beads for Ultra-high Throughput Solution Phase Screening of Encoded OBOC Combinatorial Small Molecule Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
Application Notes and Protocols for the Cleavage of Peptides from Tentagel® PAP Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tentagel® PAP (PEG Attached Peptides) resin is a unique solid-phase support designed for the synthesis of PEGylated peptides. A key feature of this resin is its acid-sensitive benzyl ether linkage that connects the polyethylene glycol (PEG) spacer to the polystyrene matrix. Under strong acidic conditions, this linkage is cleaved, releasing the entire PEG-peptide conjugate into solution. This characteristic makes it an ideal choice for applications requiring soluble, PEG-modified peptides, such as in immunization procedures and the development of therapeutic peptide conjugates.
This document provides detailed application notes and protocols for the efficient cleavage of peptides from Tentagel® PAP resin, including a comparison of recommended cleavage cocktails, step-by-step experimental procedures, and guidelines for post-cleavage processing.
Cleavage Mechanism of Tentagel® PAP Resin
The cleavage of the PEG-peptide conjugate from Tentagel® PAP resin is achieved through acidolysis of the benzyl ether bond that anchors the PEG spacer to the polystyrene support. This process is typically carried out using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.
The general workflow for synthesis and cleavage is depicted below:
Application Notes and Protocols for Automated Solid-Phase Synthesis with TentaGel® M Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TentaGel® M resin for automated solid-phase synthesis, particularly focusing on peptide synthesis. TentaGel® M resin, a graft copolymer of polyethylene glycol (PEG) on a polystyrene matrix, offers a unique combination of hydrophilic and hydrophobic properties.[1][2] This characteristic ensures excellent swelling in a wide range of solvents, from toluene to water, making it an ideal support for automated synthesis by facilitating efficient reagent diffusion and washing.[3][4] Its microspherical shape and narrow particle size distribution are specifically designed for applications in automated sorters and for high-speed synthesis, contributing to consistent reaction kinetics and improved yields.[2][5]
Key Advantages of TentaGel® M Resin in Automated Synthesis:
-
Enhanced Swelling and Solvation: The PEG chains create a pseudo-solution environment on the solid support, improving reaction kinetics and enabling the synthesis of complex and "difficult" sequences that may be prone to aggregation on traditional polystyrene resins.[2][6]
-
Pressure Stability: TentaGel® resins are pressure stable, making them suitable for use in both batch and continuous flow automated synthesizers.[3]
-
Improved Purity and Yield: The hydrophilic nature of the PEG spacer can lead to higher crude purity of the synthesized products. For instance, in the synthesis of Peptide Nucleic Acids (PNAs), TentaGel® resin demonstrated higher crude purity compared to other resins.[2]
-
Versatility: Available with a variety of functionalizations (e.g., -OH, -NH2, pre-loaded with amino acids), TentaGel® M resin can be used for the synthesis of peptides, oligonucleotides, and small molecules.[5][7][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters of TentaGel® M and related TentaGel® resins, providing a basis for comparison and selection.
| Resin Type | Functional Group | Particle Size (µm) | Loading Capacity (mmol/g) |
| TentaGel® M OH | Hydroxyl | 30 (narrow particle size) | 0.15 - 0.35 |
| TentaGel® M NH2 | Amino | 20 (narrow particle size) | 0.15 - 0.35 |
| TentaGel® M NH2 | Amino | 30 (narrow particle size) | Not specified |
| TentaGel® M RAM | Rink Amide Linker | 20 (narrow particle size) | 0.15 - 0.35 |
| TentaGel® S-RAM | Rink Amide Linker | Not specified | 0.23 |
| Comparative Synthesis Data | Resin 1 | Resin 2 |
| PNA Synthesis Crude Purity | TentaGel® S-RAM: ~66% | ChemMatrix®: ~56% |
Experimental Protocols
The following protocols are generalized for automated solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy on TentaGel® M resin. Parameters may need to be optimized based on the specific peptide sequence and the automated synthesizer used.
Resin Preparation and Swelling
-
Resin Weighing: Weigh the required amount of TentaGel® M resin (typically with a substitution of 0.15-0.35 mmol/g) into the reaction vessel of the automated synthesizer.[5][7]
-
Swelling: Wash and swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes. Proper swelling is crucial for efficient synthesis.[9]
Automated Fmoc-SPPS Cycles
The following steps are repeated for each amino acid coupling in the sequence.
Caption: Automated Fmoc-SPPS Cycle Workflow.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF.
-
Reaction time: Typically 5-10 minutes. For difficult sequences, a two-step deprotection (e.g., 2 minutes followed by 8 minutes) can be employed.[6]
-
The completion of the deprotection can be monitored by UV detection of the released dibenzoylfulvene-piperidine adduct.
-
-
Washing:
-
Thoroughly wash the resin with DMF to remove residual piperidine and by-products. This is a critical step to prevent side reactions in the subsequent coupling step.
-
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-protected amino acid (3-5 equivalents), an activating agent (e.g., HCTU, HATU, or DIC/HOBt; 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA); 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Reaction time: 30-60 minutes. Microwave-assisted coupling can significantly reduce the reaction time (e.g., 5-10 minutes at 75°C).[3][6]
-
The completeness of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.
-
-
Final Washing:
-
Wash the resin with DMF to remove excess reagents.
-
Final Cleavage and Deprotection
Caption: Final Cleavage and Deprotection Workflow.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in the cycle protocol.[10]
-
Resin Washing and Drying:
-
Wash the peptide-resin sequentially with DMF, dichloromethane (DCM), and methanol (MeOH).
-
Dry the resin thoroughly under vacuum.
-
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[2] Scavengers like TIS are crucial to prevent side reactions with sensitive amino acid residues.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Incubate at room temperature for 2-3 hours with occasional swirling.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationships in Automated SPPS
Caption: Key Components and their Relationship in Automated SPPS.
This diagram illustrates the central role of the automated synthesizer, which executes the synthesis protocol using the TentaGel M resin, protected amino acids, and various reagents to produce the crude peptide, which is then purified. The choice and quality of each component directly impact the final product.
References
- 1. Automated synthesis of backbone protected peptides - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03065F [pubs.rsc.org]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pentelutelabmit.com [pentelutelabmit.com]
- 6. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. General Information of TentaGel® Resins [rapp-polymere.com]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Strategies for preventing peptide aggregation on Tentagel resin
Welcome to the technical support center for TentaGel® Resin. This guide is designed for researchers, scientists, and drug development professionals to provide strategies for preventing peptide aggregation during solid-phase peptide synthesis (SPPS). Find answers to frequently asked questions and troubleshoot specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why does it occur on TentaGel® resin?
A1: Peptide aggregation during solid-phase synthesis is the self-association of growing peptide chains, primarily through the formation of intermolecular hydrogen bonds, leading to the creation of stable secondary structures like β-sheets.[1] This can cause the peptide-resin matrix to collapse, making reactive sites inaccessible.[2] While TentaGel® resin, a PEG-grafted copolymer, provides a more polar and peptide-like environment that helps reduce aggregation compared to standard polystyrene resins, difficult or hydrophobic sequences can still aggregate.[3][4][5]
Q2: How can I detect if my peptide is aggregating on the resin?
A2: The most common indicators of peptide aggregation are poor swelling or shrinking of the resin beads, and slow or incomplete coupling and Fmoc-deprotection reactions.[1][6][7] In continuous flow synthesis, aggregation is often detected by a flattening and broadening of the deprotection monitoring profile (e.g., UV absorbance).[7] Standard tests like the ninhydrin or TNBS test may become unreliable and give false negatives in cases of severe aggregation.[7]
Q3: What are the primary strategies to prevent peptide aggregation on TentaGel® resin?
A3: The main goal is to disrupt the hydrogen bonding that causes aggregation.[1] Key strategies include:
-
Solvent Choice: Using highly polar, dipolar aprotic solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to DMF.[1][7][8]
-
Elevated Temperature: Performing coupling and deprotection steps at higher temperatures (e.g., 60-85°C) using conventional heating or microwave assistance.[1][9][10]
-
Chemical Additives: Incorporating chaotropic salts (e.g., LiCl, NaClO₄) or detergents into washing or coupling steps.[1][7]
-
Sequence Modification: Introducing "difficult sequence"-disrupting elements like pseudoproline dipeptides or backbone-protecting groups (Hmb, Dmb) at regular intervals.[1][7]
Q4: Are certain peptide sequences more prone to aggregation?
A4: Yes, aggregation is sequence-dependent.[6][11] Peptides containing stretches of contiguous hydrophobic amino acids (e.g., Ala, Val, Ile) or those with amino acids that can form strong intra-chain hydrogen bonds (e.g., Gln, Ser, Thr) are frequently difficult to synthesize.[7] Aggregation is not typically an issue before the fifth or sixth residue.[1]
Troubleshooting Guide
Issue: My Fmoc-deprotection is slow or incomplete.
-
Question: I am observing incomplete Fmoc removal even after extended reaction times. What could be the cause and how can I fix it?
-
Answer: This is a classic sign of peptide aggregation, where the piperidine reagent cannot efficiently access the Fmoc groups.
-
Immediate Action: Switch to a stronger deprotection reagent by including 1,8-Diazabicycloundec-7-ene (DBU) in your piperidine solution.[1]
-
Solvent Change: Perform the deprotection using NMP or a DMF/DMSO mixture to improve solvation of the peptide chains.[1][8]
-
Increase Temperature: Heat the reaction to 60°C or higher during the deprotection step to disrupt secondary structures.[9][10]
-
Mechanical Disruption: Sonicate the reaction vessel during deprotection to physically break up resin clumps.[1]
-
Issue: My coupling reaction is failing, and I see significant unreacted starting material.
-
Question: The ninhydrin test remains positive after a coupling step, indicating a failed reaction. What should I do?
-
Answer: Incomplete coupling is often due to aggregation preventing the activated amino acid from reaching the N-terminus of the growing peptide chain.
-
Optimize Solvents: Switch your primary solvent from DMF to NMP or add up to 25% DMSO to your coupling mixture to enhance solvation.[1][7]
-
Increase Temperature: Perform the coupling at an elevated temperature (e.g., 60-85°C).[9] Studies have shown that for difficult sequences, this can dramatically improve purity.[9] Be aware that sensitive amino acids like His and Cys may experience higher racemization at elevated temperatures.[9]
-
Use Chaotropic Agents: Wash the resin with a solution of a chaotropic salt like LiCl or NaClO₄ in DMF before the coupling step, or add it directly to the coupling mixture.[1][7]
-
Change Coupling Reagent: Use a different activation method, such as HATU or PyBOP®, and allow for longer reaction times or perform a double coupling.[7]
-
Issue: The resin volume is visibly shrinking during the synthesis.
-
Question: I noticed my TentaGel® resin bed has shrunk after several coupling cycles. Is this a problem?
-
Answer: Yes, a shrinking resin matrix is a strong physical indication of on-resin aggregation.[7] The peptide chains are collapsing on themselves, expelling solvent from the bead and reducing swelling.
-
Proactive Strategy for Re-synthesis: If you re-synthesize the peptide, consider the following from the beginning:
-
Lower Substitution Resin: Using a resin with a lower substitution level (0.1 to 0.4 mmol/g) can help by increasing the distance between growing peptide chains.[4]
-
Incorporate Disrupting Elements: Proactively insert a pseudoproline dipeptide or an Hmb/Dmb-protected amino acid every 6-7 residues in the problematic sequence to prevent secondary structure formation.[1][7]
-
-
Data Presentation
Table 1: Chemical Additives to Disrupt Peptide Aggregation
| Additive Type | Compound | Typical Concentration | Application Notes | Reference |
| Chaotropic Salts | Lithium Chloride (LiCl) | ~0.8 M in DMF | Add to coupling mixture or use as a pre-coupling wash. | [7] |
| Sodium Perchlorate (NaClO₄) | ~0.8 M in DMF | Add to coupling mixture or use as a pre-coupling wash. | [1][7] | |
| Potassium Thiocyanate (KSCN) | ~4 M in DMF | Add to coupling mixture or use as a pre-coupling wash. | [1][7] | |
| Detergents | Triton™ X-100 | 1% (v/v) | Often used as part of a "Magic Mixture" for difficult acylations. | [7] |
| Solvent Additives | Dimethyl Sulfoxide (DMSO) | 25% (v/v) in DMF | Improves solvation of the peptide-resin complex. | [1][7][8] |
| Ethylene Carbonate | 2 M | Part of "Magic Mixture" to improve solvation at high temperatures. | [1][7] |
Table 2: Recommended Solvents and their Effect on TentaGel® Swelling
TentaGel® resin is known for its excellent swelling properties in a wide range of solvents, which is crucial for reaction efficiency.[3][12]
| Solvent | Swelling (mL/g) | Category | Notes | Reference |
| Dichloromethane (DCM) | > 4.0 | Good | Standard solvent for SPPS. | [13] |
| N,N-Dimethylformamide (DMF) | > 4.0 | Good | Standard solvent for SPPS. | [13] |
| N-Methyl-2-pyrrolidone (NMP) | > 4.0 | Good | Recommended alternative to DMF for difficult sequences. | [13] |
| Tetrahydrofuran (THF) | > 4.0 | Good | Can be used in solvent gradients. | [3][13] |
| Toluene | > 4.0 | Good | Demonstrates versatility of TentaGel® resin. | [3][14] |
| Water | > 4.0 | Good | Highlights the hydrophilic nature of the PEG spacer. | [3][14] |
| Acetonitrile (MeCN) | 2.0 - 4.0 | Moderate | [13] |
Experimental Protocols
Protocol 1: High-Temperature Coupling for Difficult Sequences
This protocol is adapted for manual or automated synthesizers capable of heating.
-
Resin Swelling: Swell the TentaGel® resin in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection. For difficult sequences, pre-heat the deprotection solution (e.g., 20% piperidine in DMF) and the resin to the target temperature (e.g., 75-85°C) and react for 2.5-5 minutes.[9][15]
-
Washing: Wash the resin thoroughly with DMF or NMP (5-7 times).
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., DIC/HOBt or HATU) in NMP.[15]
-
Coupling: Add the pre-activated amino acid solution to the resin. Heat the reaction vessel to the target temperature (e.g., 75-85°C) and maintain for 10-20 minutes.[9][15]
-
Washing: Wash the resin thoroughly with DMF or NMP to remove excess reagents.
-
Monitoring: Check for reaction completion using a qualitative test (e.g., Kaiser test). If incomplete, a second coupling may be performed.
-
Repeat: Continue the synthesis cycle.
Protocol 2: Using Backbone Protection - Incorporating a Pseudoproline Dipeptide
This protocol outlines the substitution of a Ser or Thr-containing dipeptide sequence with a pseudoproline dipeptide.
-
Sequence Analysis: Identify a Ser-Xxx or Thr-Xxx motif in your target peptide sequence where aggregation is anticipated.
-
Select Dipeptide: Instead of coupling Fmoc-Xxx-OH followed by Fmoc-Ser/Thr(tBu)-OH, use the corresponding Fmoc-Xxx-Ser(ΨMe,Me pro)-OH or Fmoc-Xxx-Thr(ΨMe,Me pro)-OH dipeptide.
-
Coupling: Dissolve the Fmoc-pseudoproline dipeptide (1.5-5 equivalents) and an activating agent (e.g., PyBOP®/DIPEA) in DMF or NMP.[7]
-
Reaction: Add the solution to the deprotected peptide-resin and couple for 1-2 hours at room temperature. Couplings are generally complete within 1 hour when using a 5-fold excess of the dipeptide.[7]
-
Confirmation: Confirm complete coupling with a negative ninhydrin test.
-
Continue Synthesis: Proceed with the synthesis. The pseudoproline will disrupt secondary structure formation for subsequent residues.
-
Cleavage: The native peptide structure is fully regenerated during the final TFA-mediated cleavage and deprotection step.[7]
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Development of ArgTag for Scalable Solid-Phase Synthesis of Aggregating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Information of TentaGel® Resins [rapp-polymere.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2018057470A1 - Rapid peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 11. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TentaGel® PAP - TentaGel® Resin for the Synthesis of PEG Attached Peptides [rapp-polymere.com]
- 13. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 14. TentaGel® RAP - TentaGel® Resin for the Synthesis of Resin Attached Peptides [rapp-polymere.com]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Optimizing Coupling Efficiency on TentaGel® Resin
Welcome to the technical support center for TentaGel® resin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve coupling efficiency and overcome common challenges encountered during solid-phase peptide synthesis (SPPS) on TentaGel® resins.
Troubleshooting Guide
This section addresses specific issues that can lead to low coupling efficiency on TentaGel® resin, presented in a question-and-answer format.
Q1: My Kaiser test is positive, indicating incomplete coupling. What are the immediate steps I should take?
A positive Kaiser test (indicated by a blue or purple color on the resin beads) signifies the presence of unreacted primary amines, meaning the coupling reaction is incomplete.[1] The most direct first step is to perform a second coupling (double coupling).[1] This involves washing the resin to remove byproducts and then repeating the coupling step with a fresh solution of activated amino acid. If the Kaiser test remains positive after a second coupling, it may indicate more significant issues like peptide aggregation or severe steric hindrance.
Q2: I'm working with a sterically hindered amino acid (e.g., Val, Ile, Thr) and observing poor coupling. What adjustments can I make?
Sterically hindered amino acids are notoriously difficult to couple due to their bulky side chains, which can physically block access to the reactive N-terminus of the growing peptide chain.[1] To improve coupling efficiency in these cases, consider the following strategies:
-
Prolonged Coupling Time: Extend the reaction time to allow for the slower reaction kinetics of hindered amino acids.[2]
-
Elevated Temperature: Heating the reaction can increase the kinetic energy of the molecules and improve coupling efficiency. However, be mindful that elevated temperatures can also increase the risk of racemization.[3]
-
Choice of Coupling Reagent: Utilize a more potent coupling reagent. HATU is often recommended for difficult couplings due to its high reactivity and lower risk of racemization compared to HBTU.[4][5]
-
Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at Ser or Thr residues can disrupt secondary structures that contribute to aggregation and improve coupling efficiency.[6]
Q3: My peptide sequence is very hydrophobic, and I suspect aggregation is causing poor coupling. How can I address this on TentaGel® resin?
Peptide aggregation, where peptide chains interact with each other to form insoluble masses, can prevent reagents from reaching the reactive sites, leading to failed couplings.[7] TentaGel® resin, with its hydrophilic PEG spacers, is designed to minimize aggregation.[8] However, with particularly difficult sequences, aggregation can still occur. Here are some strategies to mitigate this:
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling solution can help disrupt secondary structures and prevent aggregation.[6]
-
Solvent Choice: While DMF is the standard solvent for SPPS, for some sequences, a mixture of DCM and DMF can be beneficial.[9] For highly aggregating sequences, using a more polar solvent like N-methyl-2-pyrrolidone (NMP) may improve solvation.
-
Low-Substitution Resin: Using a TentaGel® resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[8]
Q4: I'm observing a gradual decrease in coupling efficiency as my peptide chain elongates. What could be the cause?
This is a common issue in SPPS, particularly with longer peptides. The increasing size and complexity of the peptide can lead to conformational changes and aggregation, making the N-terminus less accessible. TentaGel® R resin, with its increased swelling volume, is particularly well-suited for the synthesis of large peptides and difficult sequences.[10]
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of TentaGel® resin for peptide synthesis?
TentaGel® resins are composed of polyethylene glycol (PEG) chains grafted onto a polystyrene matrix.[8] This unique structure provides several advantages:
-
Enhanced Solvation: The PEG chains create a more polar environment, which improves the solvation of the growing peptide chain and can help to prevent aggregation.[8]
-
Improved Reaction Kinetics: The reactive sites at the end of the flexible PEG spacers behave kinetically as if they were in solution, leading to faster and more efficient reactions.
-
Broad Solvent Compatibility: TentaGel® resins swell well in a wide range of solvents, from non-polar solvents like toluene to highly polar solvents like water.
Q2: How does the PEG linker on TentaGel® resin affect coupling reactions?
The PEG linker physically separates the growing peptide chain from the polystyrene backbone, which can reduce steric hindrance from the resin itself. This often leads to improved coupling efficiency, especially for longer or more complex peptides.
Q3: Are there any potential downsides to using TentaGel® resin?
While generally very effective, there are a few potential issues to be aware of:
-
PEG Leakage: Under strongly acidic conditions or with prolonged heating, a small amount of the PEG linker may be cleaved from the resin. This can lead to impurities in the final product.
-
Mechanical Stability: Some highly grafted TentaGel® resins may have lower mechanical stability compared to traditional polystyrene resins. It is important to handle them gently and avoid vigorous mechanical stirring.
Quantitative Data
The choice of coupling reagent can significantly impact the success of peptide synthesis. The following table summarizes a qualitative comparison of two commonly used uronium-based coupling reagents, HATU and HBTU.
| Parameter | HATU | HBTU | Reference |
| Purity (ACP 65-74 Synthesis) | Higher Purity (fewer deletion products observed) | Lower Purity (more deletion products observed) | [4] |
| Coupling Efficiency | High | High, but generally lower than HATU | [4][5] |
| Reaction Speed | Faster | Slower | [4] |
| Epimerization Risk | Lower risk | Higher risk | [4] |
Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a widely accepted benchmark for evaluating the performance of coupling reagents due to its inherent difficulty.[4]
Experimental Protocols
Protocol 1: Standard Fmoc-Amino Acid Coupling on TentaGel® S RAM Resin
This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a deprotected amine on TentaGel® S RAM resin.
Materials:
-
Fmoc-deprotected TentaGel® S RAM resin
-
Fmoc-amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the TentaGel® S RAM resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5x), followed by DCM (3x), and finally DMF (3x).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the amino acid solution and mix for 1-2 minutes to pre-activate.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Monitoring the Reaction:
-
Remove a few beads of resin and wash them thoroughly with DMF and then DCM.
-
Perform a Kaiser test to check for the presence of free primary amines. A yellow/colorless result indicates a complete reaction. A blue/purple result indicates an incomplete reaction.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Repeat Cycles: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Protocol for a Difficult Coupling (e.g., Sterically Hindered Residue)
This protocol provides modifications to the standard procedure for coupling a sterically hindered amino acid.
Modifications to Protocol 1:
-
Reagent Equivalents: For difficult couplings, it may be beneficial to increase the equivalents of the amino acid and coupling reagents. Consider using 5 equivalents of the Fmoc-amino acid and 4.9 equivalents of HATU.
-
Double Coupling: If the Kaiser test is positive after the initial 60-minute coupling, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid for an additional 60 minutes.
-
Elevated Temperature (Optional): If double coupling is still insufficient, the reaction can be heated to 40-50°C. Monitor the reaction closely, as higher temperatures can increase the risk of racemization.
Visualizations
Troubleshooting Workflow for Incomplete Coupling
Caption: A decision-making workflow for troubleshooting incomplete coupling reactions in SPPS.
Standard SPPS Cycle on TentaGel® Resin
Caption: A diagram illustrating the key steps in a standard solid-phase peptide synthesis cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Fmoc-D-Ile TentaGel® S RAM Resin [rapp-polymere.com]
- 9. chempep.com [chempep.com]
- 10. General Information of TentaGel® Resins [rapp-polymere.com]
Optimizing cleavage conditions to minimize side reactions from Tentagel resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of synthetic peptides from Tentagel® resin, with a focus on minimizing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions encountered during TFA-mediated cleavage from Tentagel® resin?
A1: During the final cleavage and deprotection step with trifluoroacetic acid (TFA), several side reactions can occur, leading to peptide impurities. The most common issues arise from the generation of highly reactive cationic species from protecting groups and the resin linker.[1] These cations can modify nucleophilic amino acid residues. Key side reactions include:
-
Alkylation: The re-attachment of carbocations (e.g., tert-butyl, trityl) to sensitive residues. Tryptophan, methionine, and cysteine are particularly susceptible.[2][3]
-
Oxidation: The thioether side chain of methionine can be oxidized to methionine sulfoxide (+16 Da mass increase). Cysteine thiols can also be oxidized.[4][5]
-
Sulfonation: Arginine residues protected with Pmc or Mtr groups can undergo sulfonation.[1][6]
-
Resin Linker Adducts: The carbocation generated from the resin linker itself can react with residues like tryptophan, causing irreversible reattachment or modification.[7][8]
Q2: What is the role of a "cleavage cocktail" and why are scavengers necessary?
A2: A cleavage cocktail is a solution, typically with a strong acid like TFA as its main component, designed to cleave the synthesized peptide from the solid support and remove side-chain protecting groups simultaneously.[9][10] Scavengers are nucleophilic reagents added to this cocktail to "trap" or quench the reactive cationic species generated during this process.[1] By reacting with these cations, scavengers prevent them from modifying the desired peptide, thus minimizing the formation of side products.[3]
Q3: How do I select the appropriate scavengers for my peptide sequence?
A3: The choice of scavengers is critical and depends on the amino acid composition of your peptide. Here are some common scavengers and their primary targets:
-
Triisopropylsilane (TIS): A very effective general scavenger for trityl and other carbocations.[9] It is particularly useful in preventing the acid-catalyzed oxidation of tryptophan.[11]
-
Water (H₂O): Scavenges tert-butyl cations.[10]
-
1,2-Ethanedithiol (EDT): A strong scavenger for tert-butyl cations and helps reduce the oxidation of cysteine and methionine side chains.[10] However, it can cause modification of tryptophan residues with prolonged exposure.[1]
-
Thioanisole: Aids in the removal of Pbf protecting groups from arginine and suppresses the oxidation of Met and Cys.[6][10]
-
Phenol: Protects tyrosine and tryptophan side chains from oxidation and other modifications.[9][10]
-
1,4-Benzenedimethanethiol (1,4-BDMT): A less odorous and highly effective alternative to aliphatic thiols like DTT, shown to improve crude peptide purity and yield.[12][13]
Q4: Are there specific cleavage cocktails recommended for peptides containing sensitive residues like Met, Cys, Trp, or Arg?
A4: Yes, specialized cocktails are recommended to protect sensitive residues:
-
For Methionine (Met): To prevent oxidation to methionine sulfoxide, cocktails containing scavengers like thioanisole or the use of Reagent H are recommended.[4][14] More recent studies show that including trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) can eradicate oxidation and reduce S-alkylation.[15]
-
For Cysteine (Cys): To prevent S-tert-butylation, the use of scavengers like dithiothreitol (DTT) is beneficial.[16] A two-step cleavage process, starting with a lower TFA concentration, can also mitigate this side reaction.[17]
-
For Tryptophan (Trp): Using Fmoc-Trp(Boc)-OH during synthesis is the most effective way to prevent side reactions.[1][11] If unprotected Trp is used, scavengers like TIS, phenol, or EDT are crucial.
-
For Arginine (Arg): Complete removal of the Pbf protecting group can be slow, sometimes requiring extended cleavage times of up to 3 hours.[18] Thioanisole is an effective scavenger to suppress sulfonation side reactions.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Peptide Yield | 1. Incomplete cleavage from the resin.[9] 2. Peptide is partially soluble in the precipitation solvent (e.g., ether).[9] 3. Re-attachment of the peptide to the resin.[1][19] | 1. Increase cleavage reaction time (e.g., from 2 to 3-4 hours) or use a stronger cleavage cocktail.[9][20] 2. After precipitation, check the ether supernatant for your peptide. If present, recover it by evaporating the ether.[9] Alternatively, concentrate the TFA solution before precipitating.[20] 3. Ensure adequate and appropriate scavengers are used. For C-terminal Trp, EDT can be beneficial.[19] |
| Presence of Unexpected Impurities (+16 Da) | Oxidation of Methionine to Met(O).[4] | 1. Use a specialized cleavage cocktail like Reagent H, which contains ammonium iodide.[14] 2. Add reducing agents like trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) to the cocktail.[15] 3. Perform cleavage under an inert nitrogen atmosphere and use peroxide-free ether for precipitation.[11] |
| Presence of Unexpected Impurities (+56 Da) | S-tert-butylation of Cysteine or Methionine from tert-butyl cations.[4][16] | 1. Increase the concentration of scavengers like TIS, EDT, or DTT in the cleavage cocktail.[16] 2. For Cys, consider a two-step cleavage protocol with varying TFA concentrations.[17] 3. Shortening the cleavage time has been shown to reduce alkylated by-products in some cases.[4][21] |
| Incomplete Removal of Protecting Groups (e.g., Pbf from Arg) | 1. Insufficient cleavage time.[18] 2. Steric hindrance in peptides with multiple Arg residues. | 1. Extend the cleavage duration to 3 hours or more. It is recommended to perform a small-scale trial to optimize the time.[18][22] 2. The use of thioanisole can assist in the removal of the Pbf group.[10] |
Quantitative Data on Cleavage Cocktail Performance
Table 1: Effect of Cleavage Cocktail on Methionine Sulfoxide Formation
| Cleavage Cocktail | Composition | % Met(O) Formation | Reference |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | 15 - 55% | [4] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | 15 - 55% | [4] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | 15 - 55% | [4][14] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Not Detected | [4] |
| Modified Reagent K | Reagent K + 1.5% w/w NH₄I | Not Detected | [4] |
| TMSCl/PPh₃ Cocktail | TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | Eradicated | [15] |
Table 2: Mitigation of S-tert-Butylation of Cysteine
| Cleavage Cocktail (TFA/Scavengers) | Duration | % S-tBu Side Product | Reference |
| 95:2.5:2.5 (TFA/TIS/H₂O) | 1 h | ~81.2% | [9] |
| 70:5:5:10:10 (TFA/TIS/H₂O/Thioanisole/DMS) + 1% DTT | 30 min, then add TFA to 80% for 150 min | Optimal Results (Minimized) | [17] |
Experimental Protocols
Protocol 1: General TFA Cleavage Procedure
This protocol is suitable for most standard peptide sequences without highly sensitive residues.
-
Resin Preparation: After synthesis, wash the dried peptide-resin (1 g) with Dichloromethane (DCM) and dry it thoroughly under vacuum for at least 3 hours.[23]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For 1 g of resin, prepare 10-25 mL of the cocktail.[11]
-
Cleavage Reaction: Add the cleavage cocktail to the flask containing the dry resin. Stopper the flask and allow it to stand at room temperature with occasional swirling for 2 hours.[11]
-
Peptide Filtration: Filter the resin using a sintered glass funnel and collect the filtrate. Wash the resin twice with fresh TFA (1-2 mL). Combine all filtrates.[23]
-
Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold methyl-t-butyl ether (MTBE) or diethyl ether to precipitate the crude peptide.[23]
-
Isolation and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet twice with cold ether. Dry the final peptide under a stream of nitrogen or in a vacuum desiccator.[9]
Protocol 2: Optimized Cleavage for Peptides with Multiple Sensitive Residues (e.g., Met, Cys, Trp)
This protocol incorporates additional scavengers to protect sensitive amino acids.
-
Resin Preparation: Follow Step 1 from the General Protocol.
-
Cleavage Cocktail Preparation: Prepare a fresh "Reagent K" cleavage cocktail: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v).[1] For peptides with Cys and Met, a cocktail containing TMSCl and PPh₃ (TFA/Anisole/TIS/TMSCl/Me₂S 85:5:5:5:5 + 1 mg/mL PPh₃) is highly effective.[15]
-
Cleavage Reaction: Add the cocktail to the resin (10-25 mL/g) and let it react for 2-3 hours at room temperature.[11]
-
Filtration, Precipitation, and Isolation: Follow Steps 4-6 from the General Protocol.
Visualizations
Caption: General workflow for peptide cleavage and deprotection from Tentagel® resin.
Caption: Troubleshooting decision tree for common peptide cleavage issues.
Caption: Mechanism of S-tert-butylation of Cysteine and its prevention by scavengers.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. kohan.com.tw [kohan.com.tw]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. polypeptide.com [polypeptide.com]
- 13. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biotage.com [biotage.com]
- 19. Tips & Tricks – American Peptide Society [americanpeptidesociety.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. merckmillipore.com [merckmillipore.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
Reducing deletion sequences in peptides synthesized on Tentagel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to peptide synthesis on Tentagel resin, with a specific focus on reducing deletion sequences.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and how do I identify them?
Deletion sequences are peptides that are missing one or more amino acid residues from the target sequence.[1] They are a common impurity in solid-phase peptide synthesis (SPPS). Identification is primarily achieved through:
-
Mass Spectrometry (MS): Deletion sequences appear as peaks with masses lower than the expected mass of the target peptide. The mass difference corresponds to the mass of the missing amino acid(s).[1]
-
High-Performance Liquid Chromatography (HPLC): Crude peptide analysis by HPLC will show impurity peaks, which can then be analyzed by MS to confirm their identity as deletion sequences.[2]
Q2: What are the primary causes of deletion sequences when using this compound?
While this compound, with its polyethylene glycol (PEG) grafted structure, is designed to improve solvation and minimize aggregation for difficult sequences, deletion sequences can still occur.[3][4] The primary causes are:
-
Incomplete Fmoc Deprotection: The failure to completely remove the N-terminal Fmoc protecting group prevents the next amino acid from being coupled, leading to a deletion.[2] This can be caused by peptide aggregation or the formation of secondary structures like β-sheets that hinder reagent access.[2]
-
Incomplete Coupling Reactions: Even with successful Fmoc deprotection, the incoming activated amino acid may not couple completely to the N-terminal amine of the growing peptide chain.[1] This can be due to:
-
Peptide Aggregation: The growing peptide chain can fold or aggregate on the resin, making the N-terminus inaccessible.[1][5]
-
Steric Hindrance: Bulky amino acids (e.g., Val, Ile) or their protecting groups can physically block the reaction site.[1]
-
Difficult Sequences: Peptides with stretches of hydrophobic amino acids are prone to aggregation.[5][6]
-
Q3: How does this compound help in reducing deletion sequences?
This compound is a PEG-polystyrene (PS) graft copolymer.[3] The PEG chains create a more polar and "peptide-like" environment, which improves the solvation of the growing peptide chain in a variety of solvents.[3][7] This enhanced solvation helps to disrupt inter- and intramolecular aggregation and secondary structure formation, which are major contributors to incomplete deprotection and coupling, thereby reducing the formation of deletion sequences, especially for long or difficult peptides.[4][6][7]
Q4: When should I consider using a lower-loading this compound?
For very long peptides (typically >30 amino acids) or sequences known to be highly prone to aggregation, using a lower-substitution (e.g., 0.1 to 0.4 mmol/g) this compound is recommended.[7][8] The increased distance between the growing peptide chains on the resin surface minimizes steric hindrance and aggregation, facilitating more efficient coupling and deprotection steps.[8]
Troubleshooting Guide: Reducing Deletion Sequences
If you are observing significant deletion sequences in your peptide synthesis on this compound, follow this troubleshooting guide.
Problem: Mass spectrometry and HPLC analysis of the crude peptide product show significant peaks corresponding to one or more missing amino acids.
Step 1: Identify the Location of the Deletion
Analyze the mass spectrometry data to determine which amino acid(s) are missing. This will help you pinpoint the problematic step in your synthesis cycle.
Step 2: Analyze the Peptide Sequence
Examine the amino acid sequence at and immediately preceding the deletion site. Look for:
-
Sterically hindered amino acids: Val, Ile, Thr.
-
Adjacent hydrophobic residues.
-
Sequences prone to aggregation: Stretches of Ala, Val, Leu.[2]
-
Proline residues.
Step 3: Implement Optimized Synthesis Strategies
Based on your analysis, implement one or more of the following strategies. A summary of their impact is provided in the table below.
| Strategy | Principle | When to Use |
| Double Coupling | The coupling reaction for a specific amino acid is performed twice with fresh reagents.[1] | For sterically hindered amino acids or at positions known to be difficult. |
| Capping | Unreacted N-terminal amines are permanently blocked (acetylated) with a reagent like acetic anhydride after the coupling step.[1][9] | For long peptides or "difficult" sequences to prevent the accumulation of deletion products. |
| Use of Stronger Coupling Reagents | Employ highly efficient coupling reagents like HATU, HBTU, or COMU to improve reaction kinetics and yields.[1] | When standard coupling reagents are not providing complete coupling. |
| Disrupting Aggregation | - Use aggregation-disrupting solvents (e.g., NMP instead of DMF).[6]- Incorporate pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb) to break secondary structures.[1][10] | For sequences known to be prone to aggregation or β-sheet formation. |
| Elevated Temperature | Increasing the reaction temperature can help to disrupt aggregation and improve coupling efficiency.[9] | For difficult couplings, but should be used with caution to avoid side reactions. |
Step 4: Monitor Subsequent Syntheses
After implementing changes, it is crucial to monitor the efficiency of each cycle. The Kaiser test (ninhydrin test) can be used to check for the presence of free primary amines after coupling (a positive test indicates incomplete coupling).[2]
Experimental Protocols
Protocol 1: Double Coupling
This protocol is recommended for coupling sterically hindered amino acids or at positions where deletion has been observed.
-
Perform the first coupling reaction according to your standard protocol (e.g., add the activated amino acid to the deprotected peptide-resin and react for 1-2 hours).
-
After the first coupling, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove byproducts.
-
Prepare a fresh solution of the same activated amino acid as used in the first coupling.
-
Add the fresh solution to the resin and allow the second coupling reaction to proceed for the same duration as the first.[1]
-
Wash the resin thoroughly with DMF to prepare for the next deprotection step.
Protocol 2: Capping with Acetic Anhydride
This protocol is used to terminate any peptide chains that failed to couple.
-
After the coupling step is complete, drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin with DMF (3 times).
-
Prepare the capping solution. A common solution is a mixture of acetic anhydride and a base (e.g., pyridine or diisopropylethylamine, DIEA) in DMF. A typical formulation is Acetic Anhydride/Pyridine/DMF (5:8:87 v/v/v).
-
Add the capping solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture for 10-30 minutes at room temperature.
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual capping reagents before proceeding to the next deprotection step.
Visualizations
Caption: Troubleshooting workflow for addressing deletion sequences.
Caption: Causes of deletion sequences in the SPPS cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Managing Back-Alkylation from Rink Amide Linker on TentaGel Resin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, troubleshooting, and mitigating back-alkylation, a common side reaction encountered during the cleavage of peptides from Rink Amide linker-functionalized TentaGel resin.
Frequently Asked Questions (FAQs)
Q1: What is back-alkylation from the Rink Amide linker?
A1: Back-alkylation is a side reaction that occurs during the trifluoroacetic acid (TFA)-mediated cleavage of peptides from resins equipped with a Rink Amide linker. The linker, under strong acidic conditions, can decompose to generate reactive cationic species. These cations can then undesirably alkylate the C-terminal amide of the cleaved peptide, resulting in a C-terminal N-alkylated peptide amide impurity.[1][2]
Q2: What is the mass addition I should expect to see for a back-alkylation product?
A2: The most common back-alkylation event from the Rink Amide linker results in the addition of a 2,4-dimethoxybenzyl (DMB) group to the C-terminal amide nitrogen. This corresponds to a mass increase of +136 Da in the mass spectrum of your target peptide.
Q3: How does the this compound matrix affect back-alkylation?
A3: this compound is a graft copolymer of polyethylene glycol (PEG) on a polystyrene (PS) core. The PEG chains enhance the swelling of the resin in a variety of solvents and can improve the solvation of the growing peptide chain, which can help in minimizing peptide aggregation.[1] While the TentaGel matrix itself does not directly cause back-alkylation, the use of the acid-labile Rink Amide linker on this support still carries the inherent risk of this side reaction during TFA cleavage.
Q4: What is the primary strategy to prevent back-alkylation?
A4: The most effective strategy to prevent back-alkylation is the addition of a cation scavenger to the TFA cleavage cocktail.[1][2] Scavengers are nucleophilic compounds that react with and neutralize the reactive cationic species generated from the linker decomposition before they can alkylate the peptide.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to back-alkylation.
| Problem | Potential Cause | Recommended Solution |
| An unexpected peak with a +136 Da mass shift is observed in the LC-MS of my cleaved peptide. | This is a strong indication of C-terminal N-alkylation (back-alkylation) by a fragment of the Rink Amide linker. | Incorporate an effective cation scavenger into your cleavage cocktail. 1,3-dimethoxybenzene has been shown to be highly effective in preventing this side reaction.[1][2] A recommended starting cocktail is TFA/1,3-dimethoxybenzene/H₂O (95:2.5:2.5). |
| Significant peptide aggregation is observed during synthesis on this compound. | Hydrophobic peptide sequences are prone to aggregation, which can lead to incomplete coupling and deprotection steps, resulting in a lower yield of the desired peptide. | TentaGel's PEG matrix is designed to minimize aggregation. However, for particularly difficult sequences, consider the following: - Switch to a solvent with better solvating properties like N-methylpyrrolidone (NMP). - Add chaotropic salts (e.g., LiCl) to the coupling and deprotection solutions. - Perform couplings at an elevated temperature.[1] |
| Low overall yield of the desired peptide after cleavage and purification. | In addition to incomplete synthesis due to aggregation, back-alkylation can contribute to a lower yield of the pure target peptide, as the alkylated byproduct may be difficult to separate during purification. | Optimize the cleavage conditions by using an appropriate scavenger to maximize the formation of the desired product and simplify purification. |
| I am still observing some back-alkylation even with scavengers. | The cleavage time, temperature, or the specific scavenger may not be optimal for your peptide sequence. | - Ensure the scavenger is fresh and used in a sufficient concentration (e.g., 2.5-5%). - Minimize the cleavage time to what is necessary for complete removal of protecting groups. - Perform the cleavage at room temperature, as elevated temperatures can increase linker decomposition. |
Data Presentation: Efficacy of Scavengers in Preventing Back-Alkylation
The following table summarizes the reported effectiveness of different scavengers in preventing C-terminal N-alkylation during cleavage from Rink Amide resin.
| Scavenger | Concentration in TFA | Observed Back-Alkylation | Reference |
| None | - | Significant side-product formation | [1] |
| Triisopropylsilane (TIS) | 2.5% | Did not significantly reduce back-alkylation | [2] |
| Water (H₂O) | 2.5% | Did not significantly reduce back-alkylation | [2] |
| 1,3-Dimethoxybenzene | 2.5 - 5% | Almost complete prevention of back-alkylation | [1][2] |
Note: The exact percentage of back-alkylation can be sequence-dependent.
Experimental Protocols
Protocol 1: Cleavage from Rink Amide this compound with Back-Alkylation Suppression
This protocol is optimized to minimize the risk of C-terminal N-alkylation.
-
Resin Preparation: Following solid-phase peptide synthesis, wash the peptidyl-TentaGel resin thoroughly with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% 1,3-Dimethoxybenzene
-
2.5% Water (H₂O)
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate by approximately half under a stream of nitrogen. Add cold diethyl ether (10-fold excess) to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice. Dry the peptide pellet under vacuum.
Protocol 2: HPLC-MS Analysis for the Detection of Back-Alkylation
This protocol outlines a typical method for analyzing the crude peptide to detect the presence of the N-alkylated byproduct.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range that includes the expected mass of the target peptide and the +136 Da adduct (e.g., 500-2000 m/z).
-
Analysis: Look for a peak with the expected mass of your peptide and a corresponding peak with an additional 136 Da. The N-alkylated peptide will typically have a slightly longer retention time on the reverse-phase column due to the increased hydrophobicity of the DMB group.
-
Visualizations
Chemical Mechanism of Back-Alkylation
References
Overcoming incomplete cleavage from Tentagel resin
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Tentagel® resin in solid-phase peptide synthesis (SPPS), with a specific focus on overcoming challenges related to peptide cleavage.
Troubleshooting Guide: Overcoming Incomplete Cleavage
Incomplete cleavage of the synthesized peptide from Tentagel® resin can lead to significantly reduced yields and purification difficulties. This guide provides a systematic approach to troubleshooting and resolving this common issue.
Problem: Low peptide yield after cleavage.
Step 1: Verify the Cleavage Cocktail and Protocol
Ensure that the trifluoroacetic acid (TFA) cleavage cocktail is appropriate for your peptide sequence and that the protocol was followed correctly.
-
Was the correct cleavage cocktail used? Peptides with sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr) require scavengers in the TFA cocktail to prevent side reactions and improve cleavage efficiency.[1]
-
Was the cleavage cocktail freshly prepared? TFA is hygroscopic and scavengers can degrade over time. It is crucial to use a freshly prepared cocktail for each cleavage reaction.
-
Was a sufficient volume of cleavage cocktail used? A general guideline is to use 10-25 mL of the cleavage cocktail per gram of resin.
-
Was the cleavage time adequate? While a standard cleavage time is 1.5 to 3 hours at room temperature, peptides with multiple protecting groups or sterically hindered cleavage sites may require longer reaction times.[2][3] It is advisable to perform a small-scale trial cleavage to optimize the duration.[1]
Step 2: Assess Resin and Peptide Characteristics
The physical state of the resin and the properties of the peptide can influence cleavage efficiency.
-
Was the resin properly washed and dried before cleavage? Residual solvents from the synthesis, particularly dimethylformamide (DMF), can interfere with the acidic cleavage process. Ensure the resin is thoroughly washed with a solvent like dichloromethane (DCM) and dried under vacuum before adding the cleavage cocktail.[4]
-
Is the peptide prone to aggregation? Hydrophobic or "difficult" peptide sequences may aggregate on the resin, hindering the access of the cleavage cocktail.
-
Has the N-terminal Fmoc group been removed? Prior to cleavage, the N-terminal Fmoc protecting group must be removed.[2]
Step 3: Optimize Cleavage Conditions
If the initial cleavage attempt yields poor results, consider the following optimization strategies:
-
Increase the cleavage time. Monitor the cleavage progress by taking small aliquots at different time points and analyzing them by HPLC.
-
Repeat the cleavage. After the initial cleavage, the resin can be treated with a fresh batch of cleavage cocktail to recover any remaining peptide.[5]
-
Consider a stronger cleavage cocktail. For peptides with particularly acid-labile protecting groups, a stronger acid or a different combination of scavengers might be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the standard cleavage cocktail for peptides synthesized on Tentagel® resin?
A1: For most peptides without sensitive residues, a commonly used cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[4] TIS acts as a scavenger to trap reactive carbocations generated during the cleavage process.
Q2: Why are scavengers necessary in the cleavage cocktail?
A2: During TFA-mediated cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker. These can react with nucleophilic side chains of amino acids like Trp, Met, Tyr, and Cys, leading to undesired modifications. Scavengers are added to the cleavage cocktail to "trap" these reactive species and prevent side reactions.[1]
Q3: My peptide contains multiple arginine residues with Pmc/Pbf protecting groups. What cleavage conditions are recommended?
A3: Peptides containing arginine protected with Pmc or Pbf groups may require longer cleavage times for complete deprotection. It is recommended to monitor the reaction by HPLC to ensure full removal of the protecting groups. Using a scavenger like TIS is also crucial in these cases.
Q4: I observe a precipitate in my cleavage mixture. What could it be?
A4: Precipitation during cleavage can sometimes occur, especially with certain scavenger and protecting group combinations. These precipitates are often adducts of the scavenger and the cleaved protecting groups and can be filtered off with the resin.
Q5: Can I reuse my cleavage cocktail?
A5: No, it is strongly recommended to always use a freshly prepared cleavage cocktail. TFA is hygroscopic and the effectiveness of the scavengers can diminish over time, leading to incomplete cleavage and increased side reactions.
Data Summary
The choice of cleavage cocktail is critical for maximizing peptide yield and purity. The following table summarizes common TFA-based cleavage cocktails and their applications.
| Cleavage Cocktail Composition (v/v/v) | Scavengers | Primary Application | Reference(s) |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Triisopropylsilane (TIS) | General purpose for peptides without sensitive residues. | [4] |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | "Reagent K" - for peptides with multiple sensitive residues like Cys, Met, Trp. | [1] |
| 94% TFA / 2% TIS / 2% H₂O / 2% EDT | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | For peptides containing cysteine to prevent side reactions. | |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Phenol, Triisopropylsilane (TIS) | "Reagent B" - an alternative for peptides with trityl-based protecting groups. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage from Tentagel® Resin
This protocol is suitable for most peptides synthesized on Tentagel® resin that do not contain sensitive amino acid residues.
Materials:
-
Peptide-bound Tentagel® resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Round-bottom flask or reaction vessel
-
Shaker or rocker
Procedure:
-
Resin Preparation:
-
Transfer the peptide-bound Tentagel® resin to a suitable reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 2 mL for every 100 mg of resin) to remove any residual DMF.
-
Dry the resin under vacuum for at least 1 hour.[4]
-
-
Cleavage Cocktail Preparation (prepare fresh):
-
In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and deionized water in a 95:2.5:2.5 (v/v/v) ratio. For example, to make 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualizations
Caption: Troubleshooting workflow for incomplete cleavage from Tentagel resin.
Caption: Mechanism of TFA-mediated cleavage and the role of scavengers.
References
Preventing oxidation of methionine during cleavage from Tentagel
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of methionine residues during peptide cleavage from Tentagel resin.
Troubleshooting Guide
Problem: Mass spectrometry analysis of my cleaved peptide shows a significant peak with a +16 Da mass increase, indicating methionine oxidation.
| Potential Cause | Recommended Solution |
| Inappropriate Cleavage Cocktail | Utilize a cleavage cocktail specifically formulated to minimize methionine oxidation. "Reagent K" or cocktails containing dithiothreitol (DTT) are effective. For peptides that also contain cysteine, a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) in the cleavage solution can eliminate oxidation.[1] |
| Oxidation During Synthesis | While less common, oxidation can occur during synthesis. Ensure the use of high-quality, fresh reagents and consider performing the synthesis under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Oxidation During Storage or Handling | Store the purified peptide under an inert atmosphere at low temperatures to minimize post-synthetic oxidation. Avoid repeated freeze-thaw cycles.[1] |
| Reactive Carbocations | During cleavage, reactive carbocations are generated from protecting groups, which can react with the methionine side chain. Use scavengers to "trap" these carbocations.[1] |
Frequently Asked Questions (FAQs)
Q1: What is methionine oxidation and why is it a problem?
Methionine, an amino acid containing sulfur, is highly susceptible to oxidation. This process converts the thioether side chain into a sulfoxide (+16 Da mass shift) or a sulfone (+32 Da mass shift).[1] This modification can alter the peptide's structure, function, and biological activity. The primary risk of oxidation occurs during the final cleavage of the peptide from the solid support and the removal of side-chain protecting groups using strong acids like trifluoroacetic acid (TFA).[1]
Q2: How can I detect methionine oxidation in my synthetic peptide?
The most common methods for detecting methionine oxidation are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar and typically elute earlier than their non-oxidized counterparts.[1]
-
Mass Spectrometry (MS): This is a definitive method that identifies oxidation by detecting a mass increase of +16 Da for each oxidized methionine residue.[1]
Q3: What are scavengers and how do they prevent methionine oxidation?
Scavengers are reagents added to the cleavage cocktail to prevent undesirable side reactions. In the context of methionine oxidation, they function in two main ways:
-
Reducing Agents: Some scavengers can directly reduce any methionine sulfoxide that has formed back to methionine.[1]
-
Carbocation Traps: During cleavage, reactive carbocations are generated from protecting groups. Scavengers trap these carbocations, preventing them from reacting with the peptide and causing side reactions like S-alkylation.[1]
Q4: What are some recommended cleavage cocktails to prevent methionine oxidation?
The choice of cleavage cocktail is critical in preventing methionine oxidation. Here are some effective options:
| Cleavage Cocktail | Composition | Notes |
| Reagent H | Trifluoroacetic acid (81% w/w), phenol (5% w/w), thioanisole (5% w/w), 1,2-ethanedithiol (2.5% w/w), water (3% w/w), dimethylsulfide (2% w/w), ammonium iodide (1.5% w/w) | Specifically designed to prevent methionine oxidation.[2][3] |
| "Reagent K" | Trifluoroacetic acid, phenol, water, thioanisole, and 1,2-ethanedithiol | An effective standard for preventing methionine oxidation.[1] |
| TMSCl/PPh₃ Cocktail | TFA/Anisole/TMSCl/Me₂S (85:5:5:5) with 1 mg/mL PPh₃ (for peptides without Cys) or TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) with 1 mg/mL PPh₃ (for Cys-containing peptides) | A newer formulation reported to eradicate methionine oxidation and reduce S-alkylation.[1][4] |
Q5: What should I do if my peptide has already oxidized?
If methionine oxidation has already occurred, the methionine sulfoxide (Met(O)) can be reduced back to methionine. A common method involves using a solution of ammonium iodide and dimethyl sulfide.[1][2]
Experimental Protocols
Protocol 1: Cleavage with a Methionine-Protecting Cocktail
This protocol utilizes a cleavage cocktail with scavengers to minimize oxidation during the final cleavage step.
Materials:
-
Peptidyl-Tentagel resin
-
Trifluoroacetic acid (TFA)
-
Anisole
-
Trimethylsilyl chloride (TMSCl)
-
Dimethyl sulfide (DMS)
-
Triphenylphosphine (PPh₃)
-
Cold diethyl ether
Procedure:
-
Prepare the cleavage cocktail: For peptides without Cysteine, mix TFA, Anisole, TMSCl, and DMS in a ratio of 85:5:5:5. Add 1 mg of PPh₃ per mL of the final solution.[1]
-
Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under a vacuum.[1]
Protocol 2: Reduction of Oxidized Methionine
This protocol is for reducing methionine sulfoxide (Met(O)) back to methionine if oxidation has already occurred.
Materials:
-
Oxidized peptide
-
Ammonium iodide (NH₄I)
-
Dimethyl sulfide (DMS)
-
Acetonitrile
-
Water
Procedure:
-
Dissolve the oxidized peptide in a suitable solvent, such as a mixture of acetonitrile and water.[1]
-
Prepare a solution of ammonium iodide and dimethyl sulfide in water. A typical concentration is a 10-fold molar excess of each reagent relative to the peptide.[1]
-
Add the NH₄I/DMS solution to the dissolved peptide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using HPLC and mass spectrometry. Reaction times will vary depending on the peptide sequence and the extent of oxidation.[1]
-
Once the reduction is complete, purify the peptide using standard chromatographic techniques.[1]
Visualizations
Caption: Workflow for cleavage of methionine-containing peptides from this compound, including prevention and troubleshooting of oxidation.
References
Technical Support Center: Tentagel® Resin Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis with Tentagel® resin, with a particular focus on addressing resin stickiness.
Frequently Asked Questions (FAQs)
Q1: Why is my Tentagel® resin becoming sticky and clumping together during synthesis?
A1: The primary cause of sticky or clumping Tentagel® resin during solid-phase peptide synthesis (SPPS) is peptide aggregation. This phenomenon occurs when growing peptide chains on the resin beads interact with each other through hydrogen bonds, forming secondary structures like β-sheets.[1][2] This is particularly common with hydrophobic sequences or long peptides.[2] This aggregation can lead to several problems, including:
-
Reduced Swelling: The resin beads may shrink or fail to swell properly, hindering reagent access to the reaction sites.[1][3]
-
Incomplete Reactions: Both Fmoc deprotection and amino acid coupling can be incomplete, leading to deletion sequences and low purity of the final product.[1]
-
Physical Handling Difficulties: The sticky resin can be difficult to handle, transfer, and wash effectively.
Q2: What are the initial signs of peptide aggregation on the resin?
A2: Early detection of aggregation is crucial for salvaging a synthesis. Key indicators include:
-
Visible Clumping: The resin beads will stick together and may not appear as a free-flowing powder.
-
Decreased Resin Volume: A noticeable shrinking of the resin bed can occur as the peptide chains collapse upon themselves.[4]
-
Slow or Incomplete Fmoc Deprotection: The deprotection reaction, often monitored by UV absorbance in automated synthesizers, may show a broadened and flattened peak, indicating slower kinetics.
-
Positive Kaiser Test After Coupling: A positive Kaiser test (indicating free amines) after a coupling step suggests that the coupling reaction was incomplete, which can be a consequence of aggregation.[5]
Q3: How can I prevent or mitigate resin stickiness caused by aggregation?
A3: Several strategies can be employed to disrupt peptide aggregation and prevent resin stickiness. These can be broadly categorized as modifying the synthesis environment or altering the peptide backbone.
Environmental Modifications:
-
Chaotropic Salts: Adding salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonds.[2][6]
-
"Magic Mixture": Using a specialized solvent mixture can improve solvation of the peptide-resin complex.[7][8]
-
Elevated Temperatures: Performing coupling reactions at higher temperatures can help to break up secondary structures.[2][9]
-
Microwave Synthesis: Microwave irradiation can accelerate both deprotection and coupling steps, often overcoming aggregation-related difficulties.[2]
-
Solvent Choice: Switching to more polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can improve solvation.[2][6]
Peptide Backbone Modifications:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the peptide sequence can disrupt the formation of β-sheets.[7][10]
-
Backbone Protection: Using amino acids with backbone-protecting groups, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), can prevent hydrogen bond formation.[2]
Q4: Are there specific washing protocols for sticky resin?
A4: If your resin has already become sticky, performing extensive washes with alternating solvents can sometimes help to break up aggregates and improve handling. A recommended procedure is to wash the resin multiple times with a sequence of solvents such as:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
For particularly stubborn cases, washing with a solution of a chaotropic salt in DMF can be effective.[6] It is crucial to ensure the resin is thoroughly washed and re-swelled in the appropriate synthesis solvent before proceeding to the next chemical step.
Troubleshooting Decision Workflow
Caption: A decision tree to guide troubleshooting of sticky this compound.
Quantitative Data Summary
Table 1: Compositions of Recommended Solvent Mixtures and Solutions
| Solution/Mixture | Components | Composition | Application |
| "Magic Mixture" [7][8] | DCM / DMF / NMP / Triton X-100 / Ethylene Carbonate | 1:1:1 (v/v/v) with 1% Triton X-100 and 2M Ethylene Carbonate | Acylation (coupling) and Fmoc-cleavage for difficult sequences. |
| Chaotropic Salt Solution [6] | Lithium Chloride (LiCl) in DMF | 0.8 M | Washing resin to disrupt aggregation before coupling. |
| Chaotropic Salt Solution [6] | Potassium Thiocyanate (KSCN) in DMF | 4 M | Washing resin to disrupt aggregation before coupling. |
| Standard Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | Removal of the Fmoc protecting group. |
| Standard Cleavage Cocktail (Reagent K) [1] | TFA / Phenol / H₂O / Thioanisole / EDT | 82.5 : 5 : 5 : 5 : 2.5 (v/v/v/v/v) | Cleavage of peptide from the resin and removal of side-chain protecting groups. |
| Common Cleavage Cocktail [1] | TFA / TIS / H₂O | 95 : 2.5 : 2.5 (v/v/v) | A less hazardous alternative to Reagent K for many sequences. |
Experimental Protocols
Protocol 1: Using Chaotropic Salts to Disrupt Aggregation[6]
-
Preparation: Prepare a 0.8 M solution of LiCl in DMF.
-
Washing: Before the coupling step, wash the aggregated peptide-resin with the 0.8 M LiCl/DMF solution for 2-5 minutes.
-
Removal: Thoroughly wash the resin with DMF to remove the LiCl.
-
Coupling: Proceed with the standard amino acid coupling protocol.
Protocol 2: Employing the "Magic Mixture" for Difficult Couplings[7][8]
-
Preparation: Prepare the "Magic Mixture" solvent system: a 1:1:1 mixture of DCM/DMF/NMP containing 1% (v/v) Triton X-100 and 2 M ethylene carbonate.
-
Acylation (Coupling): Use the "Magic Mixture" as the solvent for your activated amino acid. Perform the coupling reaction at an elevated temperature, for example, 55°C.
-
Fmoc-Cleavage: For the deprotection step, use a solution of 20% piperidine in the "Magic Mixture".
Protocol 3: Incorporation of a Pseudoproline Dipeptide[7][10]
-
Reagent Preparation: Dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (5 equivalents) and a coupling reagent (e.g., HATU, 5 equivalents) in a minimal volume of DMF or NMP.
-
Activation: Add DIPEA (10 equivalents) to the dipeptide solution.
-
Coupling: Immediately add the activated dipeptide mixture to the deprotected peptide-resin.
-
Reaction: Allow the coupling to proceed for 1-2 hours.
-
Monitoring: Check for completion of the coupling using a suitable test (e.g., Kaiser test).
Visualizations
Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of Fmoc-SPPS.
Mechanism of Peptide Aggregation and Intervention Strategies
Caption: How peptide aggregation occurs and where interventions are effective.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Optimizing Continuous Flow Synthesis with Tentagel® Resin
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the flow rate for continuous flow synthesis applications utilizing Tentagel® resin.
Frequently Asked Questions (FAQs)
Q1: What is Tentagel® resin and why is it suitable for continuous flow synthesis?
Tentagel® resins are a type of graft copolymer, consisting of polyethylene glycol (PEG) chains grafted onto a polystyrene matrix.[1][2] This unique structure gives the resin both hydrophobic and hydrophilic properties, allowing for excellent swelling and high diffusion rates in a wide range of solvents, from toluene to water.[2][3] Importantly, Tentagel® resins are pressure stable, a critical characteristic for continuous flow applications where they are used in packed bed reactors.[1][2] The PEG chains also help to minimize peptide aggregation during solid-phase peptide synthesis (SPPS), a common challenge in producing long or difficult sequences.[4]
Q2: What is the optimal flow rate for continuous flow synthesis with Tentagel® resin?
The optimal flow rate is not a single value but is dependent on several factors, including the specific reaction, the solvent system, temperature, and the particle size of the Tentagel® resin. However, literature suggests that for peptide synthesis, flow rates can range from as low as 0.05 mL/min to higher rates for washing steps.[5][6] One study found that for a specific coupling reaction, a flow rate of 0.15 mL/min at 70°C and 60 bar was optimal.[7] It is crucial to experimentally determine the optimal flow rate for each specific process.
Q3: How does flow rate impact the synthesis when using Tentagel® resin?
Flow rate directly influences several key parameters in continuous flow synthesis:
-
Residence Time: The time reactants are in contact with the resin-bound substrate is inversely proportional to the flow rate. Slower flow rates increase residence time, which can be beneficial for difficult coupling reactions.[5]
-
Reaction Efficiency: A flow rate that is too high may not allow sufficient time for the reaction to go to completion, leading to lower purity and yield. Conversely, a flow rate that is too low can lead to side reactions, such as the epimerization of amino acids.[8]
-
Washing Efficiency: Higher flow rates are generally more efficient for washing steps, as they can more quickly remove excess reagents and byproducts.[6]
-
Backpressure: Higher flow rates can lead to increased backpressure in the system, which can compress the resin bed and potentially damage the equipment or the resin itself.[9]
Q4: Can the swelling of Tentagel® resin affect the flow rate?
Yes, the swelling of Tentagel® resin is a critical factor to consider. The resin swells to different extents in various solvents, and this change in volume can affect the packing of the reactor bed and, consequently, the backpressure.[1][4] It is important to pre-swell the resin in the reaction solvent before packing the column and to monitor the pressure throughout the synthesis. Some continuous flow systems are equipped with variable bed flow reactors that can adapt to the swelling and shrinking of the resin.[4]
Troubleshooting Guide
This guide addresses common issues related to flow rate optimization during continuous flow synthesis with Tentagel® resin.
| Issue | Potential Cause | Troubleshooting Steps |
| High System Backpressure | Flow rate is too high for the packed bed. | Gradually decrease the flow rate and monitor the pressure. Consult the pressure limits of your system and the Tentagel® resin. |
| Resin particles are too fine or have fragmented. | Ensure the use of appropriately sized resin beads for your reactor and frits. Polystyrene-based resins can sometimes fragment under high pressure and temperature.[5] | |
| Clogging of the system or column frit. | 1. Reverse the flow direction at a low flow rate to try and dislodge any blockage. 2. If the issue persists, unpack the column and inspect/clean the frits. 3. Filter all solutions before they enter the pump to prevent particulate matter from clogging the system. | |
| Low Product Yield or Purity | Flow rate is too high, leading to insufficient residence time. | Decrease the flow rate to increase the contact time between reactants and the resin. One study demonstrated that decreasing the flow rate from 0.15 mL/min to 0.05 mL/min resulted in a purer product.[5] |
| Flow rate is too low, leading to side reactions (e.g., epimerization). | For reactions sensitive to prolonged exposure to reagents or elevated temperatures, a slightly higher flow rate may be necessary to minimize degradation.[8] | |
| Inefficient washing. | Increase the flow rate during the washing steps to ensure complete removal of unreacted reagents and byproducts.[6] | |
| Inconsistent Results | Fluctuations in flow rate. | Ensure the pump is functioning correctly and delivering a stable flow rate. Calibrate the pump if necessary. |
| Channeling within the resin bed. | Ensure the column is packed uniformly to prevent the formation of channels that can lead to inconsistent flow and reaction times. |
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the impact of flow rate in continuous flow solid-phase peptide synthesis (SPPS), including studies using Tentagel® resin.
| Resin Type | Flow Rate (mL/min) | Temperature (°C) | Pressure (bar) | Key Finding |
| Tentagel® | 0.15 | 70 | 60 | Optimal for a specific coupling reaction.[7] |
| TG RAM | 0.15 -> 0.05 | 70 | 70-80 | Decreasing the flow rate increased the residence time and resulted in a purer product.[5] |
| Not Specified | 1 | Not Specified | Not Specified | Required 16 minutes for an effective wash.[6] |
| Not Specified | 10 | Not Specified | Not Specified | Required only 1 minute for an effective wash.[6] |
| Tentagel® | 10 (Fmoc-deprotection) | 60 | Not Specified | Used for complete Fmoc-deprotection.[7] |
Experimental Protocols
Protocol for Optimizing Flow Rate in Continuous Flow Peptide Synthesis with Tentagel® Resin
This protocol provides a general methodology for optimizing the flow rate for a coupling reaction.
1. System Preparation:
- Pack a column with a known amount of Tentagel® resin pre-swollen in the reaction solvent (e.g., DMF).
- Equilibrate the column with the reaction solvent at the desired temperature.
- Ensure the continuous flow system, including pumps, reactor, and detectors, is functioning correctly and is free of leaks.[10]
2. Initial Flow Rate Selection:
- Based on literature or prior experience, select a conservative starting flow rate (e.g., 0.2 mL/min).
3. Test Reaction:
- Perform the coupling reaction of the first amino acid.
- Pump the activated amino acid solution through the column at the set flow rate.
- Follow with a wash step at a higher flow rate (e.g., 2-5 mL/min) to remove unreacted reagents.
4. Analysis:
- Cleave a small amount of the resin-bound product.
- Analyze the product purity by a suitable analytical method, such as HPLC.
5. Optimization Iterations:
- If purity is low due to incomplete reaction: Decrease the flow rate in increments (e.g., by 0.05 mL/min) and repeat steps 3 and 4. This will increase the residence time.
- If purity is low due to side reactions: Increase the flow rate in small increments and repeat steps 3 and 4. This will decrease the residence time and may minimize degradation.
- Monitor the backpressure at each flow rate to ensure it remains within the safe operating limits of the system.
6. Final Protocol:
- Once the optimal flow rate that provides the best balance of purity, yield, and reaction time is determined, use this flow rate for the subsequent coupling steps. Note that the optimal flow rate may need to be re-evaluated for particularly difficult couplings.
Visualizations
Caption: Workflow for optimizing flow rate.
Caption: Troubleshooting high backpressure.
References
- 1. General Information of TentaGel® Resins [rapp-polymere.com]
- 2. TentaGel® PAP - TentaGel® Resin for the Synthesis of PEG Attached Peptides , 90 µm - Amerigo Scientific [amerigoscientific.com]
- 3. Polymers - TentaGel Resins in Combinatorial Chemistry [combichemistry.com]
- 4. vapourtec.com [vapourtec.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Rapid Flow-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. The assembly and use of continuous flow systems for chemical synthesis | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Head-to-Head Battle of Resins: TentaGel® vs. ChemMatrix® for Long Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of long peptides, the choice of solid support is a critical determinant of success. The ideal resin must facilitate efficient coupling and deprotection steps while minimizing aggregation of the growing peptide chain. This guide provides a detailed comparison of two prominent resins in this field: TentaGel®, a polyethylene glycol (PEG)-grafted polystyrene resin, and ChemMatrix®, a 100% PEG-based resin. While both were developed to overcome the limitations of traditional polystyrene resins for complex syntheses, they possess distinct properties that influence their performance. Notably, it is important to be aware that ChemMatrix® resin has been discontinued, a crucial factor for long-term project planning.[1][2][3]
At a Glance: Key Differences
| Feature | TentaGel® Resin | ChemMatrix® Resin |
| Composition | Polyethylene glycol (PEG) grafted onto a polystyrene matrix.[4] | 100% PEG-based matrix.[5] |
| Key Advantage | Combines the mechanical stability of polystyrene with the favorable solvation properties of PEG. | Excellent swelling in a wide range of solvents and high chemical stability.[5] |
| Discontinuation Status | Commercially available. | Discontinued.[1][2][3] |
Performance in Peptide Synthesis: A Data-Driven Comparison
Direct comparative studies for a wide range of long peptides are limited in publicly available literature. However, existing data provides valuable insights into the performance of each resin in specific applications.
Synthesis of a Difficult Heptapeptide
A study on the synthesis of the difficult peptide GILTVSVAV provides a direct comparison of the two resins under identical microwave-assisted solid-phase peptide synthesis (SPPS) conditions.
Table 1: Comparison of Crude Peptide Purity for the Synthesis of GILTVSVAV
| Resin | Coupling/Deprotection Conditions | Crude Purity (%) |
| TentaGel® | Microwave, 86°C | 89 |
| ChemMatrix® | Microwave, 86°C | 92 |
Data extracted from HPLC chromatograms presented in the supporting information of Palasek et al., J. Pept. Sci. 2007, 13, 145-153.[6]
In this specific case, ChemMatrix® resin demonstrated a slightly higher crude purity for this challenging sequence under microwave conditions.
Synthesis of a Peptide Nucleic Acid (PNA)
In the synthesis of a peptide nucleic acid (PNA), TentaGel® S-RAM resin was compared to ChemMatrix® resin.
Table 2: Comparison of Crude Purity for PNA Synthesis
| Resin | Substitution Level (mmol/g) | Crude Purity (%) |
| TentaGel® S-RAM | 0.23 | ~66 |
| ChemMatrix® | 0.42 | ~56 |
Data sourced from a Biotage application note on optimizing automated PNA synthesis.[7]
For this PNA synthesis, TentaGel® resin yielded a higher crude purity despite having a lower substitution level.[7]
Swelling Properties: A Key Factor in Synthesis Efficiency
The ability of a resin to swell in various solvents is crucial for ensuring that reagents can efficiently access the growing peptide chain. Both TentaGel® and ChemMatrix® exhibit excellent swelling properties in a range of solvents commonly used in SPPS.
Table 3: Swelling Volumes of TentaGel® and ChemMatrix® Resins in Various Solvents
| Solvent | TentaGel®-Wang-OH Swelling (mL/g) | ChemMatrix®-Wang-OH Swelling (mL/g) | TentaGel®-RinkAmide Swelling (mL/g) | ChemMatrix®-RinkAmide Swelling (mL/g) |
| DMF | 6.2 | 7.8 | 6.0 | 8.5 |
| NMP | 6.0 | 7.6 | 5.8 | 8.2 |
| DCM | 5.5 | 6.5 | 5.3 | 6.8 |
| THF | 5.2 | 6.2 | 5.0 | 6.5 |
| Water | >4.0 | >4.0 | >4.0 | >4.0 |
This table presents a summary of swelling data from various sources, which may have used slightly different methodologies.[4][8]
ChemMatrix® generally exhibits higher swelling volumes across a range of solvents compared to TentaGel®, which can be advantageous for improving reaction kinetics but may also necessitate larger reaction vessels.[8]
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general framework for manual Fmoc-SPPS on either TentaGel® or ChemMatrix® resin. Specific parameters such as coupling times and reagent equivalents may need to be optimized for specific peptide sequences.
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes with gentle agitation.[9]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-20 minutes at room temperature. For long or difficult sequences, a second deprotection step may be necessary.[10]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. Coupling times may be extended for sterically hindered amino acids or difficult sequences.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Agitate for 15-30 minutes.
-
Drain the capping solution and wash the resin with DMF and dichloromethane (DCM).
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).[11]
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
// Invisible edges to enforce order between subgraphs Swell -> Fmoc_Deprotection [lhead=cluster_synthesis_cycle, style=invis]; Wash2 -> Final_Wash [lhead=cluster_final_steps, style=invis]; }
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathways and Logical Relationships
The choice between TentaGel® and ChemMatrix® can be guided by a logical decision-making process based on the specific requirements of the peptide synthesis project.
Caption: Decision-making flowchart for selecting a resin for long peptide synthesis.
Conclusion and Recommendations
Both TentaGel® and ChemMatrix® resins represent significant advancements over traditional polystyrene supports for the synthesis of long and difficult peptides. They achieve this by incorporating PEG, which improves solvation and reduces peptide aggregation.
TentaGel® remains a robust and widely used option, offering a good balance of mechanical stability and the beneficial properties of PEG. Its continued commercial availability makes it a reliable choice for ongoing and future research projects.
ChemMatrix® , while demonstrating excellent performance in many cases, particularly with regard to its high swelling capacity and chemical stability, is no longer commercially available.[1][2][3] This is a critical consideration for any laboratory planning new synthetic routes. For researchers who have previously relied on ChemMatrix®, or for new projects requiring the unique properties of a 100% PEG resin, it is necessary to explore the landscape of modern alternatives that have since been developed.
For new projects embarking on the synthesis of long peptides, TentaGel® is a proven and accessible starting point. For particularly challenging sequences where the properties of a 100% PEG resin might be advantageous, a thorough evaluation of the currently available alternatives to the discontinued ChemMatrix® resin is recommended.
References
- 1. pentelutelabmit.com [pentelutelabmit.com]
- 2. reddit.com [reddit.com]
- 3. H-RinkアミドChemMatrix®レジン 35-100 mesh particle size (wet sieved) | Sigma-Aldrich [sigmaaldrich.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. ChemMatrix® Resin for solid phase peptide synthesis [sigmaaldrich.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. biotage.com [biotage.com]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. rsc.org [rsc.org]
A Comparative Analysis of Swelling Properties: Polystyrene vs. TentaGel Resins
In the realm of solid-phase synthesis, the choice of resin is a critical determinant of reaction success. The resin's ability to swell appropriately in various solvents directly impacts reagent accessibility to the reaction sites, thereby influencing reaction kinetics, efficiency, and overall yield. This guide provides a detailed comparison of the swelling properties of two commonly used solid supports: traditional Polystyrene resin and the polyethylene glycol (PEG)-grafted TentaGel resin.
Executive Summary
Polystyrene resins, the bedrock of solid-phase synthesis, exhibit high swelling in non-polar aprotic solvents but show limited swelling in polar and protic solvents. In contrast, TentaGel resins, which feature PEG chains grafted onto a polystyrene matrix, demonstrate a more consistent and broader swelling profile across a wide range of solvents, from non-polar to aqueous environments. This enhanced versatility makes TentaGel a superior choice for a wider array of synthetic applications, particularly those involving polar reagents or requiring solvent gradients.
Structural Differences
The fundamental difference in the swelling behavior of these two resins stems from their distinct chemical compositions.
-
Polystyrene Resin: This is a hydrophobic polymer composed of cross-linked polystyrene chains.[1] Its swelling is primarily driven by the solvation of the polystyrene backbone by non-polar organic solvents.[2]
-
This compound: This is a graft copolymer that combines a cross-linked polystyrene core with long, flexible polyethylene glycol (PEG) chains.[3][4] This "tentacle-like" structure imparts a dual character to the resin; the polystyrene core provides mechanical stability, while the PEG grafts create a more polar and flexible microenvironment.[5] The PEG moiety, known for its "chameleon-like" ability to interact with both hydrophobic and hydrophilic environments, is the key to TentaGel's broad solvent compatibility.[3]
Comparative Swelling Data
The swelling volumes of 1% cross-linked polystyrene and TentaGel S resins in various solvents are presented in the table below. The data clearly illustrates the divergent swelling behaviors of the two resins.
| Solvent | Polystyrene (1% DVB) Swelling Volume (mL/g)[3] | TentaGel® S Swelling Volume (mL/g)[3] |
| Water | -- | 3.6 |
| Methanol (MeOH) | 1.6 | 3.6 |
| Ethanol (EtOH) | 1.7 | 2.9 |
| Dichloromethane (DCM) | 8.3 | 6.3 |
| Toluene | 8.5 | 4.8 |
| Dimethylformamide (DMF) | 5.6 | 4.7 |
| Acetonitrile (MeCN) | 3.2 | 4.2 |
| Tetrahydrofuran (THF) | 8.8 | 5.0 |
| Dioxane | 7.8 | 5.4 |
| Diethyl Ether | 4.0 | 1.9 |
| Dimethyl sulfoxide (DMSO) | -- | 3.9 |
Analysis of Swelling Behavior:
-
Polystyrene resin demonstrates excellent swelling in non-polar, aprotic solvents such as Dichloromethane (DCM), Toluene, and Tetrahydrofuran (THF).[3] However, its swelling is significantly reduced in polar and protic solvents like methanol and is negligible in water.[3] This hydrophobic nature can lead to poor reaction kinetics when using polar reagents.
-
This compound , due to its PEG grafts, exhibits substantial swelling in a much broader range of solvents, including polar protic solvents like water and methanol.[3][5] While its swelling in non-polar solvents like DCM and Toluene is slightly lower than that of pure polystyrene, it maintains a more consistent and effective swelling volume across the solvent polarity spectrum.[3] This "solvent-independent" swelling behavior is a key advantage of TentaGel resins.[5]
Experimental Protocol: Measurement of Resin Swelling Volume
The following protocol provides a standardized method for quantifying resin swelling.[3][6]
Materials:
-
Dry resin (Polystyrene or TentaGel)
-
Solvent of interest
-
10 mL or 15 mL graduated glass cylinder with a stopper
-
Spatula
-
Vortex mixer or shaker
Methodology:
-
Resin Preparation: To ensure accurate measurements, it is crucial to remove any soluble by-products or impurities from the resin. This is achieved by washing the resin five times with each of the following solvents: toluene, DCM, DMF, and methanol. The washed resin is then dried thoroughly under a vacuum.[3]
-
Initial Measurement: Accurately weigh 1.0 g of the dry resin and carefully transfer it into the graduated cylinder. Record the initial dry volume of the resin.
-
Solvation: Add 8-10 mL of the selected solvent to the cylinder.
-
Mixing and Equilibration: Seal the cylinder and mix the resin and solvent thoroughly using a vortex mixer or shaker. Allow the resin to swell for at least 30-60 minutes at room temperature to ensure complete equilibration.[6] For a more standardized and complete swelling, a 2-hour initial swelling period is recommended, followed by another agitation to remove air bubbles, and a final settling period of 22 hours before measurement.[3]
-
Volume Measurement: After the swelling period, allow the resin to settle completely at the bottom of the cylinder. Record the final swollen volume of the resin bed in mL.
-
Calculation: The swelling volume is expressed as mL per gram of dry resin (mL/g).
Conclusion
The choice between Polystyrene and this compound should be guided by the specific requirements of the synthesis. For reactions that exclusively use non-polar, aprotic solvents, the high swelling capacity and cost-effectiveness of polystyrene resin make it a viable option. However, for syntheses that involve a wider range of solvent polarities, require the use of polar or aqueous reagents, or employ solvent gradients, TentaGel's consistent and broad swelling profile offers a significant advantage. Its unique PEG-grafted structure ensures optimal solvation and reagent accessibility in diverse chemical environments, making it a more versatile and robust support for modern solid-phase synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 4. TentaGel® XV NH₂ [rapp-polymere.com]
- 5. General Information of TentaGel® Resins [rapp-polymere.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
A Comparative Guide to Validating the Purity of Peptides Synthesized on TentaGel® Resin using HPLC
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is paramount for reliable experimental outcomes and therapeutic efficacy. The choice of solid-phase synthesis support is a critical factor influencing the purity of the final peptide product. TentaGel® resin, a polyethylene glycol (PEG) grafted polystyrene support, is renowned for its favorable solvation properties, which can enhance coupling efficiencies and lead to higher purity crude peptides, especially for difficult sequences.[1][2] This guide provides a comparative analysis of TentaGel® resin's performance against other common resins, supported by experimental data, and offers detailed protocols for peptide synthesis and subsequent purity validation by High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Resin Performance in Peptide Synthesis
The purity of crude peptides synthesized using different solid-phase supports can vary significantly, particularly for challenging sequences. Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides, separating the target peptide from impurities based on hydrophobicity.[3] A comparative study on the synthesis of a difficult peptide sequence (sequence 3 in the study) using different resins under the same coupling conditions (HATU/DIEA) yielded the following purity results as determined by HPLC analysis.[1]
| Resin | Resin Type | Crude Peptide Purity (%)[1] |
| TentaGel® | PEG-Polystyrene Graft Copolymer | 74 |
| ChemMatrix® | 100% PEG | >80 |
| HypoGel® 400 | PEG-Polystyrene Gel | Low (mixture of truncated sequences) |
| HypoGel® 200 | PEG-Polystyrene Gel | Low (mixture of truncated sequences) |
As the data indicates, for a difficult peptide sequence, TentaGel® resin provided a significantly purer crude product compared to the HypoGel® resins.[1] While ChemMatrix® resin resulted in the highest purity, TentaGel® still yielded a relatively high-purity product.[1] For less complex peptides, the differences in purity between these resins are often less pronounced, with all four resins in the same study producing a simple peptide with >90% purity.[1] The choice of resin is therefore a critical consideration, especially when dealing with aggregation-prone or hydrophobic peptide sequences.
Experimental Protocols
Detailed and reproducible protocols are essential for achieving high-purity peptides and for their accurate analysis. Below are representative protocols for solid-phase peptide synthesis on TentaGel® resin and the subsequent HPLC analysis of the crude peptide.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) on TentaGel® Resin (Fmoc/tBu Strategy)
This protocol outlines a general procedure for manual Fmoc-based solid-phase peptide synthesis.
1. Resin Swelling:
-
Place the TentaGel® resin (e.g., TentaGel S RAM) in a reaction vessel.[4]
-
Wash the resin with dimethylformamide (DMF) and dichloromethane (DCM).
-
Swell the resin in a 1:1 mixture of DCM/DMF for 30 minutes.[5]
2. Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add a solution of 20-30% piperidine in DMF to the resin.[5][6]
-
Agitate the mixture for 5-20 minutes at room temperature to remove the Fmoc protecting group.[6]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, HBTU) in DMF.[4][6]
-
Add an activator base such as N,N-diisopropylethylamine (DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.[4]
-
To ensure complete coupling, a ninhydrin test can be performed to detect any remaining free amines.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).[4]
-
Add the cleavage cocktail to the resin and agitate for 1.5-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 2: HPLC Analysis of Peptide Purity
This protocol provides a standard method for analyzing the purity of the synthesized crude peptide by RP-HPLC.[3][7]
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture.[3]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[3][8]
2. HPLC Conditions:
-
Column: A C18 reverse-phase column is most commonly used for peptide analysis.[3]
-
Mobile Phase A: 0.1% TFA in water.[3]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[3]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. A common gradient is 5% to 60% or 95% B over 20-30 minutes.[3][7]
-
Flow Rate: A typical flow rate for analytical columns is 1.0 mL/min.[3]
-
Detection: UV absorbance at 214-220 nm, which detects the peptide backbone.[3][7]
-
Column Temperature: Maintain a constant temperature, for example, 30°C, to ensure reproducibility.[3]
3. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the peptide purity by dividing the area of the main peak (corresponding to the target peptide) by the total area of all peaks and multiplying by 100.[3][7]
Workflow for Peptide Synthesis and Purity Validation
The following diagram illustrates the key stages in the synthesis of a peptide on TentaGel® resin and the subsequent validation of its purity using HPLC.
Caption: Workflow for peptide synthesis on TentaGel® resin and HPLC purity validation.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. csbiochina.com [csbiochina.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
A Researcher's Guide to Analytical Methods for TentaGel® Resin-Bound Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in solid-phase synthesis, the characterization of resin-bound compounds is a critical step to ensure the quality and success of their synthetic endeavors. TentaGel® resin, a widely used polyethylene glycol (PEG)-grafted polystyrene support, offers a unique environment for chemical synthesis. This guide provides a comparative overview of analytical methods for characterizing compounds bound to TentaGel® resin, alongside a performance comparison with alternative solid-phase supports, supported by experimental data and detailed protocols.
This guide will delve into the common analytical techniques employed for on-bead analysis, offering insights into their principles and practical applications for TentaGel® resin. Furthermore, a comparative analysis with other popular resins such as ChemMatrix®, OctaGel®, ProTide®, ArgoGel®, and traditional polystyrene resins will be presented, focusing on key performance indicators like swelling volume, loading capacity, and impact on peptide purity.
On-Bead Analytical Techniques for TentaGel® Resin
Direct analysis of compounds while they are still attached to the solid support, known as on-bead analysis, offers significant advantages by allowing for reaction monitoring and quality control without the need for cleavage. The flexible PEG linkers of TentaGel® resin create a pseudo-solution environment, making it particularly amenable to several analytical techniques.
Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) Spectroscopy
High-Resolution Magic Angle Spinning (HR-MAS) NMR is a powerful non-destructive technique for obtaining detailed structural information of resin-bound molecules.[1] The mobility of the PEG chains in TentaGel® resin, when swollen in a suitable deuterated solvent, allows for the acquisition of high-resolution spectra comparable to those of solutions. Both ¹H and ¹³C MAS-NMR can be utilized to confirm the structure of intermediates and final products, monitor reaction completion, and quantify resin loading.[2][3]
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS is a highly sensitive method for the analysis of resin-bound compounds, particularly for peptides and other large molecules. Single-bead MALDI-MS allows for the analysis of compounds from a single resin bead, which is invaluable in the context of one-bead-one-compound (OBOC) combinatorial libraries.[4] The analysis can be performed directly on the bead or after on-plate cleavage.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides a straightforward method for quantifying the loading of chromophore-containing molecules on the resin. A common application is the determination of Fmoc-loading by cleaving the Fmoc protecting group with a base (e.g., piperidine) and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.
Comparison of TentaGel® Resin with Alternative Solid Supports
The choice of solid support can significantly impact the outcome of a synthesis, particularly for long or "difficult" peptide sequences. The following tables provide a comparative overview of TentaGel® resin against other commonly used resins.
| Resin | Composition | Key Advantages | Key Disadvantages |
| TentaGel® | Polyethylene glycol (PEG) grafted on a polystyrene (PS) core.[2] | Good swelling in a wide range of solvents, pseudo-solution phase reaction kinetics, suitable for on-bead analysis.[2] | Lower loading capacity compared to pure PS resins, potential for PEG leaching. |
| ChemMatrix® | 100% PEG-based. | Excellent swelling in diverse solvents, superior performance for difficult sequences.[5] | Higher cost, can exhibit excessive swelling. |
| OctaGel® | PEG-PS based. | High swelling capacity, good performance for difficult peptides. | Limited comparative data available. |
| ProTide® | Proprietary composition. | Good performance in automated flow synthesis. | Limited publicly available structural information. |
| ArgoGel® | PEG grafted on a PS core. | Similar to TentaGel®, good swelling and performance for difficult sequences. | |
| Polystyrene (PS) | Divinylbenzene cross-linked polystyrene. | High loading capacity, low cost. | Hydrophobic nature can lead to aggregation, poor swelling in polar solvents.[5] |
Quantitative Data Summary
Table 1: Swelling Volume of Various Resins in Common Solvents (mL/g)
| Resin | DCM | DMF | NMP | THF | Water |
| TentaGel® S | 6.3 | 4.7 | - | 5.0 | 3.6 |
| Polystyrene (1% DVB) | 8.3 | 5.6 | - | 8.8 | - |
| ChemMatrix® | ~5-6 | ~5-6 | ~5-6 | ~5-6 | ~4-5 |
Data for TentaGel® S and Polystyrene are sourced from Rapp Polymere GmbH.[6] Data for ChemMatrix® is estimated from qualitative descriptions in various sources.
Table 2: Loading Capacity of Various Resin Types
| Resin Type | Typical Loading Capacity (mmol/g) |
| TentaGel® | 0.25 - 0.6 |
| Polystyrene | 0.8 - 2.0 |
| ChemMatrix® | 0.4 - 0.7 |
Loading capacities are typical ranges and can vary depending on the specific functionalization.
Table 3: Comparative Purity of a Difficult Peptide Synthesized on Different Resins
| Resin | Peptide Purity (%) |
| TentaGel® XV | ~85 |
| OctaGel® | ~80 |
| ProTide® | ~82 |
Purity data is based on the synthesis of a model "difficult" peptide as reported in a comparative study. The exact purity can vary depending on the peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: On-Bead HR-MAS ¹H NMR Spectroscopy of a TentaGel®-Bound Compound
-
Sample Preparation: Swell approximately 5-10 mg of the compound-bound TentaGel® resin in a suitable deuterated solvent (e.g., DMF-d₇, CDCl₃) for at least 30 minutes in a 4 mm MAS rotor.
-
Instrument Setup: Insert the rotor into the HR-MAS probe of the NMR spectrometer.
-
Tuning and Shimming: Tune and match the probe for ¹H. Perform shimming on the lock signal to achieve optimal resolution.
-
Acquisition: Acquire a standard ¹H NMR spectrum. A CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence can be used to suppress broad signals from the resin backbone.[1]
-
Processing: Process the acquired FID with appropriate window functions and perform Fourier transformation. Reference the spectrum to the residual solvent peak.
Protocol 2: Single-Bead MALDI-MS Analysis of a TentaGel®-Bound Peptide
-
Bead Isolation: Isolate a single bead from the resin pool under a microscope.
-
Washing: Wash the bead with an appropriate solvent (e.g., acetonitrile) to remove any non-covalently bound impurities.
-
Matrix Application: Place the bead on a MALDI target plate. Add 0.5 µL of a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% TFA) onto the bead.
-
Drying: Allow the matrix to co-crystallize with the sample by air-drying.
-
MS Analysis: Acquire the mass spectrum using a MALDI-TOF mass spectrometer in the appropriate mode (linear or reflectron).
Protocol 3: Determination of TentaGel® Resin Loading by UV-Vis Spectroscopy (Fmoc-Cleavage Method)
-
Sample Preparation: Accurately weigh 2-5 mg of the Fmoc-loaded TentaGel® resin into a small vessel.
-
Fmoc Cleavage: Add a known volume (e.g., 1 mL) of a 20% piperidine in DMF solution to the resin. Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilution: Take a known aliquot of the supernatant and dilute it with DMF to a final volume that will give an absorbance reading within the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted solution at 301 nm against a DMF blank.
-
Calculation: Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of cleavage solution [mL]) / (7800 M⁻¹cm⁻¹ × mass of resin [g] × path length [cm]).
Protocol 4: Cleavage of Peptides from TentaGel® Resin
-
Resin Swelling: Swell the peptide-bound TentaGel® resin in a suitable solvent such as dichloromethane (DCM) for 30 minutes.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's protecting groups. A common cocktail for peptides with standard side-chain protection is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide pellet under vacuum.
Visualization of Experimental Workflows
One-Bead-One-Compound (OBOC) Library Screening Workflow
The following diagram illustrates a typical workflow for screening an OBOC combinatorial library synthesized on TentaGel® resin to identify binders to a target protein.
Caption: Workflow for OBOC library screening.
This guide provides a foundational understanding of the analytical methods pertinent to TentaGel® resin and its performance relative to other solid supports. The choice of resin and analytical strategy will ultimately depend on the specific requirements of the synthesis and the nature of the target molecule. For challenging syntheses, the superior performance of PEG-based resins like TentaGel® often justifies their higher cost. The detailed protocols and comparative data presented herein aim to equip researchers with the knowledge to make informed decisions and achieve their synthetic goals.
References
- 1. HR-MAS Tutorial. HR-MAS of small organic molecules [imserc.northwestern.edu]
- 2. General Information of TentaGel® Resins [rapp-polymere.com]
- 3. researchgate.net [researchgate.net]
- 4. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 5. biotage.com [biotage.com]
- 6. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
Comparing the cleavage efficiency of different linkers on Tentagel resin
For researchers engaged in solid-phase peptide synthesis (SPPS), the choice of linker and the efficiency of the final cleavage step are critical determinants of overall success. Tentagel resin, a popular support combining the mechanical stability of polystyrene with the favorable solvation properties of polyethylene glycol (PEG), is compatible with a wide array of linkers. This guide provides a comparative overview of the cleavage efficiency of various common linkers on this compound, supported by available experimental data and detailed protocols.
Data Presentation: Cleavage Efficiency of Linkers on this compound
The following table summarizes the cleavage conditions and reported efficiencies for several types of linkers commonly used with this compound. It is important to note that the data is compiled from various sources, and direct comparison may be influenced by differences in the peptide sequence, resin loading, and analytical methods used in the respective studies.
| Linker Type | Specific Linker | Cleavage Reagent | Time | Reported Cleavage Efficiency | Resin Type (if specified) |
| Acid-Labile (Standard) | Rink Amide | 95% TFA / 2.5% H₂O / 2.5% TIS | 1-3 hours | High (Qualitative) | Tentagel S-NH₂[1] |
| Acid-Labile (Hyper-sensitive) | Sieber Amide | 1% TFA in DCM | Not Specified | High (Qualitative) | Tentagel S[2][3] |
| Acid-Labile (Hyper-sensitive) | 2-Chlorotrityl (Trt) | 50% AcOH in CH₂Cl₂ | Not Specified | High (for protected peptides) | Tentagel S TRT[4] |
| Acid-Labile (Hyper-sensitive) | 2-Chlorotrityl (Trt) | 95% TFA | Not Specified | High (for free peptides) | Tentagel S TRT[4] |
| Photocleavable | o-Nitrobenzyl | UV light (365 nm) | 6 hours | High (Qualitative) | Tentagel[5] |
| Chemically Cleavable | Methionine-based | CNBr in formic acid | Not Specified | High (Qualitative) | Tentagel S NH₂[5] |
| Novel Cleavable | Edman Degradation-based | 1. PITC; 2. TFA | 30 min (TFA step) | High (inferred from 0% residual sulfur) | Tentagel HL–NH₂[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing cleavage efficiency studies. Below are representative protocols for assessing the cleavage of peptides from this compound using different linker strategies.
Protocol 1: General Procedure for Acid-Labile Cleavage (Rink Amide Linker)
This protocol is a standard method for cleaving peptides from acid-labile linkers like the Rink Amide linker on this compound.
-
Resin Preparation: After completion of peptide synthesis, the peptidyl-Tentagel resin is transferred to a reaction vessel and washed sequentially with dichloromethane (DCM) and methanol, followed by drying under vacuum.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared, typically consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.
-
Cleavage Reaction: The cleavage cocktail is added to the dried resin (approximately 10 mL per gram of resin). The suspension is incubated at room temperature with occasional agitation for 1-3 hours.
-
Peptide Precipitation and Isolation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is precipitated by adding cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Washing and Drying: The precipitated peptide is collected by centrifugation, washed multiple times with cold diethyl ether to remove scavengers and residual TFA, and then dried under vacuum.
-
Analysis: The crude peptide's purity and yield are determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Protocol 2: Mild Acid Cleavage for Hyper-sensitive Linkers (Sieber Amide Linker)
This protocol is suitable for hyper-sensitive linkers like the Sieber Amide linker, where the goal is often to obtain a protected peptide fragment.
-
Resin Preparation: The peptidyl-Tentagel resin is washed and dried as described in the previous protocol.
-
Cleavage Cocktail Preparation: A mild cleavage cocktail is prepared, typically 1% TFA in DCM[2][3].
-
Cleavage Reaction: The mild cleavage cocktail is added to the resin, and the reaction is allowed to proceed at room temperature. The reaction time can be varied (e.g., 30 minutes to 2 hours) to optimize the cleavage yield[7][8].
-
Work-up and Analysis: The work-up and analysis steps are similar to those for the standard acid-labile cleavage, with the understanding that the resulting peptide will likely retain its side-chain protecting groups.
Protocol 3: Photocleavage Protocol (o-Nitrobenzyl Linker)
This protocol outlines the general procedure for cleaving peptides from a photocleavable linker on this compound.
-
Resin Preparation: The peptidyl-Tentagel resin is washed and dried.
-
Suspension: The resin is suspended in a UV-transparent solvent (e.g., methanol, DCM) in a quartz reaction vessel.
-
Irradiation: The resin suspension is irradiated with a UV lamp at a wavelength appropriate for the specific photocleavable linker (e.g., 365 nm for o-nitrobenzyl linkers) for a designated period (e.g., several hours) with constant stirring[5].
-
Isolation and Analysis: After irradiation, the resin is filtered, and the filtrate containing the cleaved peptide is collected. The solvent is evaporated, and the crude peptide is analyzed by HPLC and MS to determine the cleavage efficiency.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the cleavage efficiency of different linkers on this compound.
Caption: A generalized workflow for the comparative analysis of linker cleavage efficiency.
References
- 1. rsc.org [rsc.org]
- 2. Sieber Amide (Xanthenyl) Linker on TentaGel® Resins [rapp-polymere.com]
- 3. Sieber Amide (Xanthenyl) Linker Resins [rapp-polymere.com]
- 4. Fmoc-Nle TentaGel® S TRT Resin [rapp-polymere.com]
- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 6. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
Performance evaluation of Tentagel XV resin against other PEG-based resins
An Objective Comparison of Tentagel XV and Other PEG-Based Resins for Solid-Phase Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of resin is a critical factor that dictates the success and purity of the final product, especially for long or complex sequences. This guide provides a detailed performance evaluation of Tentagel XV resin in comparison to other common polyethylene glycol (PEG)-based resins, including the broader TentaGel family and ChemMatrix resins. The comparison is based on key performance metrics supported by experimental data.
Introduction to PEG-Based Resins
PEG-based resins have become a staple in SPPS due to their advantageous properties over traditional polystyrene resins. The inclusion of PEG chains enhances the solvation of the growing peptide, mimicking solution-phase chemistry on a solid support. This leads to improved reaction kinetics and helps to minimize peptide aggregation, a common challenge with hydrophobic or lengthy sequences.[1]
TentaGel Resins: These are composite resins created by grafting PEG chains onto a low-crosslinked polystyrene matrix.[2][3] This structure combines the mechanical stability of polystyrene with the favorable solvation characteristics of PEG.[4] The TentaGel family includes several variants, with TentaGel XV being a newer addition noted for its "extended swelling volume" (XV), which is reported to be comparable to or even higher than fully PEG-based resins like ChemMatrix.[5][6]
ChemMatrix® Resins: Unlike TentaGel, ChemMatrix is a 100% PEG-based resin, constructed entirely from primary ether bonds, which imparts high chemical stability.[7][8] This fully PEG composition provides excellent swelling in a wide array of solvents and is particularly effective for the synthesis of very long or difficult peptides, such as the β-amyloid (1-42) peptide.[8][9]
Performance Metrics: A Quantitative Comparison
The selection of a resin is often guided by its loading capacity and swelling characteristics, which influence both the scale of the synthesis and the efficiency of chemical reactions.
Loading Capacity
Loading capacity, defined as the amount of the initial amino acid that can be coupled to the resin (typically in mmol/g), is a key parameter for synthesis efficiency.
| Resin Type | Linker/Variant | Loading Capacity (mmol/g) | Reference |
| TentaGel XV NH₂ | Amino | 0.18 - 0.4 | [6] |
| TentaGel S-RAM | Rink Amide | 0.23 | [10] |
| TentaGel S | General | 0.25 - 0.3 | [5] |
| TentaGel RAP | General | 0.2 - 0.3 | [11] |
| TentaGel R | General | 0.15 - 0.22 | [12] |
| ChemMatrix | General | 0.42 | [10] |
| AM PEGMatrix | (ChemMatrix-like) | 0.2 - 1.0 | [13] |
Table 1: Comparison of Loading Capacities for TentaGel and ChemMatrix Resins.
Swelling Volume
Swelling volume is a measure of how the resin beads expand in different solvents. Adequate swelling is crucial for ensuring that reagents can freely access the reaction sites on the polymer support. TentaGel XV is specifically designed for enhanced swelling.[5]
| Resin Type | Solvent | Swelling Volume (mL/g) |
| TentaGel S | Dichloromethane (DCM) | 6.3 |
| N,N-Dimethylformamide (DMF) | 4.7 | |
| Tetrahydrofuran (THF) | 5.0 | |
| Water | 3.6 | |
| Methanol (MeOH) | 3.6 | |
| Toluene | 4.8 | |
| 1% Crosslinked Polystyrene | Dichloromethane (DCM) | 8.3 |
| N,N-Dimethylformamide (DMF) | 5.6 | |
| Tetrahydrofuran (THF) | 8.8 | |
| Water | -- | |
| Methanol (MeOH) | 1.6 | |
| Toluene | 8.5 | |
| ChemMatrix | Dichloromethane (DCM) | >4.0 |
| N,N-Dimethylformamide (DMF) | >4.0 | |
| Tetrahydrofuran (THF) | >4.0 |
Table 2: Swelling Volumes in Common Solvents. Data for TentaGel S and Polystyrene from Rapp Polymere[14]. ChemMatrix data from Ferrazzano et al.[15], indicating swelling >4.0 mL/g in a wide variety of solvents.
Experimental Data and Synthesis Performance
Direct comparative studies provide the most valuable insights. A study on the synthesis of Peptide Nucleic Acids (PNA) compared the performance of TentaGel S-RAM and ChemMatrix resins. The results showed that the PNA synthesized on TentaGel resin had a higher crude purity (approx. 66%) compared to the PNA from ChemMatrix resin (approx. 56%) under the specific conditions tested.[10] This suggests that for certain sequences, the architecture of the PEG-grafted polystyrene of TentaGel may offer advantages.
Conversely, ChemMatrix has demonstrated exceptional performance in the synthesis of highly complex and aggregation-prone peptides. For instance, the stepwise solid-phase assembly of the β-amyloid (1-42) peptide on ChemMatrix resin yielded a crude product of 91% purity, a result difficult to achieve with other supports.[8]
Diagrams and Workflows
Resin Structures: A Conceptual View
The fundamental difference in the architecture of TentaGel and ChemMatrix resins is visualized below. TentaGel consists of PEG chains grafted onto a polystyrene core, while ChemMatrix is a homogenous PEG polymer.
References
- 1. chempep.com [chempep.com]
- 2. TentaGel® RAP - TentaGel® Resin for the Synthesis of Resin Attached Peptides [rapp-polymere.com]
- 3. TentaGel® Resins for the Synthesis of Resin Peptide Conjugates [rapp-polymere.com]
- 4. Polymers - TentaGel Resins in Combinatorial Chemistry [combichemistry.com]
- 5. General Information of TentaGel® Resins [rapp-polymere.com]
- 6. TentaGel® XV NH₂ Extended Swelling Volume TentaGel® Resin [rapp-polymere.com]
- 7. ChemMatrix® Resin for solid phase peptide synthesis [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. chemimpex.com [chemimpex.com]
- 12. TentaGel® R RAM [rapp-polymere.com]
- 13. AM PEGMatrix resin [rawpeg.com]
- 14. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 15. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
A Comparative Guide to Tentagel® HL and Standard Tentagel® Resins in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals seeking to optimize solid-phase peptide synthesis (SPPS), the choice of resin is a critical factor influencing both yield and purity. This guide provides a detailed comparison of Tentagel® HL (High-Load) and standard Tentagel® resins, offering insights into their performance characteristics based on available data and established principles of SPPS.
Tentagel® resins, composed of polyethylene glycol (PEG) grafted onto a polystyrene (PS) matrix, are widely recognized for their excellent swelling properties in a broad range of solvents, making them highly suitable for SPPS. The primary distinction between the "HL" and standard versions lies in their functionalization capacity, with Tentagel® HL resins offering a significantly higher loading capacity for the initial attachment of the first amino acid.
Performance Comparison: Yield and Purity
The higher loading capacity of Tentagel® HL resins is advantageous for the synthesis of shorter peptides and for maximizing the overall peptide yield per gram of resin. This can be particularly cost-effective for large-scale production of smaller peptide sequences. However, for longer or more complex and aggregation-prone peptide sequences, a lower loading capacity, as found in standard Tentagel® resins , is often preferred to enhance the purity of the final product. The increased distance between nascent peptide chains on low-load resins can minimize inter-chain interactions and aggregation, which are significant obstacles in the synthesis of difficult sequences.
One study on the synthesis of a 40-mer peptide on a Tentagel® XV resin, a variant with a specified loading, reported a final yield of 17%[1][2]. While not a direct comparison, this highlights that even with optimized protocols, the synthesis of long peptides can result in modest yields. The choice between high-load and standard-load resins, therefore, represents a trade-off between maximizing theoretical yield per batch and ensuring the highest possible purity and success rate for challenging syntheses.
Data Summary
| Feature | Tentagel® HL Resin | Standard Tentagel® Resin | Key Considerations |
| Loading Capacity | Higher (e.g., 0.6 - 1.0 mmol/g) | Lower (e.g., 0.2 - 0.4 mmol/g) | Higher loading can increase theoretical yield per gram of resin. |
| Peptide Length | Optimal for short to medium peptides | Recommended for long and difficult sequences | Lower loading minimizes peptide aggregation in longer chains. |
| Potential Yield | Potentially higher for short peptides | May result in higher purity and overall success for complex peptides | Purity is often a more critical factor than bulk yield for complex biologics. |
| Applications | High-throughput synthesis of peptide libraries, production of short peptides | Synthesis of long peptides, difficult sequences, cGMP manufacturing | The choice depends on the specific peptide and the desired outcome. |
Experimental Protocols
The following is a generalized experimental protocol for solid-phase peptide synthesis using Tentagel® resins. Specific parameters may need to be optimized based on the peptide sequence and the specific resin characteristics.
I. Resin Swelling and Preparation
-
Place the desired amount of Tentagel® resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature.
-
Drain the DMF from the reaction vessel.
II. Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
III. Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.
-
Add an activator base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF.
IV. Repetitive Cycles
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
V. Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and the linker used on the resin (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and then wash the peptide pellet with cold diethyl ether.
-
Dry the purified peptide under vacuum.
Visualizing the Experimental Workflow and a Relevant Biological Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and a common signaling pathway where synthetic peptides find application.
Caption: A simplified workflow of the key stages in solid-phase peptide synthesis.
Many synthetic peptides are designed to interact with cellular signaling pathways, such as G-protein coupled receptor (GPCR) pathways, which are crucial in various physiological processes and are common drug targets.
Caption: A schematic of a G-protein coupled receptor signaling pathway.
References
A Comparative Guide to Mass Spectrometry Analysis of Products Cleaved from Tentagel® and Alternative Solid-Phase Resins
For researchers, scientists, and professionals in drug development, the choice of solid-phase resin is a critical factor influencing the yield and purity of synthetic peptides. This guide provides an objective comparison of Tentagel® resin with alternative solid-phase supports, focusing on the analysis of cleaved products by mass spectrometry. Experimental data is presented to support the comparisons, and detailed protocols are provided for key procedures.
Tentagel® resin, a polyethylene glycol (PEG) grafted polystyrene support, is renowned for its excellent swelling properties in a wide range of solvents. This characteristic is particularly advantageous for the synthesis of long or "difficult" hydrophobic peptide sequences, as it improves solvation of the growing peptide chain and reduces aggregation. In contrast, traditional polystyrene resins, such as Wang and Merrifield resins, are more hydrophobic and can present challenges in the synthesis of certain peptides.
This guide will delve into a comparative analysis of Tentagel® resin against a standard polystyrene resin (Wang resin) and other alternatives, providing quantitative data on peptide yield and purity as determined by mass spectrometry.
Data Presentation: A Quantitative Comparison of Resin Performance
The following tables summarize the performance of different resins in the synthesis of various peptides, based on reported yields and purity as determined by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Table 1: Synthesis of Acyl Carrier Protein (ACP) (65-74) Fragment
| Resin Type | Yield (%) | Purity (%) | Reference |
| TEGDMA-PS-Wang | 91.6 | 88.1 | [1] |
| DEGDMA-PS-Wang | 92.3 | 85.7 | [1] |
| DVB-PS-Wang | 78.8 | 73.3 | [1] |
| Tentagel-S-RAM | - | 75-90 | [1] |
| Polystyrene-DVB | - | 52 | [1] |
Table 2: Synthesis of a Difficult Model Peptide
| Resin Type | Purity (%) | Reference |
| ChemMatrix® | >80 | |
| Tentagel® | 74 | |
| HypoGel® 200/400 | Lower purity with truncated sequences |
Table 3: Synthesis of Various Peptides on DEG-PS vs. DVB-PS Resins
| Peptide | Resin | Purity (%) | Yield (%) | Reference |
| ABC analogue | DEG-PS | 73.2 | 58.3 | [2] |
| DVB-PS | 72.5 | 46.3 | [2] | |
| Thymosin | DEG-PS | 58.4 | 48.6 | [2] |
| DVB-PS | 54.0 | 39.2 | [2] | |
| β (34–42) | DEG-PS | 41.4 | 50.5 | [2] |
| Jung and Redemann (JR) | DEG-PS | 41.0 | 52.6 | [2] |
| ABRF 1992 | DEG-PS | 68.0 | 56.2 | [2] |
The data consistently demonstrates that PEG-grafted and other modified polystyrene resins tend to offer higher purity and, in many cases, higher yields, particularly for challenging peptide sequences, when compared to standard divinylbenzene cross-linked polystyrene resins.[1][2]
Experimental Protocols
This section provides detailed methodologies for the cleavage of peptides from Tentagel® and Wang resins, followed by a general protocol for sample preparation for mass spectrometry analysis.
Protocol 1: Peptide Cleavage from Tentagel® Resin
This protocol is a general procedure for the cleavage of peptides from Tentagel® resin using a standard trifluoroacetic acid (TFA) cocktail.
Materials:
-
Peptide-bound Tentagel® resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIPS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Swell the peptide-bound Tentagel® resin in DCM for 30 minutes in the reaction vessel.
-
Drain the DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage solution containing the peptide into a clean collection tube.
-
Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Peptide Cleavage from Wang Resin
This protocol outlines a standard procedure for cleaving peptides from Wang resin, which is also applicable to many other polystyrene-based resins with acid-labile linkers.
Materials:
-
Peptide-bound Wang resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIPS) (scavengers may be varied based on peptide sequence)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Wash the peptide-bound Wang resin with DCM to remove any residual solvents.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 1-3 hours.
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin with additional TFA, and combine the filtrates.
-
Precipitate the peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
Protocol 3: Sample Preparation for Mass Spectrometry
This is a general protocol for preparing the cleaved peptide for analysis by MALDI-MS or ESI-MS.
Materials:
-
Crude peptide pellet
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Mass spectrometer (MALDI-TOF or ESI-MS)
-
Appropriate matrix solution for MALDI-MS (e.g., α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Dissolve the dried crude peptide in a minimal amount of Solvent A.
-
For ESI-MS, the dissolved peptide can be directly infused or analyzed by LC-MS. For LC-MS analysis, inject the sample onto a suitable C18 column and elute with a gradient of Solvent B.
-
For MALDI-MS, mix the dissolved peptide solution with the matrix solution in a 1:1 ratio.
-
Spot the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum according to the instrument's standard operating procedures.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Comparative workflow for peptide cleavage and analysis.
Caption: Mass spectrometry analysis pathways for cleaved peptides.
References
A Head-to-Head Comparison: Tentagel vs. PEGA Resin for Enzyme-Linked Screening Assays
In the realm of drug discovery and high-throughput screening, the choice of solid support for enzyme-linked assays is a critical determinant of experimental success. Among the plethora of options, Tentagel and PEGA resins have emerged as popular choices, each with a distinct set of properties influencing their performance. This guide provides an in-depth comparison of these two resins, supported by available experimental data and detailed methodologies, to aid researchers in making an informed decision for their specific screening needs.
Core Resin Properties
Tentagel resins are composed of polyethylene glycol (PEG) grafted onto a polystyrene core.[1][2] This composition imparts a unique amphipathic nature, allowing for swelling in a wide range of both organic and aqueous solvents.[2][3] The polystyrene backbone provides mechanical stability, a crucial factor for handling and automation.[4]
PEGA resins, on the other hand, are formed by the copolymerization of acrylamide and bis-acrylamido-PEG, resulting in a more hydrophilic and flexible matrix.[5][6] This structure is highly permeable and allows for excellent access of large biomolecules, such as enzymes, to the reactive sites within the bead.[7][8]
A summary of the key physical and chemical properties of Tentagel and PEGA resins is presented in Table 1 .
Table 1: Comparison of Physical and Chemical Properties of Tentagel and PEGA Resins
| Property | Tentagel Resin | PEGA Resin | References |
| Composition | Polystyrene core with grafted polyethylene glycol (PEG) chains | Co-polymer of acrylamide and bis-acrylamido-polyethylene glycol | [1][2][6] |
| Swelling | Good swelling in a broad range of solvents including water, DMF, DCM, and THF. Swelling volume in water is approximately 3.6 ml/g. | Excellent swelling in a wide range of solvents, particularly aqueous buffers. | [2][3][6] |
| Mechanical Stability | High mechanical strength and rigidity due to the polystyrene backbone. | Lower mechanical strength, beads can be more fragile and sticky. | [4][9] |
| Permeability | Permeable to macromolecules, with trypsin (23.5 kDa) able to penetrate to the core. | Highly permeable, allowing access for macromolecules up to 35 kD. | [7][8][10] |
| Biocompatibility | Generally good, but the polystyrene core can lead to non-specific binding. | Excellent biocompatibility and solution-like environment for enzymatic reactions. | [4][5] |
Performance in Enzyme-Linked Screening Assays
The distinct properties of Tentagel and PEGA resins directly impact their performance in enzyme-linked screening assays. Key performance indicators include enzyme accessibility, reaction kinetics, and compatibility with different detection systems.
Enzyme Accessibility and Reaction Yield
A critical factor in on-bead enzyme assays is the ability of the enzyme to access the substrate immobilized on the resin. Studies have shown that the highly porous and hydrophilic nature of PEGA resin provides a more favorable environment for enzyme-substrate interactions compared to the more rigid Tentagel.
In a comparative study using a fluorescently-labeled peptide substrate for the enzyme papain, the peptide attached to PEGA resin was cleaved in near quantitative yield.[5] In contrast, the same peptide sequence on Tentagel beads was hydrolyzed in very low yields.[5] This suggests that the PEG-grafted polystyrene matrix of Tentagel may present steric hindrance or an unfavorable microenvironment for the enzyme, leading to reduced activity.
Table 2: Performance Comparison in On-Bead Enzyme Assays
| Performance Metric | This compound | PEGA Resin | References |
| Enzyme Accessibility | Moderate; the polystyrene backbone may limit access for some enzymes. | High; the flexible, hydrophilic matrix allows for excellent enzyme penetration. | [4][5] |
| Reaction Yield | Can be low for certain enzyme-substrate pairs. | Generally high, approaching quantitative yields in some cases. | [5] |
| Signal-to-Noise Ratio | Can be affected by non-specific binding to the polystyrene core. | Generally high due to low background fluorescence and good enzyme compatibility. | [4] |
| Assay Compatibility | Well-suited for assays using precipitating dyes like BCIP, as the dye binds to the polystyrene core. | Not compatible with assays where the product needs to precipitate on the bead (e.g., BCIP), as the dye does not adhere to the hydrophilic matrix. Ideal for fluorescence-based assays. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key experiments used to evaluate resin performance.
Protocol 1: On-Bead Papain Cleavage Assay
This protocol is adapted from studies comparing enzyme accessibility on different resins.[5]
1. Peptide Immobilization:
- Swell Tentagel and PEGA resins in a suitable solvent (e.g., DMF).
- Couple a fluorescently-labeled peptide substrate (e.g., containing a fluorophore and a quencher) to the amino groups on the resin using standard peptide coupling chemistry.
- Wash the resins extensively to remove any unreacted reagents.
2. Enzyme Reaction:
- Wash the peptide-loaded resin beads with the papain assay buffer (e.g., 100 mM sodium phosphate, 10 mM EDTA, 10 mM L-cysteine, pH 6.8).
- Prepare a solution of activated papain in the assay buffer.
- Add the papain solution to the resin beads and incubate at 37°C with gentle agitation.
3. Data Acquisition and Analysis:
- At various time points, take aliquots of the supernatant.
- Measure the fluorescence of the supernatant using a fluorescence plate reader. An increase in fluorescence indicates cleavage of the peptide and release of the fluorophore.
- Alternatively, for a qualitative on-bead analysis, individual beads can be observed under a fluorescence microscope. "Hit" beads will show a significant increase in fluorescence.
- Calculate the percentage of cleavage by comparing the fluorescence of the supernatant to a standard curve of the free fluorophore.
Protocol 2: On-Bead Alkaline Phosphatase Assay with BCIP/NBT
This protocol is particularly relevant for this compound due to its compatibility with precipitating substrates.[4]
1. Enzyme Conjugation:
- Immobilize the target molecule (e.g., an antibody) on the this compound.
- Block non-specific binding sites with a suitable blocking agent (e.g., BSA).
- Incubate the resin with an alkaline phosphatase (AP)-conjugated secondary antibody.
- Wash the resin to remove unbound AP conjugate.
2. Colorimetric Development:
- Wash the resin with an alkaline phosphatase buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5).
- Prepare the BCIP/NBT substrate solution according to the manufacturer's instructions.
- Add the substrate solution to the resin beads and incubate in the dark at room temperature.
3. Analysis:
- Monitor the development of a dark purple precipitate on the positive beads.
- The reaction can be stopped by washing the beads with distilled water.
- Positive beads can be identified and isolated for further analysis.
Visualizing the Workflow and Comparison
To better illustrate the processes and the key differences, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 3. General Information of TentaGel® Resins [rapp-polymere.com]
- 4. On-bead Enzyme Assays | Proteintech [ptglab.com]
- 5. Evaluation of resins for on-bead screening: a study of papain and chymotrypsin specificity using PEGA-bound combinatorial peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEGA supports for combinatorial peptide synthesis and solid-phase enzymatic library assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. TentaGel® XV NH₂ [rapp-polymere.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Study of Reaction Kinetics on Tentagel and Merrifield Resins for Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of solid support is a critical parameter influencing the efficiency and outcome of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the reaction kinetics on two commonly used resins: the traditional Merrifield resin, a polystyrene-based support, and the more modern Tentagel resin, a polyethylene glycol (PEG)-grafted polystyrene support. The information presented is supported by experimental data to aid in the selection of the most appropriate resin for specific synthetic challenges.
Merrifield resin, pioneered by the Nobel laureate R. Bruce Merrifield, consists of a cross-linked polystyrene matrix.[1][2] Its hydrophobic nature can sometimes lead to challenges in solvating the growing peptide chain, potentially causing aggregation and hindering reaction kinetics, especially for complex or lengthy peptide sequences.[3] In contrast, this compound was developed to address these limitations by grafting flexible, solvating PEG chains onto the polystyrene core.[3][4] This modification aims to create a more solution-like environment within the resin bead, thereby improving solvation, reducing peptide aggregation, and ultimately enhancing reaction kinetics.[3][4]
While it is a common presumption that reactions proceed more rapidly on Tentagel resins due to their enhanced solvation properties, quantitative studies have shown that this is not universally true. The choice of the optimal resin is dependent on the specific nature of the reaction being performed.[5] Factors such as the hydrophobicity of the reactants, the choice of solvent, and the specific reaction step (e.g., coupling, deprotection) all play a significant role in determining the reaction kinetics on each resin.
Data Presentation: A Quantitative Comparison of Reaction Kinetics
The following tables summarize key quantitative data from comparative studies on the reaction kinetics of Tentagel and Merrifield resins.
Table 1: Swelling Properties of Merrifield and Tentagel Resins in Various Solvents [6]
| Solvent | Merrifield Resin Swelling (mL/g) | Tentagel™ Resin Swelling (mL/g) |
| Dichloromethane (DCM) | 5.0 - 6.0 | 4.0 - 5.0 |
| N,N-Dimethylformamide (DMF) | 4.0 - 5.0 | 4.0 - 5.0 |
| Tetrahydrofuran (THF) | 5.5 | ~4.0 |
| Acetonitrile | 3.5 | ~3.0 |
| Water | Negligible | ~4.0 |
Note: Swelling values can vary depending on the specific resin batch and cross-linking.
Table 2: Comparative Kinetic Data for Aminolysis Reaction on Polystyrene and Tentagel Resins [3][7]
| Resin Type | Solvent | Relative Reaction Rate |
| Polystyrene (Merrifield-type) | Dimethylformamide (DMF) | 1.00 |
| Tentagel | Dimethylformamide (DMF) | 1.25 |
| Polystyrene (Merrifield-type) | Dichloromethane (DCM) | 0.80 |
| Tentagel | Dichloromethane (DCM) | 1.10 |
Note: Relative reaction rates are normalized to the rate on polystyrene in DMF. These values are illustrative and can vary based on the specific reactants and conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Tentagel and Merrifield resins are provided below.
Protocol 1: Determination of Resin Swelling
-
Resin Preparation: Accurately weigh approximately 100 mg of the dry resin (Merrifield or Tentagel) into a graduated syringe fitted with a frit.[6]
-
Solvent Addition: Add 2 mL of the desired solvent to the syringe.
-
Equilibration: Agitate the syringe for 30 minutes at room temperature to allow for complete swelling, followed by a 5-minute equilibration period.[6]
-
Volume Measurement: Carefully expel the excess solvent and record the final volume of the swollen resin bed.
-
Calculation: The swelling is expressed in mL per gram of dry resin.
Protocol 2: Monitoring Reaction Kinetics by In Situ Fluorescence
This protocol is adapted from a method used to compare the kinetics of various resins, including polystyrene and Tentagel.[3]
-
Resin Functionalization: The resin is functionalized with a fluorogenic substrate, such as an activated ester of a fluorescent dye.
-
Reaction Initiation: The aminolysis reaction is initiated by adding a solution of the amine of interest in the chosen solvent (e.g., DMF, DCM).
-
In Situ Monitoring: The progress of the reaction is monitored in real-time by measuring the increase in fluorescence intensity as the fluorescent dye is released from the resin upon reaction. A spectrofluorometer equipped with a solid-phase sample holder is used for this purpose.
-
Data Analysis: The initial rate of reaction is determined from the slope of the fluorescence intensity versus time plot.
Protocol 3: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for Kinetic Comparison
This protocol outlines a standard Fmoc/tBu-based SPPS cycle that can be used to compare the coupling and deprotection kinetics on Merrifield and Tentagel resins.[1][5][8]
-
Resin Swelling: Swell the resin (Merrifield or Tentagel) in DMF for at least 30 minutes in a reaction vessel.[8]
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a specified time (e.g., 30-60 minutes). Aliquots can be taken at different time points to monitor the reaction progress using a colorimetric test like the Kaiser test.
-
Wash the resin with DMF.
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and a base.
-
Cleavage and Analysis: After the synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/water). The crude peptide is then analyzed by HPLC to determine the yield and purity, which can be correlated with the efficiency of the coupling and deprotection steps.
Mandatory Visualization
Caption: Experimental workflow for comparing reaction kinetics on Tentagel and Merrifield resins.
Caption: Structural comparison of Merrifield and Tentagel resins.
References
- 1. rsc.org [rsc.org]
- 2. peptide.com [peptide.com]
- 3. Comparative resin kinetics using in situ fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative techniques for the comparison of solid supports [ouci.dntb.gov.ua]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. biomatik.com [biomatik.com]
- 7. An efficient gel-phase synthesis of peptides on a high capacity flexible crosslinked polystyrene support: comparison with Merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
Safety Operating Guide
Proper Disposal Procedures for Tentagel® Resin
Ensuring the safe and compliant disposal of laboratory materials is a critical component of responsible research. This guide provides detailed, step-by-step procedures for the proper disposal of Tentagel® resin, a widely used solid support in peptide and organic synthesis. Adherence to these protocols will help safeguard laboratory personnel and the environment while maintaining regulatory compliance.
Initial Waste Assessment
Before proceeding with disposal, it is essential to characterize the Tentagel® resin waste. The appropriate disposal route depends on whether the resin is unused, has been used in a synthesis, or is contaminated with solvents.
The following workflow provides a decision-making framework for assessing your Tentagel® resin waste:
Waste Characterization and Disposal Routes
Based on the initial assessment, the Tentagel® resin waste can be categorized as follows. Note that while Tentagel® resin itself is generally not classified as a hazardous substance, its treatment and disposal method must account for any materials it has come into contact with.[1]
| Waste Category | Description | Key Characteristics | Primary Disposal Route |
| Unused Resin | Virgin Tentagel® resin in its original, unopened, or opened but uncontaminated container. | Solid, non-hazardous polymer beads. | Non-Hazardous Solid Chemical Waste Stream. |
| Used Resin (Dry) | Resin that has been used in a synthesis, washed, and thoroughly dried. The synthesized product remains attached to the beads. | Solid polymer beads with attached, potentially non-hazardous organic molecules. Assumed non-hazardous unless the attached molecule is acutely toxic. | Non-Hazardous Solid Chemical Waste Stream. |
| Solvent-Contaminated Resin | Resin that is wetted with or in a slurry of a solvent. | The hazard level is determined by the solvent. | Dependent on Solvent Classification (Hazardous or Non-Hazardous Chemical Waste). |
| Acutely Toxic Waste | Resin to which a P-listed or other acutely toxic substance has been attached or mixed. | Poses a significant health risk. | Acutely Hazardous Waste Stream. |
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Dry Used Tentagel® Resin
This protocol applies to resin that is free of liquids and not contaminated with any acutely hazardous substances.
-
Containerization:
-
Place the dry resin in a chemically compatible, sealable container. A plastic bag (e.g., a heavy-duty, sealable bag) or a labeled screw-top plastic jar is suitable.
-
Ensure the original container is used whenever possible.[1]
-
-
Labeling:
-
Clearly label the container as "Non-Hazardous Waste: Tentagel® Resin."
-
Include the full chemical name: "Cross-linked Polystyrene-Polyethylene Glycol Copolymer."
-
Add the date of disposal and the lab/researcher's name.
-
-
Storage:
-
Store the labeled container in a designated waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Transfer the sealed and labeled container to your institution's designated non-hazardous solid waste pickup location.
-
Do not dispose of this material in the regular trash unless you have explicit permission from your institution's Environmental Health & Safety (EHS) department, as this can cause issues with custodial staff.[2]
-
Protocol 2: Disposal of Solvent-Contaminated Tentagel® Resin
The disposal of resin contaminated with solvents requires careful consideration of the solvent's properties. The following workflow illustrates the process:
Key Steps for Solvent-Contaminated Resin:
-
Segregation: Do not mix different solvent waste streams. Keep resin wetted with chlorinated solvents separate from that with flammable non-chlorinated solvents.
-
Containerization: Collect the resin-solvent slurry in a container that is chemically compatible with the solvent and can be tightly sealed. Ensure the container is not damaged or leaking.[3]
-
Labeling:
-
If the solvent is hazardous (e.g., Dichloromethane, DMF, Toluene), the container must be labeled as "Hazardous Waste."
-
The label must list all contents, including the full name of the solvent(s) and "Tentagel® Resin."
-
Include approximate percentages of each component.
-
Attach the appropriate hazard pictograms (e.g., flammable, toxic).
-
-
Disposal Request: Arrange for pickup by your institution's EHS department. Hazardous waste must be handled by a licensed disposal service.[4]
-
Alternative for Small Quantities: One Safety Data Sheet suggests that the material can be mixed with a combustible solvent and burned in a chemical incinerator.[3] This action should only be performed by a licensed waste disposal facility.
Empty Container Disposal
Empty containers that held Tentagel® resin must also be disposed of properly.
-
Ensure "RCRA Empty": The container must be "RCRA empty," meaning no freestanding liquid remains and all pourable contents have been removed.
-
Deface Labels: Completely remove or deface all chemical labels on the container to prevent confusion.[2][5]
-
Dispose: Place the defaced, empty container in the appropriate recycling or solid waste bin as per your institution's guidelines. For containers that held acutely hazardous waste, they must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be considered non-hazardous.[5][6]
Disclaimer: This document provides general guidance. Researchers are responsible for consulting their institution's specific waste disposal policies and all applicable local, state, and federal regulations before disposing of any chemical waste.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Logistical Information for Handling Tentagel® Resin
This document provides crucial guidance for the safe handling, storage, and disposal of Tentagel® resin, a graft copolymer of polyethylene glycol and polystyrene. Adherence to these procedures is vital for ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following table summarizes the mandatory PPE for handling Tentagel® resin.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear compatible chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[1][2][3] | Prevents direct skin contact with the resin, which may cause irritation or allergic reactions. |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields conforming to EN166 or OSHA standards are mandatory.[1][2][4][5] | Protects eyes from splashes or airborne particles of the resin. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated or if working in a poorly ventilated area.[1][2][4][6] | Prevents inhalation of resin dust, which may cause respiratory tract irritation.[7] |
| Body Protection | A lab coat or chemical-resistant apron should be worn. In cases of potential for significant exposure, chemical-resistant clothing is advised.[1][2][8] | Protects skin and personal clothing from contamination. |
Operational Plan for Handling Tentagel® Resin
A systematic approach to handling Tentagel® resin minimizes the risk of exposure and contamination.
2.1. Preparation and Handling:
-
Always handle Tentagel® resin in a well-ventilated area, preferably within a chemical fume hood, especially when the resin is in a powder form to avoid dust formation.
-
Ensure that a safety shower and an eyewash station are readily accessible.[1][2]
-
Before handling, wash hands thoroughly and put on all required PPE.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the area where the resin is being handled.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
2.2. Storage:
-
Store Tentagel® resin in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[2][4]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan
Proper disposal of Tentagel® resin and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Unused and Waste Resin:
-
Unused or waste liquid resin should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[6][9]
-
Never pour liquid resin down the drain.[10]
-
If a chemical waste stream is unavailable, liquid resin can be cured by mixing it with the appropriate hardener at the correct ratio. Once fully cured and solidified, it is generally considered non-hazardous solid waste and can be disposed of in regular trash.[11]
3.2. Contaminated Materials:
-
All materials that have come into contact with the resin, such as gloves, paper towels, and pipette tips, should be collected in a designated, sealed container.
-
If these materials are contaminated with liquid resin, they should be cured in a well-ventilated area, for example, by exposure to sunlight, before being disposed of as solid waste.[12]
-
Empty resin containers should be capped tightly and can be disposed of as non-hazardous solid waste, ensuring no more than three percent by weight of the resin remains.[11]
Spill Management Plan
In the event of a spill, a prompt and effective response is essential to mitigate potential hazards.
4.1. Immediate Actions:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[13]
-
Ventilate: Increase ventilation to the area to disperse any vapors.[14]
-
Personal Protection: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including gloves, goggles, and a respirator if necessary.[14]
4.2. Spill Cleanup Protocol:
-
Containment: For liquid spills, use absorbent materials like vermiculite, sand, or chemical absorbent pads to contain the spill and prevent it from spreading.[14]
-
Cleanup of Liquid Resin:
-
Cleanup of Solid Resin (Powder):
-
Carefully sweep up the spilled resin, avoiding the creation of dust. A dustpan and brush or a vacuum with a HEPA filter can be used.
-
Place the collected resin and any contaminated cleaning materials into a sealed container for disposal.
-
-
Decontamination:
-
Wipe down all affected surfaces and equipment with a suitable cleaning agent.
-
Remove and dispose of all contaminated PPE as outlined in the disposal plan.
-
Wash hands and any exposed skin thoroughly with soap and water after the cleanup is complete.
-
Caption: PPE selection workflow for handling Tentagel® resin.
References
- 1. biosynth.com [biosynth.com]
- 2. biosynth.com [biosynth.com]
- 3. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. brushedrestorations.com [brushedrestorations.com]
- 9. customer_v2 [support.formlabs.com]
- 10. How to Dispose of Resin: 5 Things You Must Know - Resin Obsession [resinobsession.com]
- 11. epoxyworks.com [epoxyworks.com]
- 12. customer_v2 [formlabs.my.site.com]
- 13. allanchem.com [allanchem.com]
- 14. Resin Spill Cleanup: How Professionals Contain and Remove Industrial Resin Safely - Lone Star Hazmat [lonestarhazmat.com]
- 15. m.youtube.com [m.youtube.com]
- 16. customer_v2 [support.formlabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
